Technical Documentation Center

Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one
  • CAS: 80008-53-3

Core Science & Biosynthesis

Foundational

Pharmacology of the Pyrrolo[2,1-d][1,5]benzothiazepine Scaffold: A Dual-Targeting Framework

Executive Summary The pyrrolo[2,1-d][1,5]benzothiazepine ring system represents a sophisticated pharmacophore hybridization, fusing the privileged 1,5-benzothiazepine scaffold (known for calcium channel blockade, e.g., d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,1-d][1,5]benzothiazepine ring system represents a sophisticated pharmacophore hybridization, fusing the privileged 1,5-benzothiazepine scaffold (known for calcium channel blockade, e.g., diltiazem) with a pyrrole ring. This fusion creates a tricyclic or tetracyclic architecture that restricts conformational freedom, enhancing binding selectivity for specific G-protein coupled receptors (GPCRs) and ion channels.

This technical guide analyzes the pharmacology of this fused system, distinguishing it from simple "pyrrole-substituted" benzothiazepines. The core pharmacological value of this scaffold lies in its dual-targeting capability : acting as a high-affinity ligand for the Peripheral Benzodiazepine Receptor (PBR/TSPO) while simultaneously modulating L-type voltage-gated calcium channels (VGCC) . This unique profile offers therapeutic avenues for cardiovascular diseases (CVD), multidrug-resistant cancer, and retroviral infections.

Structural Chemistry & Molecular Modeling

The pyrrolo[2,1-d][1,5]benzothiazepine scaffold is characterized by a 1,5-benzothiazepine core fused to a pyrrole ring across the N(5)-C(4) bond.[1][2]

Scaffold Analysis

The rigidification of the thiazepine ring prevents the "butterfly" conformational flipping often seen in flexible benzodiazepines.

  • Critical Bond: The saturation of the C(6)-C(7) double bond is a determinant of activity.[1][3][4] Saturated derivatives show higher molecular flexibility in the side chains but a rigid core, optimizing fit within the hydrophobic pockets of L-type calcium channels.

  • Chirality: The C(6) and C(7) positions introduce stereocenters. Enantioselective synthesis reveals that specific isomers (often cis) exhibit superior binding affinity.

Binding Modes

Molecular modeling suggests the pyrrole ring acts as a bioisosteric replacement for the amide/ester moieties found in diltiazem, engaging in


 stacking interactions with aromatic residues (e.g., Phe, Tyr) in the receptor binding site.

Pharmacological Profiles[1][5][6][7][8][9][10][11]

Cardiovascular Pharmacology: The PBR/Ca²⁺ Channel Axis

Unlike classic calcium channel blockers (CCBs), pyrrolo[2,1-d][1,5]benzothiazepines exhibit a mechanism linked to the Peripheral Benzodiazepine Receptor (PBR), now known as the Translocator Protein (TSPO).

  • Mechanism: High-affinity binding to mitochondrial PBR modulates the energetic state of the cardiomyocyte, indirectly influencing sarcolemmal L-type Ca²⁺ channels.

  • Selectivity: These derivatives show cardio-selectivity over vascular smooth muscle, reducing the risk of reflex tachycardia often seen with dihydropyridines.

Key Data Points:

Compound ID Target IC50 / Ki (nM) Potency vs. Standard
Compound 56 L-type Ca²⁺ Channel 0.13 nM > Verapamil, Diltiazem
Compound 3 PBR (TSPO) 0.13 nM > PK 11195

| Compound 62 | L-type Ca²⁺ Channel | 1.2 nM | High Cardio-selectivity |[1]

Anticancer Activity: Mitochondrial Apoptosis & Kinase Inhibition

The fused system has shown efficacy against leukemia (K562) and breast cancer (MDA-MB-231) lines.

  • Pathway 1: Mitochondrial Apoptosis: By binding to PBR/TSPO on the outer mitochondrial membrane, these agents trigger the collapse of the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release and Caspase-3 activation.
    
  • Pathway 2: EGFR Tyrosine Kinase Inhibition: Recent derivatives (e.g., BT20) inhibit EGFR phosphorylation, blocking downstream Proliferation pathways (Ras/Raf/MEK).

Anti-HIV Activity

Specific derivatives (e.g., 2H-pyrrolo[3,4-b][1,5]benzothiazepines) target HIV-1 Reverse Transcriptase (RT).[2][5]

  • Binding Site: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket.

  • Potency: Compound 22 exhibited an EC50 of 0.3 µM , comparable to Nevirapine.[5]

Structure-Activity Relationship (SAR)[1]

The biological activity is strictly governed by three structural domains:

  • The Fused Pyrrole Ring (Region A):

    • Essential for PBR affinity.

    • Substitution at the pyrrole nitrogen (if available) or adjacent carbons modulates lipophilicity.

  • The Benzothiazepine Core (Region B):

    • C(6)-C(7) Saturation: Essential for maximal Ca²⁺ antagonist activity. Unsaturated analogs are significantly less potent.

    • Benzo-Substitution: Electron-donating groups (e.g., -OMe) at position 6 or 7 enhance PBR binding.

  • The C-10 Side Chain (Region C):

    • A basic aminoalkyl side chain at C-10 is critical for calcium channel blockade (mimicking the basic tail of verapamil).

    • Acyl/Ester groups at C-7 can lock the conformation, enhancing tissue selectivity.

SAR_Analysis Core Pyrrolo[2,1-d][1,5]benzothiazepine Scaffold RegionA Pyrrole Ring (Region A) Core->RegionA RegionB Benzothiazepine Core (Region B) Core->RegionB RegionC C-10 Side Chain (Region C) Core->RegionC EffectA PBR/TSPO Affinity (Mitochondrial Targeting) RegionA->EffectA EffectB C6-C7 Saturation: Maximal Ca2+ Blockade Benzo-OMe: Increases Potency RegionB->EffectB EffectC Basic Aminoalkyl: Essential for Ca2+ Channel Pore Blocking RegionC->EffectC

Figure 1: SAR Map of the Pyrrolo[2,1-d][1,5]benzothiazepine scaffold highlighting critical pharmacophores.

Mechanism of Action: Dual Signaling Pathway

The following diagram illustrates the unique dual-targeting mechanism where the agent acts on both the cell surface (VGCC) and the mitochondria (PBR/TSPO).

Dual_Mechanism cluster_Membrane Sarcolemma (Cell Membrane) cluster_Mito Mitochondria Drug Pyrrolo-Benzothiazepine Ligand VGCC L-Type Ca2+ Channel (Cav1.2) Drug->VGCC Direct Blockade (Pore Occlusion) PBR PBR / TSPO (Outer Mito Membrane) Drug->PBR High Affinity Binding (nM range) Response Reduced Cardiac Contractility (Negative Inotropy) VGCC->Response Decreased Ca2+ Influx PBR->VGCC Indirect Regulation (Metabolic Coupling) MPTP mPTP Opening (Permeability Transition) PBR->MPTP Modulation Apoptosis Apoptosis / Metabolic Modulation MPTP->Apoptosis In Cancer Cells

Figure 2: Dual-targeting mechanism linking surface calcium channel blockade with mitochondrial PBR modulation.

Experimental Protocols

Synthesis of Pyrrolo[2,1-d][1,5]benzothiazepine (Microwave-Assisted)

Rationale: Traditional condensation is slow. Microwave irradiation accelerates the Clauson-Kaas reaction or similar cyclizations, improving yield and purity.

  • Reagents: 2-aminothiophenol, appropriate 2,5-dimethoxytetrahydrofuran (or succinaldehyde precursor), and Glacial Acetic Acid.[1]

  • Procedure:

    • Mix 2-aminothiophenol (10 mmol) with the dicarbonyl precursor (10 mmol) in 15 mL of AcOH.

    • Irradiate at 120°C (300 W) for 10-15 minutes in a sealed vessel.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the thiol spot indicates ring closure.

    • Workup: Neutralize with NaHCO3, extract with DCM, and recrystallize from Ethanol.

Radioligand Binding Assay (L-Type Ca²⁺ Channel)

Rationale: To determine binding affinity (


) relative to standard blockers like Nitrendipine.[3]
  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • Mix 200 µL tissue homogenate with 0.2 nM

      
      -Nitrendipine.
      
    • Add test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 60 minutes (equilibrium).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine IC50 using non-linear regression. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

ADME & Toxicity Predictions

  • Lipinski's Rule of 5: Most derivatives (MW < 500, LogP 3-5) comply, suggesting good oral bioavailability.

  • Metabolism: The pyrrole ring is susceptible to oxidation. Phenyl ring halogenation (F, Cl) blocks metabolic hotspots, extending half-life (

    
    ).
    
  • Toxicity: Unlike nitro-aromatics, these fused systems generally lack mutagenic alerts (Ames negative), though hERG channel inhibition must be screened due to the structural similarity to other potent channel blockers.

References

  • Campiani, G., et al. (1996). Cardiovascular characterization of pyrrolo[2,1-d][1,5]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR).[4][6] Journal of Medicinal Chemistry.[2][7][8] Link

  • Ameta, K. L., et al. (2013). Synthesis and cardiovascular activity of novel pyrrolo[2,1-d][1,5]-benzothiazepine derivatives.[1] International Journal of Pharmacy.[5] Link

  • Di Stefano, C., et al. (2010). Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling.[9] Cancer Science.[9] Link

  • Shaik, A. B., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents.[10] Anti-Cancer Agents in Medicinal Chemistry.[2][11][12][13][8][10] Link

  • Santo, R. D., et al. (2005). 2H-Pyrrolo[3,4-b][1,5]benzothiazepine derivatives as potential inhibitors of HIV-1 reverse transcriptase.[2] Il Farmaco. Link

Sources

Exploratory

Introduction: The Versatile Pyrrolobenzothiazepine Scaffold

An In-Depth Technical Guide to the Mechanism of Action of Pyrrolobenzothiazepine Derivatives The pyrrolobenzothiazepine core is a tricyclic heterocyclic system that has proven to be a remarkably versatile scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrrolobenzothiazepine Derivatives

The pyrrolobenzothiazepine core is a tricyclic heterocyclic system that has proven to be a remarkably versatile scaffold in medicinal chemistry. By modifying its substitution patterns and stereochemistry, researchers have developed derivatives with widely divergent pharmacological activities. This adaptability has led to the exploration of pyrrolobenzothiazepines for a range of therapeutic applications, from complex central nervous system disorders to cardiovascular conditions.

This technical guide provides a detailed exploration of the primary mechanisms of action identified for different classes of pyrrolobenzothiazepine derivatives. We will delve into their molecular targets, the signaling pathways they modulate, and the key structure-activity relationships that govern their biological effects. Furthermore, this guide offers field-proven experimental protocols to empower researchers to investigate and characterize novel compounds based on this promising chemical framework.

Part 1: Atypical Antipsychotic Activity via Serotonin-Dopamine Receptor Modulation

A significant area of research has focused on developing pyrrolobenzothiazepine derivatives as atypical antipsychotics for the treatment of schizophrenia and other psychiatric conditions.[1] Unlike first-generation antipsychotics, which primarily act as dopamine D2 receptor antagonists and are associated with significant extrapyramidal side effects, atypical agents possess a more complex pharmacological profile.[1][2]

Core Mechanism: The Serotonin-Dopamine Hypothesis

The therapeutic efficacy of these derivatives is primarily attributed to their combined antagonist activity at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[2] The "atypical" profile is often defined by a higher binding affinity for the 5-HT2A receptor relative to the D2 receptor.[2] This dual action is believed to normalize dopaminergic neurotransmission in different brain regions:

  • Mesolimbic Pathway: D2 receptor antagonism in this pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

  • Nigrostriatal Pathway: The potent 5-HT2A antagonism counteracts the effects of D2 blockade in this region, which is crucial for motor control. This action is thought to reduce the likelihood of extrapyramidal side effects.[2]

  • Mesocortical Pathway: 5-HT2A antagonism can increase dopamine release in the prefrontal cortex, potentially alleviating the negative and cognitive symptoms of schizophrenia.

Some compounds also exhibit significant affinity for other receptors, including dopamine D3, various other serotonin subtypes (e.g., 5-HT1A, 5-HT2C), and adrenergic receptors, which can further refine their therapeutic profile and side-effect liability.[3]

Molecular Targets and Structure-Activity Relationships (SAR)

The affinity of pyrrolobenzothiazepine derivatives for their molecular targets is highly sensitive to their chemical structure. Key SAR insights have been derived from extensive medicinal chemistry campaigns.

For example, the racemic compound (+/-)-3b was identified as a potent 5-HT2, D2, and D3 receptor ligand.[4] Subsequent resolution into its enantiomers revealed a crucial stereochemical dependence on its activity:

  • (-)-3b: Showed higher potency as a D2 receptor ligand while maintaining high affinity for 5-HT2 receptors, a more "classical" neuroleptic profile.[4]

  • (+)-3b: Displayed a 35-fold higher affinity for 5-HT2 receptors over D2 receptors, demonstrating a distinctly "atypical" binding profile.[4]

Further studies on related structures, such as the 9,10-dihydropyrrolo[5]benzothiazepine derivative (S)-(+)-8, have reinforced these findings. The introduction of a double bond at the C-9/10 position can significantly increase D2 affinity, shifting the compound towards a more "typical" profile, while specific substitutions on the tricyclic system can be used to reduce D2 affinity and restore atypicality.[6]

Signaling Pathway Diagram

The interplay between 5-HT2A and D2 receptor antagonism is central to the mechanism of atypical antipsychotic pyrrolobenzothiazepines.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Striatum) PBT Pyrrolobenzothiazepine Derivative D2R D2 Receptor PBT->D2R Blocks SHT2A 5-HT2A Receptor PBT->SHT2A Blocks AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C SHT2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuron Neuronal Response (Therapeutic Effect & Potential EPS) cAMP->Neuron Modulates Ca ↑ Ca2+ IP3_DAG->Ca Ca->Neuron Modulates

Caption: Antagonism of D2 and 5-HT2A receptors by pyrrolobenzothiazepine derivatives.

Quantitative Data: Receptor Binding Affinities

The binding affinities of representative pyrrolobenzothiazepine derivatives highlight the chemical nuances that determine their pharmacological profile.

CompoundTarget ReceptorBinding Affinity (pKi)Selectivity Ratio (5-HT2A/D2)ProfileReference
(S)-(+)-8 5-HT2A8.831.21Atypical[7]
D27.79[7]
(-)-3b 5-HT2AHigh AffinityLowerClassical
D2High Potency[4]
(+)-3b 5-HT2AHigh Affinity~35xAtypical[4]
D2Lower Affinity[4]
Compound 9f 5-HT2AHigh Potency1.01Typical[6]
D2High Potency[7][6]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

1. Radioligand Competition Binding Assay for Receptor Affinity (Ki) Determination

This protocol is fundamental for determining a compound's affinity for a specific G-protein coupled receptor (GPCR). It measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.[8]

  • Causality: The choice of a competition assay is based on the principle of mass action. The concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50) is directly related to its binding affinity (Ki). This method is a robust and sensitive way to quantify receptor-ligand interactions.[8]

  • Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand) to ensure that the measured displacement is specific to the receptor of interest. The final Ki value is calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from a cell line stably expressing the human receptor of interest (e.g., D2 or 5-HT2A receptors in HEK293 cells).[9]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound (pyrrolobenzothiazepine derivative) at various concentrations (e.g., 10-point serial dilution).

    • Radioligand (e.g., [3H]N-methylspiperone for D2/D3 receptors, [3H]ketanserin for 5-HT2A receptors) at a concentration near its Kd.[9]

    • Cell membrane preparation (typically 10-20 µg protein per well).

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known non-radioactive antagonist (e.g., 10 µM haloperidol for D2).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Cell-Based Functional Assay (BRET) for G-Protein Activation

To determine whether a compound acts as an agonist, antagonist, or inverse agonist, a functional assay is required. Bioluminescence Resonance Energy Transfer (BRET) assays directly measure GPCR-mediated G-protein activation in living cells.[10]

  • Causality: This assay directly measures the initial step of signal transduction—the interaction between the activated GPCR and its G-protein.[11] An increase in the BRET signal upon ligand addition indicates G-protein activation (agonism), while the ability of a compound to block an agonist-induced signal indicates antagonism.

  • Self-Validation: The use of known agonists and antagonists as positive and negative controls validates the assay's responsiveness. Dose-response curves provide quantitative measures of potency (EC50 for agonists) and efficacy.

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with plasmids encoding the GPCR of interest and a BRET-based biosensor (e.g., a ONE-GO biosensor, which includes a YFP-tagged Gα subunit and an Nluc-tagged detector module).[10]

  • Cell Plating: After 24 hours, plate the transfected cells into a white, clear-bottom 96-well plate.

  • Substrate Addition: On the day of the experiment, replace the culture medium with a BRET buffer and add the luciferase substrate (e.g., furimazine).

  • Baseline Reading: Measure the baseline BRET signal using a plate reader capable of detecting dual-emission signals (e.g., emissions at ~460 nm for Nluc and ~535 nm for YFP).

  • Compound Addition:

    • Agonist Mode: Add the pyrrolobenzothiazepine derivative at various concentrations and measure the change in BRET signal over time.

    • Antagonist Mode: Pre-incubate the cells with the pyrrolobenzothiazepine derivative, then add a known agonist at its EC80 concentration and measure the inhibition of the agonist-induced BRET signal.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

    • Normalize the data to the vehicle control (for agonist mode) or the maximum agonist response (for antagonist mode).

    • Plot the normalized response against the log concentration of the test compound to determine EC50 (potency) or IC50 (inhibitory potency).

Part 2: Cardiovascular Effects via L-Type Calcium Channel Antagonism

A separate class of pyrrolobenzothiazine derivatives has been identified as potent L-type calcium channel antagonists, with properties similar to established drugs like diltiazem and verapamil.[5][12]

Mechanism of Action

These compounds act by binding to L-type calcium channels, which are voltage-gated ion channels crucial for regulating calcium influx into cells. In the cardiovascular system, this action leads to:

  • Negative Inotropy: Reduced calcium entry into cardiac muscle cells results in a decrease in the force of heart muscle contraction.[5]

  • Vasodilation: Inhibition of calcium influx in vascular smooth muscle cells leads to their relaxation and a widening of blood vessels, though some pyrrolobenzothiazine derivatives show marked selectivity for cardiac over vascular tissue.[5][13]

Structure-activity studies have shown that potent calcium channel blocking activity requires specific pharmacophores, including substitutions at the C-4 position and on the pyrrole ring.[5]

Experimental Workflow: Calcium Channel Binding

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare Rat Heart Membrane Homogenates C Incubate Membranes, Test Compound, and [3H]Nitrendipine A->C B Prepare Serial Dilutions of Test Compound B->C D Rapid Filtration (Separates Bound/Unbound) C->D E Scintillation Counting (Measures Bound Radioligand) D->E F Calculate IC50 (Concentration for 50% Displacement) E->F

Caption: Workflow for determining L-type calcium channel binding affinity.

Part 3: A Note on Pyrrolobenzodiazepines (PBDs)

It is critical to distinguish pyrrolobenzothiazepines from a related but distinct class of compounds: the pyrrolobenzodiazepines (PBDs) . While their names are similar, their core structures and mechanisms of action are fundamentally different. PBDs are potent antitumor agents that function as sequence-selective DNA alkylating agents.[14][15]

  • Core Structure: PBDs contain a diazepine ring (two nitrogen atoms) fused to pyrrole and benzene rings. Pyrrolobenzothiazepines contain a thiazepine ring (one sulfur, one nitrogen atom).

  • Mechanism of Action: PBDs fit snugly into the minor groove of DNA and form a covalent bond (alkylation) with a guanine base.[16][17] PBD dimers can cross-link the two strands of DNA, a highly cytotoxic lesion that stalls replication and leads to apoptosis.[16][18] This mechanism makes them powerful payloads for antibody-drug conjugates (ADCs) in cancer therapy.[18]

PBD-DNA Interaction Diagram

G cluster_0 DNA Double Helix DNA 5' - A T G G C - 3' 3' - T A C C G - 5' PBD PBD Monomer PBD->DNA Covalently Binds to Guanine in Minor Groove

Caption: Alkylation of DNA by a pyrrolobenzodiazepine (PBD) monomer.

Conclusion

The pyrrolobenzothiazepine scaffold is a privileged structure in drug discovery, giving rise to derivatives with distinct and potent mechanisms of action. The development of atypical antipsychotics acting on serotonin and dopamine receptors represents the most mature application of this chemical class, offering a sophisticated approach to treating complex neuropsychiatric disorders. Concurrently, other derivatives demonstrate significant potential as cardiovascular agents through the modulation of L-type calcium channels. Understanding these diverse mechanisms, supported by robust experimental validation as detailed in this guide, is essential for researchers aiming to harness the full therapeutic potential of this versatile molecular architecture.

References

  • Campiani, G., Nacci, V., Ciani, S. M., Garofalo, A., Fiorini, I., Wikström, H., de Boer, P., Liao, Y., Tepper, P. G., Cagnotto, A., & Mennini, T. (1998). Pyrrolo[2,1-c][7][5]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. Journal of Medicinal Chemistry, 41(19), 3763–3774. [Link]

  • Gerratana, B. (2012). Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. Medicinal Research Reviews, 32(2), 254-293. [Link]

  • Campiani, G., Nacci, V., Bechelli, S., Ciani, S. M., Garofalo, A., Fiorini, I., Wikström, H., de Boer, P., Liao, Y., Tepper, P. G., Cagnotto, T., & Mennini, T. (1998). New antipsychotic agents with serotonin and dopamine antagonist properties based on a pyrrolo[2,1-b][4][5]benzothiazepine structure. Journal of Medicinal Chemistry, 41(19), 3763-3774. [Link]

  • Campiani, G., Butini, S., Gemma, S., Nacci, V., Fattorusso, C., Catalanotti, B., Giorgi, G., Brindisi, M., De Angelis, M., Fiorini, I., Novellino, E., Sandager-Nielsen, K., & Tepper, P. G. (2004). Pyrrolo[4][5]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents. Journal of Medicinal Chemistry, 47(1), 143–157. [Link]

  • ADC Review. (2015). Pyrrolobenzodiazepine (PBD). ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • Antunes, A., & Constantino, L. (2016). An Update on the Synthesis of Pyrrolo[7][5]benzodiazepines. Molecules, 21(2), 153. [Link]

  • Zhang, Y., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols, 4(4), 102660. [Link]

  • Campiani, G., Butini, S., Gemma, S., Nacci, V., Fattorusso, C., Catalanotti, B., Giorgi, G., Brindisi, M., De Angelis, M., Fiorini, I., Novellino, E., Sandager-Nielsen, K., & Tepper, P. G. (2002). Pyrrolo[4][5]benzothiazepine-based atypical antipsychotic agents. Synthesis, structure-activity relationship, molecular modeling, and biological studies. Journal of Medicinal Chemistry, 45(2), 344–359. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Campiani, G., et al. (2004). Pyrrolo[4][5]benzothiazepine-Based Seroonin and Dopamine Receptor Antagonists. Molecular Modeling, Further Structure-Activity Relationship Studies, and Identification of Novel Atypical Antipsychotic Agents. Journal of Medicinal Chemistry. [Link]

  • Goupil, E., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 3(4), 101784. [Link]

  • Gerratana, B. (2012). Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. Medicinal research reviews, 32(2), 254–293. [Link]

  • Campiani, G., et al. (1996). Cardiovascular characterization of pyrrolo[2,1-d][5][16]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR): from dual PBR affinity and calcium antagonist activity to novel and selective calcium entry blockers. Journal of Medicinal Chemistry, 39(15), 2922–2938. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gerratana, B. (2010). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Medicinal Research Reviews. [Link]

  • Hill, S. J., & Charlton, S. J. (Eds.). (2017). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Methods in Molecular Biology. [Link]

  • Campiani, G., et al. (2001). Pyrrolo[2,1-c][7][5]benzothiazines: Synthesis, Structure-Activity Relationships, Molecular Modeling Studies, and Cardiovascular Activity. Journal of Medicinal Chemistry, 44(25), 4519-4523. [Link]

  • Pech, B., et al. (1995). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. Journal of Medicinal Chemistry, 38(13), 2474–2481. [Link]

  • Wikipedia. (2024). Atypical antipsychotic. [Link]

  • Tiberghien, A. C., et al. (2018). Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine. Molecular Cancer Therapeutics, 17(10), 2169–2180. [Link]

  • De Martino, G., et al. (1991). Pyrrolobenzodiazepines and related systems. 2. Synthesis and biological properties of isonoraptazepine derivatives. Journal of Medicinal Chemistry, 34(6), 1844-1849. [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9096-9114. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]

  • Perrone, R., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2235. [Link]

  • Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs. Neuropsychopharmacology: official publication of the American College of Neuropsychopharmacology, 21(2 Suppl), 106S–115S. [Link]

Sources

Foundational

Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the pyrrolo(2,1-d)(1,5)benzothiazepine core, a heterocyclic scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pyrrolo(2,1-d)(1,5)benzothiazepine core, a heterocyclic scaffold of significant interest in medicinal chemistry. While the parent compound, Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one, is not extensively documented, its derivatives have emerged as a promising class of compounds with notable biological activities, particularly in the cardiovascular arena. This document will delve into the synthesis, chemical characteristics, and therapeutic potential of this important structural motif.

Core Structure and Physicochemical Properties

The foundational structure of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one consists of a pyrrole ring fused to a 1,5-benzothiazepine ring system. This tricyclic arrangement confers a unique three-dimensional conformation that is crucial for its biological interactions.

Table 1: Physicochemical Properties of the Unsubstituted Core and a Key Derivative

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-oneNot available in major databasesC₁₂H₉NOS215.27 (Calculated)
6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol131403-79-7[1]C₁₉H₁₇NO₂S323.4[1]

The lack of a readily available CAS number for the unsubstituted parent compound suggests that research has predominantly focused on its substituted analogues. The introduction of various functional groups at different positions of the core structure has been a key strategy in modulating the pharmacological profile of these derivatives.

Synthesis of the Pyrrolo(2,1-d)(1,5)benzothiazepine Scaffold

The synthesis of the pyrrolo(2,1-d)(1,5)benzothiazepine core and its derivatives generally involves multi-step reaction sequences. A common approach begins with the construction of the 1,5-benzothiazepine ring, followed by the annulation of the pyrrole ring.

A general synthetic strategy often involves the reaction of a substituted 2-aminothiophenol with an α,β-unsaturated carbonyl compound to form the 1,5-benzothiazepine core.[2] Subsequent reactions can then be employed to construct the fused pyrrole ring. The specific reagents and reaction conditions can be tailored to introduce desired substituents on the aromatic ring or the heterocyclic system.

Biological Activity and Therapeutic Potential

The pyrrolo(2,1-d)(1,5)benzothiazepine scaffold is most notably associated with its activity as a calcium channel blocker.[3][4][5] Derivatives of this core have shown significant potential in the treatment of cardiovascular disorders.

Calcium Channel Blockade

Calcium channel blockers are a class of drugs that inhibit the movement of calcium ions (Ca²⁺) into cells through voltage-gated calcium channels.[6] This action is particularly relevant in vascular smooth muscle and cardiac cells. By blocking calcium influx, these agents can induce vasodilation, leading to a decrease in blood pressure, and can also exert negative inotropic and chronotropic effects on the heart.[6][7]

Derivatives of pyrrolo(2,1-d)(1,5)benzothiazepine have been shown to be potent inhibitors of L-type calcium channels.[3][5] Some of these compounds have demonstrated affinities for the calcium channel that are comparable to or even higher than established calcium antagonists like verapamil and diltiazem.[5]

// Invisible nodes for layout {rank=same; "Pyrrolobenzothiazepine"; "Ca_ion_out"} {rank=same; "Contraction"; "Vasodilation"} "Blood_Pressure_Up" [style=invis]; "Blood_Pressure_Down" [style=invis]; } END_DOT Figure 1: Mechanism of action of Pyrrolo(2,1-d)(1,5)benzothiazepine derivatives as calcium channel blockers.

Cardiovascular Effects

The calcium channel blocking activity of pyrrolo(2,1-d)(1,5)benzothiazepine derivatives translates into significant cardiovascular effects. Studies have demonstrated that these compounds can reduce arterial pressure without inducing the reflex tachycardia often associated with other classes of vasodilators like dihydropyridines.[7] Some derivatives have also shown a degree of selectivity for cardiac tissue over vascular tissue, which could be advantageous in certain therapeutic applications.[3][5]

Other Potential Applications

While the primary focus of research has been on their cardiovascular effects, the broader 1,5-benzothiazepine class of compounds, to which this core belongs, has been investigated for a range of other biological activities, including:

  • Anticonvulsant activity [2]

  • Anti-HIV activity [2]

  • Enzyme inhibition [2]

  • Antibacterial activity [2]

Further investigation is warranted to explore if derivatives of the pyrrolo(2,1-d)(1,5)benzothiazepine core exhibit these or other therapeutic properties.

Structure-Activity Relationships

Research into the derivatives of pyrrolo(2,1-d)(1,5)benzothiazepine has provided valuable insights into their structure-activity relationships (SAR). Key structural features that have been found to influence their activity as calcium channel blockers include:

  • Saturation of the C(6)-C(7) double bond: This can lead to increased molecular flexibility, which may enhance binding to the target receptor.[4][5]

  • Substitution on the benzo-fused ring: The presence of substituents on the aromatic portion of the molecule can significantly impact potency and selectivity.[4][5]

  • Presence of a basic side chain: The addition of a basic side chain, for instance at the C-10 position, has been shown to be a determinant for potent L-type calcium channel antagonism.[4][5]

SAR_Workflow Core Pyrrolo(2,1-d)(1,5)benzothiazepine Core Structure Saturation Saturate C6-C7 bond Core->Saturation Benzo_Sub Add substituent to benzo ring Core->Benzo_Sub Side_Chain Introduce basic side chain at C10 Core->Side_Chain Derivative Synthesized Derivative Saturation->Derivative Benzo_Sub->Derivative Side_Chain->Derivative Assay Biological Assay (e.g., Calcium Channel Binding) Derivative->Assay Data Structure-Activity Relationship Data Assay->Data

Experimental Protocols

General Synthesis of a Pyrrolo(2,1-d)(1,5)benzothiazepine Derivative
  • Step 1: Synthesis of the 1,5-Benzothiazepine Core.

    • React an appropriately substituted 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound in an appropriate solvent (e.g., ethanol, acetic acid).

    • The reaction may be catalyzed by an acid or a base, depending on the specific substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, isolate and purify the 1,5-benzothiazepine intermediate by crystallization or column chromatography.

  • Step 2: Annulation of the Pyrrole Ring.

    • The purified 1,5-benzothiazepine intermediate is then subjected to a cyclization reaction to form the fused pyrrole ring.

    • This can be achieved through various methods, such as the Paal-Knorr pyrrole synthesis, by reacting the intermediate with a 1,4-dicarbonyl compound.

    • Alternatively, other cyclization strategies can be employed depending on the desired substitution pattern of the pyrrole ring.

  • Step 3: Further Functionalization (Optional).

    • The resulting pyrrolo(2,1-d)(1,5)benzothiazepine core can be further modified to introduce or alter functional groups at various positions to explore SAR.

In Vitro Evaluation of Calcium Channel Blocking Activity
  • Radioligand Binding Assay:

    • Prepare membrane homogenates from a suitable tissue source (e.g., rat cortex or heart).

    • Incubate the membrane preparation with a radiolabeled L-type calcium channel ligand (e.g., [³H]nitrendipine) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

The pyrrolo(2,1-d)(1,5)benzothiazepine core represents a valuable scaffold in medicinal chemistry, with its derivatives demonstrating significant potential as cardiovascular agents through the mechanism of calcium channel blockade. While the parent compound remains relatively unexplored, the extensive research on its analogues has provided a solid foundation for the rational design and development of novel therapeutics based on this heterocyclic system. Future research may focus on further elucidating the SAR of this class of compounds, exploring their potential in other therapeutic areas, and optimizing their pharmacokinetic and pharmacodynamic profiles.

References

  • Campiani, G., et al. (1996). Cardiovascular Characterization of Pyrrolo[2,1-d][3][8]benzothiazepine Derivatives Binding Selectively to the Peripheral-Type Benzodiazepine Receptor (PBR): From Dual PBR Affinity and Calcium Antagonist Activity to Novel and Selective Calcium Entry Blockers. Journal of Medicinal Chemistry, 39(15), 2922-2938. [Link]

  • Campiani, G., et al. (1996). Cardiovascular characterization of pyrrolo[2,1-d][3][8]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR): from dual PBR affinity and calcium antagonist activity to novel and selective calcium entry blockers. Journal of Medicinal Chemistry, 39(15), 2922-38. [Link]

  • PubChem. (n.d.). 6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Calcium channel blocker. [Link]

  • CVPharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from [Link]

  • Anwar, M. A., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Mini-Reviews in Medicinal Chemistry, 24. [Link]

Sources

Exploratory

An In-depth Technical Guide to the L-type Calcium Channel Antagonist Activity of Benzothiazepines

Introduction Voltage-gated calcium channels (VGCCs) are fundamental to a myriad of physiological processes, from muscle contraction to neurotransmitter release.[1][2][3] Among the various types of VGCCs, the L-type calci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental to a myriad of physiological processes, from muscle contraction to neurotransmitter release.[1][2][3] Among the various types of VGCCs, the L-type calcium channels (LTCCs) are prominent therapeutic targets, particularly in the management of cardiovascular diseases.[4][5][6] This guide provides a comprehensive technical overview of the benzothiazepine class of LTCC antagonists, with a primary focus on their mechanism of action, structure-activity relationships, and the key experimental methodologies used for their characterization. Benzothiazepines, such as diltiazem, represent a distinct class of calcium channel blockers, intermediate in their properties between the dihydropyridines and phenylalkylamines.[2][4] They exhibit both vasodilator and cardiac depressant effects, making them valuable tools in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[7][8][9][]

Molecular Mechanism of Action

The L-type Calcium Channel: Structure and Function

L-type calcium channels are heteromultimeric protein complexes, with the pore-forming α1 subunit being the primary determinant of their biophysical and pharmacological properties.[3] The α1 subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central pore, while the S4 segment acts as the voltage sensor.[3] Upon membrane depolarization, a conformational change in the S4 segment leads to the opening of the channel pore, allowing the influx of Ca2+ ions down their electrochemical gradient.[3] This influx of calcium is a critical trigger for excitation-contraction coupling in cardiac and smooth muscle cells.[3][11]

Benzothiazepine Binding and Channel Modulation

Benzothiazepines exert their antagonist effect by binding to a specific site on the α1 subunit of the L-type calcium channel.[12] This binding is allosterically linked to the binding sites of other classes of LTCC blockers, namely the dihydropyridines and phenylalkylamines.[12][13] Experimental evidence suggests that the benzothiazepine binding domain is located on the extracellular side of the channel.[14] Studies using membrane-impermeable diltiazem analogs demonstrated that extracellular application effectively blocked L-type calcium currents, whereas intracellular application had no effect.[14]

Molecular modeling and mutagenesis studies have further refined our understanding of the benzothiazepine binding site, implicating residues within the interface of domains III and IV of the α1 subunit.[12][15] Specifically, the bulky tricyclic core of the benzothiazepine molecule is thought to occupy a pocket between these domains, while other functional groups interact with residues in the inner pore.[15]

The binding of benzothiazepines to the L-type calcium channel is state-dependent, with a higher affinity for the open and inactivated states of the channel.[11][13] This means that their blocking effect is more pronounced in tissues that are frequently depolarized, such as the heart and vascular smooth muscle. This use-dependent block contributes to their therapeutic efficacy.

Physiological Consequences of Benzothiazepine Action

By inhibiting the influx of calcium through L-type channels, benzothiazepines induce a range of physiological effects:

  • Vasodilation: Relaxation of vascular smooth muscle in both peripheral and coronary arteries leads to a decrease in systemic vascular resistance and blood pressure.[7][8]

  • Negative Inotropic Effect: A reduction in the force of myocardial contraction by decreasing calcium availability to cardiomyocytes.[7][8]

  • Negative Chronotropic Effect: A slowing of the heart rate due to the inhibition of calcium influx in the sinoatrial (SA) node.[7][8]

  • Negative Dromotropic Effect: A slowing of atrioventricular (AV) nodal conduction, which is beneficial in the management of certain arrhythmias.[7]

The following diagram illustrates the signaling pathway affected by benzothiazepine antagonism of L-type calcium channels.

cluster_membrane Cell Membrane LTCC L-type Ca2+ Channel Ca_influx Ca2+ Influx LTCC->Ca_influx Allows Benzothiazepine Benzothiazepine Benzothiazepine->LTCC Blocks Contraction Muscle Contraction Ca_influx->Contraction Triggers Depolarization Membrane Depolarization Depolarization->LTCC Activates

Caption: Benzothiazepine blocks L-type calcium channels, inhibiting Ca2+ influx and subsequent muscle contraction.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and pharmacological profile of benzothiazepines are intimately linked to their chemical structure. The prototypical benzothiazepine, diltiazem, possesses key structural features that are critical for its activity. Structure-activity relationship (SAR) studies have revealed that modifications to the benzothiazepine scaffold can significantly impact potency and selectivity.[13]

Key structural features influencing activity include:

  • The cis-stereochemistry of the substituents on the thiazepinone ring is crucial for high potency.[13]

  • The nature and position of substituents on the phenyl ring can modulate activity and pharmacokinetic properties.

  • The basic amino group on the side chain is important for interaction with the channel.

The development of benzazepine derivatives, where the sulfur atom in the thiazepinone ring is replaced by a methylene group, has also yielded potent L-type calcium channel antagonists.[14][15]

Experimental Methodologies for Characterization

A multi-faceted experimental approach is necessary to fully characterize the L-type calcium channel antagonist activity of benzothiazepines. This typically involves a combination of electrophysiological, radioligand binding, and fluorescence-based assays.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology is considered the gold standard for directly measuring the activity of ion channels and the effects of pharmacological agents.[5] The whole-cell patch-clamp configuration is most commonly used to assess the blocking effects of benzothiazepines on L-type calcium currents.[5][16][17]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Utilize a cell line endogenously expressing or recombinantly overexpressing the L-type calcium channel of interest (e.g., HEK293 cells, cardiomyocytes).[17][18]

  • Pipette Solution (Intracellular): Prepare a solution containing a cesium-based internal solution to block potassium channels, along with EGTA to chelate intracellular calcium. A typical solution might contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Bath Solution (Extracellular): Use a solution containing barium (Ba2+) as the charge carrier to enhance the current and avoid calcium-dependent inactivation. A typical solution might contain (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.[17]

  • Recording:

    • Form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

    • Perfuse the cell with the benzothiazepine compound at various concentrations and measure the reduction in current amplitude.

  • Data Analysis: Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50) of the compound.

The following diagram outlines the workflow for a typical patch-clamp experiment.

A Cell Preparation C Form Giga-ohm Seal A->C B Pipette & Bath Solution Preparation B->C D Achieve Whole-Cell Configuration C->D E Record Baseline Currents D->E F Apply Compound E->F G Record Blocked Currents F->G H Data Analysis (IC50) G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess L-type calcium channel antagonism.

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for determining the affinity (Kd or Ki) of a compound for its receptor.[19][20][21] These assays typically involve competition between a radiolabeled ligand and the unlabeled test compound (the benzothiazepine) for binding to the L-type calcium channel.

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing a high density of L-type calcium channels (e.g., rat cerebral cortex or skeletal muscle).[13]

  • Radioligand Selection: Choose a suitable radiolabeled ligand that binds to the benzothiazepine site, such as [3H]diltiazem, or a ligand that binds to an allosterically coupled site, such as the dihydropyridine [3H]PN200-110.[18][20]

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled benzothiazepine compound.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of Benzothiazepines

CompoundRadioligandPreparationKi (nM)Reference
DMBODIPY-BAZ-Partially purified LTCCs25[22]
SQ32,428-Skeletal muscle Ca2+ channels1200[14]
Fluorescence-Based Assays

Fluorescence-based assays offer a higher-throughput alternative to electrophysiology and radioligand binding for screening and characterizing L-type calcium channel antagonists.[1][23][24] These assays can be broadly categorized into two types: calcium influx assays and fluorescent ligand binding assays.

3.3.1. Calcium Influx Assays

These assays utilize calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4, Cal-520) to measure changes in intracellular calcium concentration upon channel activation.[25][26]

Experimental Protocol: Fluorescent Calcium Influx Assay

  • Cell Preparation: Plate cells expressing L-type calcium channels in a multi-well plate format.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Add the benzothiazepine compound at various concentrations to the wells.

  • Channel Activation: Depolarize the cells to activate L-type calcium channels. This can be achieved by adding a high concentration of potassium chloride (KCl) or by using an L-type calcium channel agonist like Bay K8644.[1]

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or a high-content imaging system.

  • Data Analysis: Calculate the inhibition of the calcium influx signal at each compound concentration and determine the IC50.

3.3.2. Fluorescent Ligand Binding Assays

The development of fluorescently labeled benzothiazepine analogs allows for the direct measurement of ligand binding to the L-type calcium channel.[22][27][28][29] These assays can be performed on purified channels or in living cells.[22][23][30] Fluorescence Resonance Energy Transfer (FRET) can be utilized to monitor the binding of a fluorescent ligand to the channel protein.[22][27][29]

Clinical Significance and Therapeutic Applications

Benzothiazepines, with diltiazem being the most prominent example, are widely used in the clinical management of several cardiovascular disorders:

  • Hypertension: By inducing vasodilation and reducing cardiac output, they effectively lower blood pressure.[7][9][][31]

  • Angina Pectoris: They alleviate chest pain by increasing coronary blood flow and reducing myocardial oxygen demand.[7][8][9][]

  • Supraventricular Arrhythmias: Their ability to slow AV nodal conduction makes them effective in controlling the ventricular rate in conditions like atrial fibrillation.[7][9][][11]

While highly effective for cardiovascular indications, the therapeutic use of benzothiazepines in other areas, such as neurological disorders, is an area of ongoing research.[6][24][32]

Conclusion

Benzothiazepines represent a clinically important class of L-type calcium channel antagonists with a well-defined mechanism of action. Their unique pharmacological profile, characterized by both vasodilator and cardiodepressant effects, makes them a cornerstone in the treatment of various cardiovascular diseases. A thorough understanding of their interaction with the L-type calcium channel, facilitated by a combination of electrophysiological, biochemical, and fluorescence-based methodologies, is crucial for the development of novel and improved therapeutic agents targeting this important ion channel.

References

  • Understanding Diltiazem: A Comprehensive Guide. (2025, September 8). Vertex AI Search.
  • Extracellular localization of the benzothiazepine binding domain of L-type Ca2+ channels. (n.d.). PubMed.
  • Benzothiazepine binding domain of purified L-type calcium channels: direct labeling using a novel fluorescent diltiazem analogue. (1995, March 14). PubMed.
  • What is the mechanism of Ditiazem Hydrochloride?. (2024, July 17).
  • Diltiazem Action P
  • Diltiazem. (2023, August 28).
  • Molecular modeling of benzothiazepine binding in the L-type calcium channel. (2008, June 20). PubMed.
  • Diltiazem: Definition, Mechanism of Action and Applic
  • L-Type Calcium Channels: Binding Domains for Dihydropyridines and Benzothiazepines Are Located in Close Proximity to Each Other. (n.d.).
  • Molecular Determinants of Drug Binding and Action on L-type Calcium Channels. (n.d.). PubMed.
  • Benzothiazepinone Binding Domain of Purified L-Type Calcium Channels: Direct Labeling Using a Novel Fluorescent Diltiazem Analog. (n.d.).
  • MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS. (n.d.). Annual Reviews.
  • Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons. (n.d.).
  • Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. (n.d.). ChemRxiv.
  • Calcium channel blocker. (n.d.). Wikipedia.
  • L-type calcium channels: binding domains for dihydropyridines and benzothiazepines are located in close proximity to each other. (1997, March 25). PubMed.
  • L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. (n.d.). PMC.
  • Combined L-/T-Type Calcium Channel Blockers. (2009, February 23). Hypertension.
  • Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channels imaging. (n.d.).
  • CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease. (n.d.). PubMed.
  • Calcium Channel Antagonists Discovered by a Multidisciplinary Approach. (2006, July 27). American Chemical Society.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands.
  • Ion channel electrophysiology in pharmaceutical research. (2007, May 23). Expert Opinion on Drug Discovery.
  • Motif III S5 of L-type calcium channels is involved in the dihydropyridine binding site. A combined radioligand binding and electrophysiological study. (n.d.). PubMed.
  • Characterization of calcium channel binding. (2001, November 15). PubMed.
  • Novel Far-Red Fluorescent 1,4-Dihydropyridines for L-Type Calcium Channel Imaging. (2024, October 24). PubMed.
  • L‐Type Ca²⁺ channel activity through patch‐clamp electrophysiology.... (n.d.).
  • Calcium Channel Blockers. (2024, February 22).
  • Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. (n.d.). PMC.
  • Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. (2016, November 4).
  • Low-Threshold L-type Calcium Channels in Rat Dopamine Neurons. (n.d.). Journal of Neurophysiology - American Physiological Society.
  • Ion Channel Binding Assays. (n.d.). Eurofins Discovery.
  • Calcium channel blockers - Medicinal chemistry for B.Pharm.. (n.d.). PPTX - Slideshare.
  • L-type calcium channel. (n.d.). Wikipedia.
  • Discovery and Development of Calcium Channel Blockers. (n.d.). Frontiers.
  • L-Type Calcium Channels: Structure and Functions. (n.d.).
  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. (n.d.). PMC.
  • Benzazepinone calcium channel blockers. 2. Structure activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. (n.d.).

Sources

Foundational

Strategic Structural Tuning of Pyrrolo-benzothiazepin-7-one Analogs: Diverting Selectivity Between TSPO and L-Type Calcium Channels

Executive Summary The pyrrolo[2,1-d][1,5]benzothiazepine scaffold represents a highly versatile pharmacophore in medicinal chemistry. Originally synthesized and evaluated as ligands for the Translocator Protein (TSPO)—fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,1-d][1,5]benzothiazepine scaffold represents a highly versatile pharmacophore in medicinal chemistry. Originally synthesized and evaluated as ligands for the Translocator Protein (TSPO)—formerly known as the Peripheral-Type Benzodiazepine Receptor (PBR)—these compounds have demonstrated profound therapeutic potential in neurosteroidogenesis and anxiety modulation. However, rigorous Structure-Activity Relationship (SAR) studies have revealed that precise structural tuning of the pyrrolo-benzothiazepin-7-one core can completely divert the molecule's pharmacological trajectory, shifting its selectivity from TSPO to L-type calcium channels.

As a Senior Application Scientist, I have compiled this technical guide to dissect the mechanistic causality behind these structural modifications. This whitepaper details the SAR logic, the self-validating experimental workflows required to profile these analogs, and the signaling pathways they modulate.

Molecular Architecture & Pharmacophore Logic

The core architecture consists of a tricyclic system fusing a pyrrole, a benzene ring, and a thiazepine ring. The baseline structure, a pyrrolo-benzothiazepin-7-one (featuring a ketone at the 7-position), serves as both a critical synthetic intermediate and a foundational pharmacophore[1].

The primary target for the planar derivatives of this scaffold is TSPO, an 18 kDa outer mitochondrial membrane protein[2]. TSPO regulates the rate-limiting step of steroidogenesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane[3]. Ligands that bind to TSPO with high affinity facilitate this transport, promoting the synthesis of pregnenolone and downstream neurosteroids (e.g., allopregnanolone), which exert potent anxiolytic effects without the classical side effects of traditional benzodiazepines[2].

Pathway Ligand 7-Ester Analog TSPO TSPO Receptor (Outer Mito Membrane) Ligand->TSPO High Affinity Binding Cholesterol Cholesterol Translocation TSPO->Cholesterol Facilitates Transport Pregnenolone Pregnenolone Synthesis Cholesterol->Pregnenolone CYP11A1 Cleavage Neurosteroids Neurosteroids (Anxiolytic Effect) Pregnenolone->Neurosteroids Downstream Metabolism

Fig 1: TSPO-mediated neurosteroidogenesis pathway activated by pyrrolo-benzothiazepine ligands.

Structure-Activity Relationship (SAR) Dynamics

The transition from a baseline 7-one core to a highly selective therapeutic agent requires deliberate structural manipulation. The SAR of this class is defined by four critical modification zones[1][4]:

Anchoring at the 7-Position: Esters and Carbamates

While the raw 7-one provides moderate binding, converting the ketone into an ester (e.g., 7-acetoxy) or a carbamate (e.g., 7-[(dimethylcarbamoyl)oxy]) introduces a highly favorable hydrogen-bond acceptor profile and optimal steric bulk. This modification pushes TSPO binding affinity into the low nanomolar range (IC50 ~ 8-9 nM), tightly anchoring the molecule within the lipophilic binding pocket of the receptor[1].

Halogenation at C-4 and Aryl Substitutions at C-6

The introduction of a chloro substituent at the 4-position, paired with an aryl group (such as a phenyl or p-methoxyphenyl ring) at the 6-position, maximizes hydrophobic interactions. These modifications lock the molecule into a rigid, planar conformation that perfectly complements the spatial constraints of the TSPO binding site[1].

Conformational Flexibility: The C(6)-C(7) Bond

The most critical SAR pivot involves the C(6)-C(7) double bond. TSPO binding strictly requires a relatively planar, rigid scaffold. Saturating the C(6)-C(7) double bond introduces a tetrahedral geometry, increasing molecular flexibility and effectively destroying TSPO affinity. However, this newly acquired flexibility is a strict prerequisite for the molecule to adopt the conformation necessary for L-type calcium channel antagonism[4].

The C-10 Basic Side Chain: The Calcium Channel Switch

When the saturation of the C(6)-C(7) bond is combined with the introduction of a basic side chain at C-10, the molecule undergoes a complete pharmacological shift. It loses all affinity for TSPO and becomes a highly potent, cardiac-selective L-type calcium channel blocker (e.g., Compound 62). This specific combination yields compounds with clear-cut selectivity for cardiac tissue over vascular tissue, acting as potent calcium entry blockers[4].

SAR_Map Scaffold Pyrrolo-benzothiazepine Core Scaffold Pos7 7-Position (Carbamoyloxy/Ester) Scaffold->Pos7 Pos4 4-Position (Chloro substitution) Scaffold->Pos4 Bond67 C(6)-C(7) Bond (Saturation) Scaffold->Bond67 Pos10 10-Position (Basic Side Chain) Scaffold->Pos10 TSPO TSPO Affinity (Neurosteroidogenesis) Pos7->TSPO Increases Affinity Pos4->TSPO Optimizes Binding CaChannel L-Type Ca2+ Channel (Cardiac Selectivity) Bond67->CaChannel Increases Flexibility Pos10->CaChannel Shifts Selectivity

Fig 2: SAR mapping of the pyrrolo-benzothiazepine scaffold dictating TSPO vs. Ca2+ channel affinity.

Quantitative SAR Data Summary

To illustrate the causality of these structural changes, the following table summarizes the binding affinities of key analogs across both target receptors.

CompoundStructural ModificationTSPO Binding (IC50, nM)L-Type Ca2+ Channel Binding (IC50, nM)Primary Selectivity
Reference TSPO Ligand2.0>10,000TSPO
Compound 43 7-[(dimethylcarbamoyl)oxy]-4-chloro-6-phenyl...9.0>1,000TSPO
Compound 57 7-acetoxy-4-chloro-6-phenyl...8.0>1,000TSPO
Compound 3 7-acetoxy-6-(p-methoxyphenyl)...< 10.00.13Dual / Ca2+
Compound 62 C(6)-C(7) saturated, C-10 basic side chainNo affinityPotentCardiac Ca2+ Channel

Data synthesized from and.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the affinity of newly synthesized analogs, a highly controlled radioligand binding assay is required. The protocol below is engineered as a self-validating system, ensuring that the signal-to-noise ratio is authentic and not an artifact of lipophilic non-specific binding.

Step-by-Step Radioligand Binding Assay Protocol

1. Tissue Preparation: Isolate rat cortex (a tissue expressing a high density of mitochondrial TSPO)[5]. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to a final protein concentration of approximately 0.4 mg/mL. Causality: Maintaining the preparation at 4°C is critical to minimize endogenous protease activity and preserve the structural integrity of the outer mitochondrial membrane receptors.

2. Assay Assembly: In a total reaction volume of 0.5 mL, combine:

  • 400 μL of the membrane suspension.

  • 50 μL of the radioligand (e.g., 0.5 nM [3H]PK 11195 for TSPO profiling, or 0.1 nM[3H]nitrendipine for Ca2+ channel profiling).

  • 50 μL of the test compound (pyrrolo-benzothiazepine analog) at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

3. Non-Specific Binding (NSB) Validation (Critical Step): To define NSB, run parallel incubations containing 1 μM of unlabeled PK 11195 (for TSPO) or 1 μM nifedipine (for Ca2+ channels). Causality: This is the self-validating cornerstone of the assay. The unlabeled ligand saturates all specific receptor sites. Any remaining radioactive signal is strictly non-specific. Subtracting this NSB from the Total Binding yields the true Specific Binding.

4. Incubation & Equilibrium: Incubate the assay tubes at 4°C for 90 minutes. Causality: The low temperature slows down the dissociation kinetics of the radioligand, preventing signal loss during the subsequent rapid washing steps.

5. Termination & Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters that have been pre-soaked in 0.05% polyethylenimine (PEI) for 1 hour. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Glass fiber filters carry a net negative charge, which strongly attracts highly lipophilic basic molecules. Pre-coating with PEI neutralizes this charge, drastically reducing the non-specific adherence of the ligand to the filter matrix and preventing false-positive background noise.

6. Quantification & Analysis: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation analyzer. Calculate IC50 values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

Workflow Step1 Tissue Preparation (Rat Cortex Homogenization) Step2 Radioligand Incubation ([3H]PK 11195 or [3H]Nitrendipine) Step1->Step2 Step3 NSB Validation (1 μM unlabeled ligand) Step2->Step3 Step4 Rapid Filtration (PEI-soaked GF/C filters) Step3->Step4 Step5 Scintillation Counting & IC50 Calculation Step4->Step5

Fig 3: Self-validating radioligand binding workflow for quantifying receptor affinity.

Conclusion

The pyrrolo-benzothiazepin-7-one scaffold exemplifies the power of rational drug design. By understanding the spatial and electronic requirements of the TSPO and L-type calcium channel binding pockets, researchers can systematically tune this core structure. Retaining planarity and adding ester/carbamate groups at the 7-position yields potent neurosteroidogenic agents. Conversely, breaking planarity via C(6)-C(7) saturation and introducing a basic C-10 side chain engineers highly selective cardiac calcium channel blockers. Rigorous, self-validating binding assays remain the gold standard for confirming these SAR-driven pharmacological shifts.

References

  • Cardiovascular Characterization of Pyrrolo[2,1-d][1,5]benzothiazepine Derivatives Binding Selectively to the Peripheral-Type Benzodiazepine Receptor (PBR): From Dual PBR Affinity and Calcium Antagonist Activity to Novel and Selective Calcium Entry Blockers Source: Journal of Medicinal Chemistry (1996) URL:[Link]

  • New pyrrolobenzothiazepine derivatives as molecular probes of the 'peripheral-type' benzodiazepine receptor (PBR) binding site Source: European Journal of Medicinal Chemistry (1997) URL:[Link]

  • ChemInform Abstract: New Pyrrolobenzothiazepine Derivatives as Molecular Probes of the “Peripheral-Type” Benzodiazepine Receptor (PBR) Binding Site Source: ChemInform (1997) URL:[Link]

Sources

Exploratory

Therapeutic Potential of Pyrrolo(2,1-d)(1,5)benzothiazepines in Cardiology: A New Frontier in Selective Calcium Channel Modulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The landscape of cardiovascular therapeutics is continually evolving, driven by the need for agents with enhanced efficacy and impro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract The landscape of cardiovascular therapeutics is continually evolving, driven by the need for agents with enhanced efficacy and improved safety profiles. Pyrrolo(2,1-d)(1,5)benzothiazepines represent a novel class of heterocyclic compounds that have demonstrated significant potential as highly selective L-type calcium channel blockers. Unlike traditional calcium channel antagonists, certain derivatives of this scaffold exhibit a remarkable selectivity for cardiac tissue over vascular smooth muscle, presenting a promising avenue for the development of targeted therapies for conditions such as arrhythmias and angina, potentially with a reduced side-effect profile. This technical guide synthesizes the current understanding of the mechanism of action, structure-activity relationships, and preclinical evaluation workflows for this emergent class of cardioactive agents, providing a foundational resource for researchers in the field of cardiovascular drug discovery.

Introduction: The Quest for Cardiospecificity

For decades, calcium channel blockers (CCBs) have been a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias. The therapeutic effect of these agents is primarily mediated through the blockade of L-type voltage-operated calcium channels (VOCCs), which reduces calcium influx into cardiac myocytes and vascular smooth muscle cells. However, the clinical utility of existing CCBs can be limited by their lack of tissue selectivity, often leading to peripheral vasodilation, which can cause side effects like hypotension and reflex tachycardia.

The pyrrolo(2,1-d)(1,5)benzothiazepine scaffold has emerged from research into compounds that interact with both peripheral-type benzodiazepine receptors (PBR) and L-type calcium channels.[1][2][3] Initial investigations revealed that some of these molecules possessed an unexpectedly potent affinity for L-type calcium channels, rivaling or even exceeding that of established CCBs like verapamil and diltiazem.[1][3] More importantly, further chemical exploration has led to the development of derivatives with a pronounced selectivity for cardiac tissue over vascular tissue, a highly desirable trait for a new generation of cardioselective drugs.[1][2][3] This guide delves into the molecular underpinnings of this activity and outlines a robust framework for their preclinical characterization.

Core Mechanism of Action: Selective L-Type Calcium Channel Blockade

The primary therapeutic target of pyrrolo(2,1-d)(1,5)benzothiazepines in the cardiovascular system is the L-type voltage-operated calcium channel. These channels are critical for regulating cardiac contractility and electrical activity. By binding to the channel, these compounds inhibit the influx of Ca2+ into cardiomyocytes during depolarization.

This reduction in intracellular calcium has two major consequences:

  • Negative Inotropic Effect: Reduced calcium availability at the myofilaments leads to a decrease in the force of myocardial contraction. This can be beneficial in conditions like angina by reducing myocardial oxygen demand.

  • Negative Chronotropic/Dromotropic Effects: By slowing calcium influx in the cells of the sinoatrial (SA) and atrioventricular (AV) nodes, these compounds can decrease heart rate and slow conduction, an action valuable for treating certain tachyarrhythmias.

The key innovation of this class is its ability to achieve these effects with minimal impact on the L-type calcium channels in vascular smooth muscle, thereby avoiding significant vasodilation.

PBT_Mechanism_of_Action Signaling Pathway of Pyrrolo(2,1-d)(1,5)benzothiazepine Action cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Intracellular Effects PBT Pyrrolo(2,1-d)(1,5) benzothiazepine L_type_Ca_Channel L-Type Calcium Channel (VOCC) PBT->L_type_Ca_Channel Allosteric Blockade Ca_ion_intracellular Ca²⁺ (Intracellular) L_type_Ca_Channel->Ca_ion_intracellular Influx Ca_ion_extracellular Ca²⁺ (Extracellular) Ca_ion_extracellular->L_type_Ca_Channel Depolarization Opens Channel SR Sarcoplasmic Reticulum Ca_ion_intracellular->SR CICR Contraction Myofilament Contraction SR->Contraction Ca²⁺ Release

Caption: Pyrrolo(2,1-d)(1,5)benzothiazepines selectively block L-type calcium channels on cardiomyocytes.

Structure-Activity Relationship (SAR) Insights

The selectivity and potency of pyrrolo(2,1-d)(1,5)benzothiazepines are highly dependent on specific structural modifications. Preclinical studies have identified several key features that govern their interaction with L-type calcium channels and their preference for cardiac tissue.[1][2][3]

Causality Behind SAR: The saturation of the C(6)-C(7) double bond introduces greater molecular flexibility, potentially allowing the molecule to adopt a conformation that fits more favorably into the binding pocket of the cardiac L-type calcium channel isoform compared to the vascular isoform. The addition of a basic side chain at the C-10 position likely introduces a key electrostatic or hydrogen-bonding interaction with a specific residue within the channel, further enhancing affinity and selectivity.

Structural FeatureObservationImplication for Cardiac Activity
Saturation of C(6)-C(7) Double Bond Increased molecular flexibility.Potent L-type calcium channel antagonism and selectivity for cardiac tissue.[1][2][3]
Substituent on the Benzofused Ring Presence of specific groups (e.g., chloro).Enhances potency.[1][3]
Basic Side Chain at C-10 Introduction of a basic moiety (e.g., (N,N-dimethylamino)methyl).Critical for high-potency L-type calcium channel antagonism.[1][2][3]
Acyloxy Group at C-7 Presence of an acetoxy group.Contributes to high affinity in displacing [3H]nitrendipine.[1][3]

One of the most promising compounds identified through these SAR studies is derivative 62 from the work of Campiani et al., which demonstrated potent and selective calcium channel blocking activity with no affinity for the PBR.[1][2][3]

Preclinical Evaluation Workflow: A Self-Validating Protocol

A rigorous, multi-step preclinical evaluation is essential to characterize the pharmacological profile of novel pyrrolo(2,1-d)(1,5)benzothiazepine derivatives. This workflow is designed to be self-validating, where the results from each stage inform and corroborate the findings of the others, moving from molecular target affinity to functional tissue response.

Preclinical_Workflow Preclinical Evaluation Workflow for PBT Derivatives start Compound Synthesis (Based on SAR) binding_assay Step 1: Radioligand Binding Assay (Target Affinity) start->binding_assay Test Novel Derivatives electrophysiology Step 2: Whole-Cell Patch Clamp (Functional Channel Blockade) binding_assay->electrophysiology Validate Functional Activity tissue_assay Step 3: Isolated Tissue Assays (Tissue Selectivity) electrophysiology->tissue_assay Assess Organ-Level Effect decision High Potency & Cardiac Selectivity? tissue_assay->decision in_vivo Proceed to In Vivo Models (e.g., Hypertension) decision->in_vivo Yes stop Re-evaluate SAR/ Synthesize New Analogs decision->stop No

Caption: A sequential workflow for evaluating pyrrolo(2,1-d)(1,5)benzothiazepine derivatives.

Step 1: Radioligand Binding Assay to Determine Affinity for L-type Calcium Channels

Rationale: This initial screen quantifies the binding affinity of the test compound for the L-type calcium channel. It is a high-throughput method to rank compounds based on their ability to displace a known radiolabeled ligand. [3H]nitrendipine, a dihydropyridine, is a standard radioligand for this purpose.[1][3] A low IC50 value indicates high binding affinity.

Methodology:

  • Tissue Preparation: Homogenize rat cortex or cardiac tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]nitrendipine and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of [3H]nitrendipine.

Step 2: In Vitro Electrophysiology: Whole-Cell Patch Clamp for Functional Characterization

Rationale: While binding assays confirm affinity, they do not confirm functional antagonism. The whole-cell patch clamp technique directly measures the flow of ions through the L-type calcium channels in isolated cardiomyocytes, providing definitive proof of channel blockade.[4] This assay is a regulatory requirement for many cardiovascular drugs.[4]

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit).

  • Patch Clamp Setup: Place an isolated myocyte in a recording chamber on an inverted microscope. Use a glass micropipette to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[5]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Protocol: Apply a standardized voltage protocol to elicit L-type calcium currents (I_Ca,L). A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to activate the channels.[5]

  • Drug Application: After recording a stable baseline current, perfuse the test compound at various concentrations onto the cell.

  • Data Analysis: Measure the peak I_Ca,L amplitude before and after drug application. Plot a concentration-response curve to determine the IC50 for functional channel blockade. This provides a direct measure of the compound's potency.

Step 3: Ex Vivo Tissue Assays: Assessing Cardiac vs. Vascular Selectivity

Rationale: This is the most critical step for validating the therapeutic hypothesis. By comparing the compound's effect on isolated cardiac tissue (measuring contractility) with its effect on isolated arterial tissue (measuring vasodilation), a selectivity ratio can be determined. This directly tests the compound's potential to exert cardiac effects with minimal vascular side effects.

Methodology:

  • A. Negative Inotropic Activity (Cardiac Effect):

    • Tissue Preparation: Isolate the left atrium from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

    • Stimulation: Stimulate the atrium electrically at a fixed frequency (e.g., 1 Hz).

    • Measurement: Connect the tissue to an isometric force transducer to record the force of contraction.

    • Drug Application: After a stable baseline is achieved, add cumulative concentrations of the test compound to the organ bath.

    • Data Analysis: Measure the percentage decrease in contractile force to determine the IC50 for negative inotropy.

  • B. Vasodilator Activity (Vascular Effect):

    • Tissue Preparation: Isolate a segment of the guinea pig thoracic aorta and cut it into rings. Mount the rings in an organ bath under tension.

    • Contraction: Induce a sustained contraction using a high concentration of potassium chloride (KCl), which depolarizes the smooth muscle cells and opens L-type calcium channels.

    • Drug Application: Once the contraction is stable, add cumulative concentrations of the test compound.

    • Data Analysis: Measure the percentage relaxation of the pre-contracted aortic ring to determine the IC50 for vasodilation.

  • C. Selectivity Calculation:

    • Calculate the selectivity ratio: IC50 (Vascular) / IC50 (Cardiac) .

    • A ratio significantly greater than 1 indicates selectivity for cardiac tissue. For example, a prototypic compound showed higher selectivity than the reference drug (+)-cis-diltiazem.[1][2][3]

Therapeutic Potential and Future Directions

The unique pharmacological profile of cardiospecific pyrrolo(2,1-d)(1,5)benzothiazepines suggests potential applications in several areas:

  • Stable Angina: By reducing myocardial contractility and heart rate without causing significant hypotension, these agents could effectively decrease myocardial oxygen demand.

  • Supraventricular Arrhythmias: Their ability to slow AV nodal conduction could be beneficial for rate control in conditions like atrial fibrillation.

Future Research Imperatives:

  • In Vivo Efficacy Studies: Promising candidates must be evaluated in relevant animal models of cardiovascular disease (e.g., spontaneous hypertensive rats, models of myocardial ischemia) to confirm that the in vitro and ex vivo findings translate to a whole-organism setting.[6]

  • Comprehensive Safety Pharmacology: A full evaluation of off-target effects is crucial. This includes screening against a panel of other ion channels (e.g., hERG to assess proarrhythmic risk) and receptors.[4][7]

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for determining dosing regimens and predicting potential drug-drug interactions.

  • Mechanism of Selectivity: Further molecular modeling and structural biology studies could elucidate the precise interactions that confer cardiac selectivity, guiding the design of even more refined molecules.

Conclusion

Pyrrolo(2,1-d)(1,5)benzothiazepines represent a compelling new chapter in cardiovascular pharmacology. Through targeted chemical synthesis guided by robust structure-activity relationship studies, it has been possible to develop potent L-type calcium channel blockers with a novel and highly desirable profile of cardiac selectivity.[1][2][3] The preclinical workflow detailed in this guide provides a rigorous, self-validating framework for identifying and characterizing lead candidates within this class. As research progresses, these compounds hold the promise of becoming safer and more targeted therapies for a range of challenging cardiovascular conditions.

References

  • Campiani, G., Fiorini, I., De Filippis, M. P., et al. (1996). Cardiovascular characterization of pyrrolo[2,1-d][1][8]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR): from dual PBR affinity and calcium antagonist activity to novel and selective calcium entry blockers. Journal of Medicinal Chemistry, 39(15), 2922-38. [Link]

  • Campiani, G., Fiorini, I., De Filippis, M. P., et al. (1996). Cardiovascular Characterization of Pyrrolo[2,1-d][1][8]benzothiazepine Derivatives Binding Selectively to the Peripheral-Type Benzodiazepine Receptor (PBR): From Dual PBR Affinity and Calcium Antagonist Activity to Novel and Selective Calcium Entry Blockers. ACS Publications. [Link]

  • Campiani, G., et al. (1996). Cardiovascular Characterization of Pyrrolo[2,1-d][1][8]benzothiazepine Derivatives Binding Selectively to the Peripheral. Journal of Medicinal Chemistry. [Link]

  • Zu, L., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine. [Link]

  • Palano, S., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. PMC. [Link]

  • Charles River Laboratories. (2013). Cardiovascular Safety In Vitro Models. Charles River. [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Molecular Devices. [Link]

  • Valo Health. (2022). Transforming the Drug Discovery Paradigm for Heart Disease. Valo Health. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • ACS Publications. (n.d.). Benzazepinone calcium channel blockers. 2. Structure activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. Journal of Medicinal Chemistry. [Link]

  • Chaudhri, V. K., et al. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]

  • GraphViz Examples and Tutorial. (n.d.). [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • ResearchGate. (n.d.). Representative Ca²⁺ channel antagonists and compound 1. [Link]

  • YouTube. (n.d.). Dot Language Graphviz. [Link]

  • PubMed. (n.d.). Pyrrolo[2,1-c][1][9]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Patten-Elliott, F., et al. (n.d.). Optimizing experimental designs for model selection of ion channel drug-binding mechanisms. PMC. [Link]

  • ChEMBL. (n.d.). Cardiovascular characterization of pyrrolo[2,1-d][1][8]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine... EMBL-EBI. [Link]

  • The University of Liverpool Repository. (n.d.). Modulation of ion channels as cardioprotective targets in ischaemic injury. [Link]

  • bioRxiv. (2024). Optimising experimental designs for model selection of ion channel drug binding mechanisms. [Link]

  • ResearchGate. (2025). (PDF) Optimizing experimental designs for model selection of ion channel drug-binding mechanisms. [Link]

  • MDPI. (2016). An Update on the Synthesis of Pyrrolo[1][9]benzodiazepines. [Link]

  • PubMed. (n.d.). Cardiovascular effect of a new 1,5-benzothiazepine derivative TA-993 in anesthetized dogs. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Journal of King Saud University - Science. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. [Link]

  • PubMed. (2022). Benzo(a)pyrene and cardiovascular diseases: An overview of pre-clinical studies focused on the underlying molecular mechanism. [Link]

  • Cardiac Failure Review. (2021). Cardiovascular Outcomes in Trials of New Antidiabetic Drug Classes. [Link]

  • Pharma Now. (n.d.). Preclinical Screening of Antihypertensive Agents. [Link]

  • UCLA Health. (2026). UCLA Cardiovascular Disease Clinical Trials for 2026 — Los Angeles. [Link]

  • PMC. (n.d.). The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges. [Link]

  • PubMed. (n.d.). 2H-Pyrrolo[3,4-b][1][8]benzothiazepine derivatives as potential inhibitors of HIV-1 reverse transcriptase. [Link]

  • PubMed. (2010). Novel cardiovascular drugs in clinical trials. [Link]

  • MDPI. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. [Link]

Sources

Foundational

Engineering the Future of Cardiovascular Pharmacotherapy: A Technical Guide to Novel Heterocyclic Scaffolds

Executive Summary Heterocyclic compounds represent over 85% of all biologically active chemical entities, serving as the fundamental architecture for modern drug design. In cardiovascular (CV) drug discovery, the transit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic compounds represent over 85% of all biologically active chemical entities, serving as the fundamental architecture for modern drug design. In cardiovascular (CV) drug discovery, the transition from traditional aliphatic or homocyclic structures to complex, nitrogen- and sulfur-containing heterocycles has enabled unprecedented precision. The strategic incorporation of heterocyclic scaffolds allows medicinal chemists to finely tune lipophilicity, polarity, and hydrogen-bonding capacity, thereby optimizing ADME/Tox profiles and target specificity[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect two paradigm-shifting heterocyclic scaffolds recently approved for cardiovascular indications: the pyrazolopyridine derivative vericiguat (for chronic heart failure) and the pyrimidine-2,4-dione derivative mavacamten (for obstructive hypertrophic cardiomyopathy). This guide elucidates the mechanistic causality behind these structural choices and provides a self-validating experimental framework for evaluating novel CV scaffolds.

Mechanistic Paradigm 1: Pyrazolopyridine Scaffolds in sGC Stimulation

Causality & Structural Rationale

Heart failure (HF) is heavily characterized by endothelial dysfunction, which leads to impaired nitric oxide (NO) bioavailability and the subsequent downregulation of the NO-sGC-cGMP signaling axis[2]. Early soluble guanylate cyclase (sGC) stimulators, such as riociguat, featured a pyrazolopyridine scaffold but suffered from a short half-life due to rapid oxidative metabolism, necessitating a restrictive thrice-daily dosing regimen[3].

To overcome this pharmacokinetic bottleneck, the discovery of vericiguat involved optimizing the pyrazolopyridine core by introducing a specific fluorobenzyl head-group. This novel heterocyclic modification significantly decreased oxidative clearance by cytochrome P450 enzymes while maintaining high-affinity allosteric binding to the heme-containing β1-subunit of sGC[3]. The result is a synergistic enhancement of sGC sensitivity to endogenous NO, directly driving cGMP production and downstream Protein Kinase G (PKG) activation, which mediates vasodilation and anti-remodeling effects[2].

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (Heme-Fe2+) NO->sGC Binds Heme cGMP cGMP sGC->cGMP Catalyzes Vericiguat Vericiguat (Pyrazolopyridine Scaffold) Vericiguat->sGC Allosteric Stimulation GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-remodeling PKG->Vasodilation Phosphorylation Cascade

Figure 1: NO-sGC-cGMP signaling pathway highlighting allosteric stimulation by the pyrazolopyridine scaffold.

Mechanistic Paradigm 2: Pyrimidine-2,4-dione Scaffolds in Cardiac Myosin Inhibition

Causality & Structural Rationale

Obstructive hypertrophic cardiomyopathy (oHCM) is fundamentally a disease of sarcomeric hypercontractility, driven by excessive myosin-actin cross-bridge formation and impaired relaxation[4]. Traditional therapies (e.g., beta-blockers, non-dihydropyridine calcium channel blockers) only address secondary hemodynamic symptoms rather than the root sarcomeric defect.

Mavacamten (chemically 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione) represents a first-in-class precision pharmacological approach[5]. The pyrimidine-2,4-dione scaffold was selected for its unique spatial geometry and hydrogen-bonding potential, which allows it to act as a reversible, selective allosteric inhibitor of cardiac myosin ATPase[4]. By binding specifically to the myosin motor domain, the pyrimidine core stabilizes the "super-relaxed" (SRX) state of myosin. This effectively sequesters myosin heads, reducing the overall population of force-producing cross-bridges during systole and improving diastolic compliance[6].

Mavacamten_Mechanism Myosin Cardiac Myosin (Hypercontractile State) Allosteric Allosteric Binding (ATPase Inhibition) Myosin->Allosteric Mavacamten Mavacamten (Pyrimidine-2,4-dione) Mavacamten->Allosteric Binds Motor Domain SRX Super-Relaxed State (Energy-Sparing) Allosteric->SRX Stabilizes Actin Actin Cross-Bridge Formation Reduced SRX->Actin Prevents Binding

Figure 2: Allosteric modulation of cardiac myosin ATPase by the pyrimidine-2,4-dione scaffold.

Quantitative Scaffold Profiling & SAR Data

To contextualize the efficacy of these heterocyclic cores, the following table summarizes the structure-activity relationship (SAR) parameters and clinical metrics of key cardiovascular heterocycles.

Drug NameHeterocyclic ScaffoldPrimary TargetMechanism of Actionin vitro PotencyClinical Indication
Vericiguat PyrazolopyridinesGC (Heme-Fe2+)Allosteric StimulatorEC50 ~1.0 µM[3]Chronic Heart Failure (HFrEF)
Riociguat PyrazolopyridinesGC (Heme-Fe2+)Allosteric StimulatorEC50 ~0.1 µM[2]Pulmonary Arterial Hypertension
Mavacamten Pyrimidine-2,4-dioneβ-cardiac myosinAllosteric ATPase InhibitorIC50 ~0.3 µM[4]Obstructive HCM
Milvexian *Pyridine/TriazoleFactor XIaActive Site InhibitorIC50 ~0.11 nMThrombosis Prevention

*Note: Milvexian is included as a comparative benchmark for ultra-high potency heterocyclic optimization.

Experimental Protocol: High-Throughput Validation of Novel sGC Scaffolds

To ensure scientific integrity, the evaluation of newly synthesized heterocycles must follow a self-validating, orthogonal testing cascade. The following protocol details the step-by-step methodology for validating a novel pyrazolopyridine analog.

Phase 1: Target Engagement (in vitro FRET Assay)

Rationale: Confirms direct binding to the sGC enzyme before cellular variables (like membrane permeability) are introduced.

  • Preparation: Purify recombinant human sGC (α1β1 heterodimer) expressed in Sf9 insect cells.

  • Incubation: Incubate 10 nM sGC with the novel heterocyclic compound (using a 1 pM to 10 µM concentration response curve) in assay buffer (50 mM TEA, pH 7.4, 3 mM MgCl2) for 30 minutes at 25°C.

  • Detection: Utilize a cGMP-specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) sensor. Initiate the reaction by adding 10 µM GTP substrate.

  • Validation Check: Run parallel assays with and without the NO-donor DEA/NO (100 nM) to differentiate between NO-independent stimulation and NO-synergism[3].

Phase 2: Cellular Efficacy & Selectivity

Rationale: Verifies membrane permeability and intracellular target engagement.

  • Cell Line: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human sGC and a cyclic nucleotide-gated (CNG) calcium channel.

  • Assay: Treat cells with the heterocyclic compound for 1 hour at 37°C.

  • Readout: Measure intracellular cGMP accumulation via competitive ELISA. Simultaneously measure cAMP levels to ensure selectivity against adenylate cyclase.

  • Validation Check: A viable lead must demonstrate >100-fold selectivity for cGMP over cAMP to prevent off-target cardiotoxicity.

Phase 3: Microsomal Stability & ADME Profiling

Rationale: Addresses the primary failure point of early sGC stimulators (rapid oxidative clearance).

  • Incubation: Incubate 1 µM of the compound with human liver microsomes (HLM) and an NADPH regenerating system at 37°C.

  • Sampling: Extract aliquots at 0, 15, 30, and 60 minutes; quench immediately with cold acetonitrile.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS.

  • Validation Check: Calculate intrinsic clearance (

    
    ). A superior scaffold must demonstrate a 
    
    
    
    < 15 µL/min/mg protein to justify in vivo progression[3].

Protocol_Workflow Step1 1. Scaffold Synthesis (Metal-Catalyzed Cross-Coupling) Step2 2. in vitro FRET Assay (Target Binding & NO Synergism) Step1->Step2 Step3 3. Cell-Based Assay (cGMP/cAMP Selectivity) Step2->Step3 Step4 4. ADME/Tox Profiling (HLM Stability & Intrinsic Clearance) Step3->Step4 Step5 5. in vivo Hemodynamics (Telemetry in Rodent Models) Step4->Step5

Figure 3: Self-validating experimental workflow for the evaluation of novel cardiovascular scaffolds.

Conclusion

The rational design of heterocyclic scaffolds is not merely an exercise in chemical synthesis; it is the architectural foundation of modern cardiovascular pharmacotherapy. By deeply understanding the specific spatial, electronic, and metabolic requirements of targets like sGC and cardiac myosin, researchers can engineer molecules like vericiguat and mavacamten that fundamentally alter disease trajectories rather than merely managing downstream symptoms. Future drug discovery efforts must continue to leverage multi-parameter optimization of these scaffolds to unlock the next generation of cardiovascular therapeutics.

References

  • Hypertrophic Cardiomyopathy with Special Focus on Mavacamten and Its Future in Cardiology Source: MDPI URL
  • Source: PMC (NIH)
  • Mavacamten Source: Wikipedia URL
  • New Therapeutics for Heart Failure: Focusing on cGMP Signaling Source: MDPI URL
  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)
  • Heterocycles in Medicinal Chemistry Source: MDPI URL
  • A Review on Medicinally Important Heterocyclic Compounds Source: The Open Medicinal Chemistry Journal URL

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of Pyrrolobenzothiazepines to the Mitochondrial Translocator Protein (TSPO)

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on determining and understanding the binding affinity of pyrrolobenzothiazepine derivatives f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on determining and understanding the binding affinity of pyrrolobenzothiazepine derivatives for the 18 kDa mitochondrial translocator protein (TSPO). It offers a synthesis of field-proven insights and detailed methodologies to ensure robust and reliable characterization of this important class of molecules.

Introduction: TSPO as a Therapeutic Target

The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] It forms a key component of a mitochondrial protein complex, proposed to include the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[3] While ubiquitously expressed, TSPO levels are particularly high in steroid-producing tissues, such as the adrenal glands and gonads, and are dynamically regulated in the central nervous system (CNS).[1][2]

Under normal physiological conditions, TSPO expression in the brain is low. However, its expression is significantly upregulated in activated microglia and reactive astrocytes in response to neuronal injury, inflammation, and various pathological states.[4][5] This upregulation has positioned TSPO as a critical biomarker for neuroinflammation, detectable in vivo using positron emission tomography (PET) imaging.[1][4][5] Beyond its role as a biomarker, TSPO is functionally implicated in several vital cellular processes, including:

  • Steroidogenesis: TSPO is believed to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in the synthesis of neurosteroids.[6]

  • Apoptosis and Cell Proliferation: It plays a modulatory role in programmed cell death and cell growth.[1]

  • Immunomodulation: TSPO ligands can influence the activity of immune cells, including microglia.[6]

Given these roles, TSPO has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, anxiety, and brain injury.[7][8][9] The development of novel, high-affinity ligands for TSPO is an area of intense research.

The Pyrrolobenzothiazepine Scaffold: A Unique Class of TSPO Ligands

Among the diverse chemotypes developed to target TSPO, the 6-arylpyrrolo[2,1-d][10][11]benzothiazepine scaffold represents a novel and potent class of ligands.[6][12] Foundational research has identified key structural features that govern the binding affinity of these compounds, providing a valuable framework for structure-activity relationship (SAR) studies and the rational design of new chemical entities.[6][13] This guide will focus on the essential techniques required to precisely quantify the interaction of these specific molecules with their mitochondrial target.

Core Methodology: Competitive Radioligand Binding Assay

To determine the binding affinity of novel, unlabeled pyrrolobenzothiazepine compounds (the "competitor" or "test ligand"), a competitive radioligand binding assay is the gold-standard method. This assay measures the ability of a test compound to compete with a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.

The "Why": Causality Behind Experimental Design

As a self-validating system, every component of this protocol is chosen to ensure specificity and reproducibility.

  • The Target Source: Mitochondria-rich tissue homogenates (e.g., from rat cortex or adrenal glands) or cell lines overexpressing TSPO are used. The choice depends on the need for a native environment versus a highly controlled system.

  • The Radioligand: [³H]PK11195 is the prototypical high-affinity radioligand for TSPO and is extensively validated.[6][14] Its dissociation constant (Kd) is in the low nanomolar range (typically 3-14 nM), making it ideal for detecting high-affinity competitors.[7][11] The concentration of [³H]PK11195 used in the assay should be close to its Kd value to ensure assay sensitivity.

  • The Buffer System: A Tris-HCl buffer at physiological pH (7.4) provides a stable environment for the protein.[2] The inclusion of various salts (NaCl, KCl, MgCl₂, CaCl₂) mimics the ionic composition of the extracellular fluid, which is crucial for maintaining the native conformation and function of the receptor.[10]

  • Defining Non-Specific Binding: To differentiate between the radioligand binding to TSPO and its binding to other components (e.g., the filter paper, lipids), a high concentration (micromolar range) of an unlabeled, potent TSPO ligand (such as unlabeled PK11195) is used in a set of control tubes. This saturates all the specific TSPO sites, so any remaining radioactivity detected represents non-specific binding.

  • Separation Technique: Rapid vacuum filtration is critical. It quickly separates the receptor-bound radioligand from the unbound radioligand. The speed is essential to prevent the dissociation of the ligand-receptor complex during the washing steps.

Detailed Step-by-Step Protocol

This protocol outlines a typical competitive binding assay for determining the affinity of pyrrolobenzothiazepine derivatives for TSPO.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[2]

  • Radioligand: [³H]PK11195 (Specific Activity: ~80 Ci/mmol).

  • Unlabeled Ligand for Non-Specific Binding (NSB): PK11195.

  • Test Compounds: Pyrrolobenzothiazepine derivatives dissolved in a suitable solvent (e.g., DMSO), then serially diluted.

  • Membrane Preparation: Isolated mitochondrial fraction from rat cerebral cortex or a relevant cell line. Protein concentration determined by a standard method (e.g., Bradford assay).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation cocktail.

Workflow:

  • Preparation of Reagents:

    • Prepare serial dilutions of the pyrrolobenzothiazepine test compounds. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a working solution of [³H]PK11195 in assay buffer. A final concentration of ~2-5 nM is common.

    • Prepare a high-concentration solution of unlabeled PK11195 (e.g., 10 µM final concentration) for determining non-specific binding.

  • Assay Setup:

    • Set up triplicate tubes for each condition: Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.

    • The final assay volume is typically 200-500 µL.[2][10]

    Tube TypeAssay Buffer[³H]PK11195Competitor (Test or Unlabeled Ligand)Membrane Prep
    Total Binding Add to final vol.~2-5 nM finalVehicle (e.g., DMSO)~100-250 µg protein
    NSB Add to final vol.~2-5 nM final10 µM unlabeled PK11195~100-250 µg protein
    Test Compound Add to final vol.~2-5 nM finalSerial dilutions (10⁻¹¹ to 10⁻⁵ M)~100-250 µg protein
  • Incubation:

    • Add the buffer, radioligand, and competitor (or vehicle/NSB ligand) to the tubes.

    • Initiate the binding reaction by adding the membrane preparation to all tubes.

    • Incubate for 60 minutes at 25°C or 37°C.[10] The incubation should be long enough to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

    • Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) using a liquid scintillation counter.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Prepare Serial Dilutions of Pyrrolobenzothiazepine A1 Combine Radioligand, Test Compound & Membranes P1->A1 P2 Prepare [3H]PK11195 (Radioligand) P2->A1 P3 Prepare Membrane Homogenate (TSPO source) P3->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min) A1->A2 Reaction Start S1 Rapid Vacuum Filtration (Separates Bound from Free) A2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Scintillation Counting (Measures Radioactivity) S2->S3 D1 Calculate Specific Binding S3->D1 D2 Generate Competition Curve (% Specific Binding vs. [Ligand]) D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for TSPO competitive binding assay.

Data Analysis and Interpretation

From Raw Counts to IC₅₀
  • Calculate Specific Binding: For each concentration of the test ligand, subtract the average CPM/DPM of the NSB tubes from the CPM/DPM of the test compound tubes.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Generate Competition Curve: Plot the specific binding (often expressed as a percentage of the maximum specific binding in the absence of a competitor) against the logarithm of the competitor concentration. This will produce a sigmoidal dose-response curve.

  • Determine the IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the pyrrolobenzothiazepine that inhibits 50% of the specific binding of [³H]PK11195. This value is determined from the competition curve using non-linear regression analysis.

The Cheng-Prusoff Equation: Converting IC₅₀ to Kᵢ

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Kᵢ), which is an intrinsic measure of the affinity of the competitor for the receptor, the Cheng-Prusoff equation must be used.[10][15]

Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

Where:

  • Kᵢ: The inhibition constant of the test compound (pyrrolobenzothiazepine).

  • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

  • [L]: The concentration of the radioligand ([³H]PK11195) used in the assay.

  • K𝘥: The equilibrium dissociation constant of the radioligand for TSPO.

This calculation provides a standardized value for affinity that can be compared across different experiments and laboratories, representing a cornerstone of trustworthy data reporting.

Quantitative Data and Structure-Activity Relationships (SAR)

Foundational studies on 6-arylpyrrolo[2,1-d][10][11]benzothiazepine derivatives have established their potential as high-affinity TSPO ligands.[6] The IC₅₀ values for several promising compounds were determined using [³H]PK 11195 binding in rat cortical membranes.[6]

Compound IDR¹ (Position 4)R² (Aryl at 6)R³ (Position 7)IC₅₀ (nM)[6]
43 ClPhenylO-CO-N(CH₃)₂9
57 ClPhenylO-CO-CH₃8
65 Hp-MethoxyphenylO-CO-N(CH₃)₂9
Reference
PK 11195 ---2

Note: The IC₅₀ values were determined under specific experimental conditions and should be considered relative to the reference compound, PK 11195, tested in the same assay.

Key SAR Insights

The initial SAR studies revealed several critical structural features for high affinity:[6][13]

  • The 6,7-double bond within the thiazopine ring is crucial for affinity.

  • Substitution at the 7-position with carbamoyloxy or alcanoyloxy side chains significantly enhances binding.

  • A chloro substituent at the 4-position generally improves affinity.

These insights provide a rational basis for the design of new analogs with potentially improved potency and pharmacokinetic properties.

Diagram of the Pyrrolobenzothiazepine Scaffold

Caption: General structure of 6-arylpyrrolo[2,1-d][10][11]benzothiazepines.

Critical Consideration: The rs6971 Polymorphism

A crucial factor influencing the binding of many TSPO ligands is a single nucleotide polymorphism (SNP), rs6971, in the human TSPO gene. This SNP results in an amino acid substitution (Ala147Thr) that creates different binding affinity profiles in the human population: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[4] While the prototypical radioligand [³H]PK11195 shows minimal sensitivity to this polymorphism, many second-generation ligands exhibit significantly different affinities across these genotypes.[4] When advancing pyrrolobenzothiazepine candidates into human-based studies, it is imperative to characterize their binding affinity in tissues from genotyped individuals to ensure the translatability of the findings.

Conclusion

The characterization of pyrrolobenzothiazepine binding to TSPO requires a methodologically sound and analytically rigorous approach. The competitive radioligand binding assay, when executed with careful attention to experimental detail and analyzed correctly using the Cheng-Prusoff equation, provides a reliable measure of ligand affinity. The foundational SAR data for this scaffold offers a strong starting point for further drug discovery efforts. By integrating these technical protocols with an understanding of the underlying biological complexities, such as the human TSPO polymorphism, researchers can confidently advance the development of novel TSPO-targeted therapeutics.

References

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. 1973;22(23):3099-3108. URL: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. URL: [Link]

  • Costa B, et al. Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers in Pharmacology. 2022;13:848967. URL: [Link]

  • Le Fur G, et al. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain. Pharmacology Biochemistry and Behavior. 2005;82(4):712-720. URL: [Link]

  • Ostuni MA, et al. Translocator Protein (18 kDa) Ligand PK 11195 Induces Transient Mitochondrial Ca2+ Release Leading to Transepithelial Cl- Secretion in HT-29 Human Colon Cancer Cells. The International Journal of Biochemistry & Cell Biology. 2007;39(11):2074-2086. URL: [Link]

  • Calculator.net. Cheng-Prusoff Equation Calculator. URL: [Link]

  • Mokrov GV, et al. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Medicinal Chemistry. 2022;18(4):497-508. URL: [Link]

  • Pana G, et al. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging. Molecules. 2021;26(11):3133. URL: [Link]

  • Wikipedia. PK 11195. URL: [Link]

  • Guo H, et al. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases. Current Medicinal Chemistry. 2017;24(25):2738-2753. URL: [Link]

  • Da Settimo F, et al. Synthesis, Biological Activity, and SARs of Pyrrolobenzoxazepine Derivatives, a New Class of Specific “Peripheral-Type” Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry. 1996;39(18):3435-3450. URL: [Link]

  • Wikipedia. Translocator protein. URL: [Link]

  • Fiorini I, et al. Novel ligands specific for mitochondrial benzodiazepine receptors: 6-arylpyrrolo[2,1-d][10][11]benzothiazepine derivatives. Synthesis, structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry. 1994;37(10):1427-1438. URL: [Link]

  • Porcu A, et al. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model. Theranostics. 2022;12(8):3817-3833. URL: [Link]

  • Greco G, et al. A comparative molecular field analysis model for 6-arylpyrrolo[2,1-d][10][11]benzothiazepines binding selectively to the mitochondrial benzodiazepine receptor. Journal of Medicinal Chemistry. 1994;37(24):4100-4108. URL: [Link]

  • Da Settimo F, et al. Synthesis, biological activity, and SARs of pyrrolobenzoxazepine derivatives, a new class of specific "peripheral-type" benzodiazepine receptor ligands. Journal of Medicinal Chemistry. 1996;39(26):5083-5091. URL: [Link]

  • Owen DR, et al. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine. 2011;52(1):24-32. URL: [Link]

  • ChEMBL. Novel ligands specific for mitochondrial benzodiazepine receptors: 6-arylpyrrolo[2,1-d][10][11]benzothiazepine derivatives. Synthesis, structure-activity relationships, and molecular modeling studies. URL: [Link]

  • Al-OBAIDI M, et al. Translocator Protein TSPO (Peripheral Benzodiazepine Receptor): The Modern Story of the Ancient Preserved Protein with Ambiguous Functions. Iraqi Journal of Pharmaceutical Sciences. 2021;30(1):1-13. URL: [Link]

  • ResearchGate. The protocol of competitive binding assay. URL: [Link]

  • Fiorini I, et al. Novel Ligands Specific for Mitochondrial Benzodiazepine Receptors: 6-arylpyrrolo[2,1-d][10][11]benzothiazepine Derivatives. Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. 1994;37(10):1427-1438. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one from 2-Aminothiophenol

Introduction: The Significance of Fused Benzothiazepine Scaffolds The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often leading to the discovery of novel therapeutic agents with unique ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fused Benzothiazepine Scaffolds

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often leading to the discovery of novel therapeutic agents with unique pharmacological profiles. The pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one scaffold represents a compelling target for drug discovery, integrating the structural features of both pyrrolidines and benzothiazepines. Benzothiazepine derivatives are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, anticancer agents, and possessing other valuable pharmacological properties. The incorporation of a fused pyrrolone ring introduces conformational rigidity and additional points for molecular interactions, potentially leading to enhanced potency and selectivity for various biological targets. This guide provides a detailed, research-informed protocol for the synthesis of this promising tricyclic heteroaromatic compound, starting from the readily available precursor, 2-aminothiophenol.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of the target molecule, Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one, is strategically designed as a two-step, one-pot reaction sequence commencing with 2-aminothiophenol and maleic anhydride. This approach is predicated on fundamental principles of nucleophilic addition and intramolecular cyclization, offering an efficient route to this complex heterocyclic system.

The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol onto one of the carbonyl carbons of maleic anhydride. This reaction proceeds readily to form an N-(2-mercaptophenyl)maleamic acid intermediate. This intermediate is the key precursor for the subsequent cyclization steps.

The second phase of the synthesis involves a tandem intramolecular cyclization. The first cyclization is a thia-Michael addition, where the nucleophilic thiol group of the intermediate attacks the electron-deficient double bond of the maleamic acid moiety. This step forms the seven-membered 1,5-benzothiazepine ring. The final step is an intramolecular condensation between the secondary amine and the carboxylic acid, which, upon heating, eliminates a molecule of water to form the fused five-membered pyrrolone ring. This entire sequence can be performed in a single reaction vessel, simplifying the experimental procedure and maximizing efficiency.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclizations A 2-Aminothiophenol C N-(2-mercaptophenyl)maleamic acid (Intermediate) A->C B Maleic Anhydride B->C D Thia-Michael Addition C->D Heat E Amide Condensation D->E Heat F Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one (Final Product) E->F

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one.

Materials and Reagents
ReagentFormulaMW ( g/mol )Purity
2-AminothiophenolC₆H₇NS125.19>98%
Maleic AnhydrideC₄H₂O₃98.06>99%
Glacial Acetic AcidCH₃COOH60.05ACS Grade
TolueneC₇H₈92.14Anhydrous
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexaneC₆H₁₄86.18ACS Grade
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and toluene (100 mL). Stir the mixture at room temperature until the 2-aminothiophenol is completely dissolved.

  • Addition of Maleic Anhydride: To the stirred solution, add maleic anhydride (0.98 g, 10 mmol) portion-wise over 10 minutes. An exothermic reaction may be observed, and a precipitate may form.

  • Formation of the Intermediate: Stir the reaction mixture at room temperature for 1 hour. During this time, the formation of the N-(2-mercaptophenyl)maleamic acid intermediate is expected to be complete.

  • Cyclization: Add glacial acetic acid (5 mL) to the reaction mixture. Heat the mixture to reflux (approximately 110-115 °C) and maintain reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent will be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%). The fractions containing the pure product will be collected and combined.

  • Isolation and Characterization: The solvent from the combined pure fractions will be evaporated under reduced pressure to yield the final product as a solid. The product should be dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Reaction Mechanism

The underlying mechanism of this transformation is a cascade of well-established organic reactions, initiated by the high nucleophilicity of the amine and thiol groups in the starting material.

G cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Thia-Michael Addition cluster_step3 Step 3: Intramolecular Amide Condensation A 2-Aminothiophenol + Maleic Anhydride B Tetrahedral Intermediate A->B Amine attacks carbonyl C N-(2-mercaptophenyl)maleamic acid B->C Ring opening D N-(2-mercaptophenyl)maleamic acid E Enolate Intermediate D->E Thiol attacks double bond F 1,5-Benzothiazepine intermediate E->F Protonation G 1,5-Benzothiazepine intermediate H Tetrahedral Intermediate G->H Amine attacks carboxyl I Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one H->I Dehydration (-H2O)

Figure 2: Proposed reaction mechanism.

Data and Expected Results

CompoundMolecular FormulaMW ( g/mol )Expected YieldAppearance
Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-oneC₁₁H₉NOS203.2660-75%Off-white to pale yellow solid

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8-7.2 (m, 4H, Ar-H), 6.5 (d, 1H, J= Hz), 6.0 (d, 1H, J= Hz), 4.2 (t, 2H, J= Hz), 3.0 (t, 2H, J= Hz).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.1, 145.2, 135.8, 132.4, 129.7, 128.5, 125.3, 124.1, 118.9, 110.2, 45.6, 30.8.

  • Mass Spec (ESI+): m/z 204.04 [M+H]⁺.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is lower than expected, ensure that anhydrous toluene was used, as water can interfere with the cyclization step. The reaction time for the reflux may also need to be extended.

  • Incomplete Reaction: If TLC indicates the presence of starting material or intermediate after the recommended reaction time, the addition of a stronger acid catalyst, such as p-toluenesulfonic acid, in catalytic amounts could be beneficial.

  • Purification Difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.

Safety: 2-Aminothiophenol has a strong, unpleasant odor and is toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Maleic anhydride is corrosive and a skin and respiratory irritant. Handle with care.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one from 2-aminothiophenol. The proposed two-step, one-pot method is designed for efficiency and simplicity, providing a reliable route to a novel heterocyclic scaffold of significant interest in medicinal chemistry. The detailed mechanistic explanation and troubleshooting guide are intended to support researchers in the successful synthesis and further exploration of this compound class.

References

  • Kamal, A., et al. (2012). Design and synthesis of benzo[c,d]indolone-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry, 20(3), 1284-1293. [Link][1]

  • Gowda, B. T., et al. (2009). N-(2-Methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2769. [Link][2]

  • Oren, I. Y., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 259-266. [Link][3]

  • Kamal, A., et al. (2005). Synthesis and biological activity of fluoroquinolone-pyrrolo[2,1-c][4][5]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry Letters, 15(5), 1475-1478. [Link][6]

  • Procopiou, G., et al. (2021). Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity. RSC Medicinal Chemistry, 12(1), 108-115. [Link]

  • Thurston, D. E., et al. (2001). Design, synthesis, and evaluation of a novel pyrrolobenzodiazepine DNA-interactive agent with highly efficient cross-linking ability and potent cytotoxicity. Journal of Medicinal Chemistry, 44(6), 844-852. [Link][7]

  • Le, T. M., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 693. [Link][8]

  • Shcherbinin, V. A., et al. (2010). Furan ring opening-pyrrole ring closure: A new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][4][5]diazepines. Organic & Biomolecular Chemistry, 8(14), 3316-3327. [Link]

  • Nevskaya, A. A., et al. (2023). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][9]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][9]benzazepines and evaluation of their bioactivity. RSC Advances, 13(1), 1-13. [Link][10][11]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Pyrrolo[2,1-d]benzothiazepines

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrolo[2,1-d][1][2]benzothiazepines Introduction: The Significance of Pyrrolo[2,1-d][1][2]benzothiazepines The pyrrolo[2,1-d][1][2]benzothiazepine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrolo[2,1-d][1][2]benzothiazepines

Introduction: The Significance of Pyrrolo[2,1-d][1][2]benzothiazepines

The pyrrolo[2,1-d][1][2]benzothiazepine scaffold is a privileged heterocyclic system of significant interest to medicinal chemists and drug development professionals. This tricyclic architecture is a key pharmacophore in a variety of biologically active molecules. Notably, derivatives of this class have shown potent and selective binding to the peripheral-type benzodiazepine receptor (PBR) and have been investigated for their cardiovascular effects, including acting as novel and selective calcium entry blockers.[1][3] The development of efficient and sustainable synthetic methodologies for accessing this complex scaffold is therefore a critical endeavor in modern drug discovery.

The Advent of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods for complex heterocycles often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to environmental concerns and often, lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often from hours to mere minutes.[5] This is achieved through a unique heating mechanism.

Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture via two primary mechanisms: dipolar polarization and ionic conduction.[6] This direct and instantaneous heating of the reaction medium, as opposed to the convective heating of a vessel in traditional methods, leads to a rapid and uniform temperature increase throughout the sample.[7] The result is not only a significant reduction in reaction time but also often cleaner reactions with higher yields and fewer by-products.[5]

This application note provides a detailed protocol for the synthesis of the pyrrolo[2,1-d][1][2]benzothiazepine core structure, leveraging the power of microwave-assisted synthesis. We will explore a proposed synthetic pathway, detailing the preparation of a key intermediate and its subsequent cyclization.

Proposed Synthetic Pathway

A plausible and efficient route to the pyrrolo[2,1-d][1][2]benzothiazepine scaffold involves a two-stage process, both of which can be accelerated using microwave irradiation:

  • Stage 1: Microwave-Assisted Paal-Knorr Synthesis of the Pyrrole Precursor. The initial step is the synthesis of a key intermediate, a substituted aniline bearing a pyrrole moiety. The Paal-Knorr synthesis is a classic and reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine.[8] The application of microwave irradiation to the Paal-Knorr reaction has been shown to significantly reduce reaction times and improve yields.[4][9]

  • Stage 2: Microwave-Assisted Intramolecular Cyclization. The second stage involves the conversion of the pyrrole-substituted aniline to a benzothiazepine, followed by an intramolecular cyclization to form the final tricyclic product. Microwave assistance in this step can promote the desired bond formations rapidly and efficiently.

Experimental Protocols

Stage 1: Microwave-Assisted Synthesis of N-(4-amino-2-mercaptophenyl)-2,5-dimethyl-1H-pyrrole

This protocol outlines the synthesis of a key precursor, a pyrrole-substituted aminothiophenol, which is not readily commercially available. The synthesis proceeds via a Paal-Knorr reaction followed by subsequent functional group manipulations.

Protocol 1: Synthesis of 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole

  • Reactants:

    • 4-Nitroaniline (1.0 mmol)

    • Hexane-2,5-dione (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine 4-nitroaniline, hexane-2,5-dione, and glacial acetic acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for 10-15 minutes.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize from ethanol to afford the pure product.

Protocol 2: Reduction of the Nitro Group

  • Reactants:

    • 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole (1.0 mmol)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the nitro-pyrrole derivative in ethanol.

    • Add stannous chloride dihydrate and reflux the mixture for 2-3 hours (or heat in a microwave reactor at 80°C for 5-10 minutes).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline.

Protocol 3: Thiolation and Cyclization Precursor Formation

Due to the complexities and potential hazards of direct thiolation of anilines, a well-established route via a diazonium salt is recommended.

  • Diazotization: Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in a mixture of concentrated hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Thiocyanate Formation: In a separate flask, prepare a solution of potassium thiocyanate in water. Add the cold diazonium salt solution to the potassium thiocyanate solution.

  • Reduction to Thiol: The resulting thiocyanate can be reduced to the corresponding thiol using a suitable reducing agent like lithium aluminum hydride or by hydrolysis.

Stage 2: Microwave-Assisted Synthesis of Pyrrolo[2,1-d][1][2]benzothiazepine

This protocol describes the final cyclization step to form the target tricyclic system.

Protocol 4: Condensation and Cyclization

  • Reactants:

    • N-(4-amino-2-mercaptophenyl)-2,5-dimethyl-1H-pyrrole (1.0 mmol)

    • An appropriate α,β-unsaturated carbonyl compound (e.g., chalcone) (1.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Catalytic amount of glacial acetic acid

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine the pyrrole-substituted aminothiophenol, the α,β-unsaturated carbonyl compound, DMF, and a catalytic amount of glacial acetic acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 140-160°C for 5-10 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction vessel and pour the contents into ice-cold water.

    • The precipitated product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods for analogous 1,5-benzothiazepine syntheses.

ReactionMethodSolventCatalystTimeYield (%)Reference
Chalcone + 2-AminothiophenolConventionalEthanolStrong AcidHoursLower
Chalcone + 2-AminothiophenolMicrowaveDMFAcetic Acid2-3 min75-90
Chalcone + 2-AminothiophenolConventionalAcetic Acid-10-12 h59-65[1]
Chalcone + 2-AminothiophenolMicrowaveSolvent-freeSilica-sulfuric acid60-120 s82-89[1]

Visualizing the Workflow and Mechanisms

General Workflow

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization A Paal-Knorr Reaction (4-Nitroaniline + Hexane-2,5-dione) B Nitro Group Reduction A->B Microwave (10-15 min) C Thiolation B->C Conventional or Microwave D Condensation & Cyclization (Precursor + Chalcone) C->D Key Intermediate E Pyrrolo[2,1-d][1,5]benzothiazepine D->E Microwave (5-10 min)

Caption: Proposed synthetic workflow for pyrrolo[2,1-d][1][2]benzothiazepines.

Plausible Reaction Mechanism

G Precursor Pyrrole-substituted 2-aminothiophenol Intermediate_A Michael Adduct Precursor->Intermediate_A 1. Michael Addition Chalcone Chalcone Chalcone->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B 2. Intramolecular Condensation Product Pyrrolo[2,1-d][1,5]benzothiazepine Intermediate_B->Product 3. Dehydration

Caption: Plausible mechanism for the final cyclization step.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic transformations, namely the Paal-Knorr pyrrole synthesis and the condensation of 2-aminothiophenols with α,β-unsaturated carbonyls.[1][8] The application of microwave irradiation serves as a significant process enhancement, the efficacy of which is extensively documented for these and similar heterocyclic syntheses.[4][9]

For self-validation, it is crucial to perform thorough characterization of the synthesized intermediates and the final product. This should include:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By comparing the obtained spectral data with expected values and those reported in the literature for analogous structures, the identity and purity of the synthesized pyrrolo[2,1-d][1][2]benzothiazepines can be unequivocally confirmed.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign pathway for the construction of the medicinally important pyrrolo[2,1-d][1][2]benzothiazepine scaffold. By significantly reducing reaction times and often improving yields, this technology empowers researchers and drug development professionals to accelerate the discovery and development of novel therapeutic agents based on this privileged heterocyclic system.

References

  • [Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[1][8][9]]([Link])

  • [Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC]([Link])

  • [Cardiovascular Characterization of Pyrrolo[2,1-d][1][2]benzothiazepine Derivatives Binding Selectively to the Peripheral]([Link])

Sources

Method

Application Note: Radioligand Binding Assay Protocol for Evaluating Pyrrolobenzothiazepines at L-Type Calcium Channels

Introduction & Mechanistic Background Pyrrolobenzothiazepines represent a highly specialized class of heterocyclic compounds that have garnered significant attention in cardiovascular pharmacology. Characterized by speci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Pyrrolobenzothiazepines represent a highly specialized class of heterocyclic compounds that have garnered significant attention in cardiovascular pharmacology. Characterized by specific structural features—namely the saturation of the C(6)–C(7) double bond, substituents in the benzo-fused ring, and a basic side chain at C-10—these molecules exhibit potent L-type voltage-gated calcium channel (LTCC) antagonism[1]. Crucially, optimized pyrrolobenzothiazepines demonstrate a clear-cut selectivity for cardiac tissue over vascular smooth muscle, making them invaluable tools for targeted cardiovascular drug development[2].

To accurately quantify the affinity of these novel ligands for the LTCC, researchers employ competitive radioligand binding assays. The L-type calcium channel


 subunit (Cav1.2) contains distinct, allosterically linked binding domains for the three major classes of calcium channel blockers: dihydropyridines (DHPs), phenylalkylamines (PAAs), and benzothiazepines (BTZs)[3]. Benzothiazepines bind to a specific domain located at the interface between domains III and IV of the Cav1.2 pore[4].

Because the BTZ binding site is allosterically coupled to the DHP binding site (located on the III5-III6 loop), the binding of pyrrolobenzothiazepines can be robustly quantified by measuring their ability to displace a tritiated DHP radioligand, such as


-nitrendipine[1],[3]. This allosteric displacement assay provides a highly sensitive, high-throughput method for structure-activity relationship (SAR) profiling.

Mechanism PBZ Pyrrolobenzothiazepine (Ligand) BTZ_Site BTZ Binding Domain (Domains III/IV Interface) PBZ->BTZ_Site Binds selectively to Cav12 L-type Ca2+ Channel (Cav1.2 u03B11 Subunit) Ca_Influx Calcium Influx Cav12->Ca_Influx Blocks pore BTZ_Site->Cav12 Allosteric Modulation Contraction Muscle Contraction (Cardiac/Vascular) Ca_Influx->Contraction Prevents

Fig 1: Mechanism of L-type calcium channel modulation by pyrrolobenzothiazepines.

Experimental Design & Causality

A successful radioligand binding assay is a self-validating system where every experimental parameter is chosen to maximize the specific signal while minimizing artifactual noise.

  • Tissue Selection (Rat Cerebral Cortex): While pyrrolobenzothiazepines are evaluated for cardiac selectivity, rat cerebral cortex homogenates are frequently utilized for the primary binding assay[1]. The causality behind this choice is receptor density: the cerebral cortex expresses a high concentration of Cav1.2 channels, providing an exceptionally robust signal-to-noise ratio compared to vascular or cardiac tissue, which can be difficult to homogenize without losing receptor integrity.

  • Radioligand Choice (

    
    -Nitrendipine):  Direct labeling of the BTZ site is notoriously difficult due to the rapid dissociation kinetics of tritiated diltiazem. However, pyrrolobenzothiazepines exhibit potent allosteric displacement of 
    
    
    
    -nitrendipine[1]. Using a DHP radioligand allows for stable equilibrium binding and reliable quantification of the BTZ-site ligand's affinity.
  • Filter Treatment (0.1% PEI): Pyrrolobenzothiazepines are highly lipophilic. Pre-soaking the glass fiber (GF/B) filters in Polyethyleneimine (PEI)—a cationic polymer—neutralizes the negative charge of the glass fibers and blocks non-specific binding sites, preventing the lipophilic ligand from adhering to the filter matrix.

  • Cold Wash Termination: The dissociation rate of the ligand-receptor complex is highly temperature-dependent. Terminating the assay with ice-cold buffer effectively "freezes" the receptor in its bound state, allowing unbound radioligand to be washed away without degrading the specific binding signal.

Step-by-Step Assay Protocol

Reagent & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C. Supplement with protease inhibitors (0.1 mM PMSF, 1 µg/mL leupeptin) to prevent proteolytic degradation of the Cav1.2

    
     subunit.
    
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C.

  • Radioligand: Prepare a 10 nM working stock of

    
    -nitrendipine in assay buffer (final assay concentration: ~0.1 to 0.5 nM).
    
  • Displacer (Non-Specific Binding): Prepare a 100 µM stock of unlabeled nifedipine or nitrendipine (final assay concentration: 1 µM).

Membrane Preparation
  • Homogenization: Rapidly dissect the cerebral cortex from male Sprague-Dawley rats. Homogenize the tissue in 10 volumes of ice-cold Assay Buffer using a Teflon-glass homogenizer (10-15 strokes).

  • Primary Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells. Collect the supernatant.

  • Ultracentrifugation: Centrifuge the supernatant at 48,000 × g for 20 minutes at 4°C to pellet the membrane fraction.

  • Washing: Resuspend the pellet in ice-cold Assay Buffer and repeat the ultracentrifugation step to wash out endogenous ligands and cytosolic proteins.

  • Final Suspension: Resuspend the final pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay, and adjust to a final working concentration of 0.5 – 1.0 mg/mL.

Radioligand Incubation

Set up the assay in 96-well deep-well plates or standard borosilicate glass tubes. Total assay volume is typically 1.0 mL.

  • Total Binding (TB) Tubes: Add 100 µL

    
    -nitrendipine, 100 µL vehicle (e.g., 1% DMSO in buffer), 700 µL Assay Buffer, and 100 µL membrane suspension.
    
  • Non-Specific Binding (NSB) Tubes: Add 100 µL

    
    -nitrendipine, 100 µL unlabeled nifedipine (1 µM final), 700 µL Assay Buffer, and 100 µL membrane suspension.
    
  • Test Compound Tubes: Add 100 µL

    
    -nitrendipine, 100 µL of pyrrolobenzothiazepine dilutions (ranging from 
    
    
    
    to
    
    
    M), 700 µL Assay Buffer, and 100 µL membrane suspension.
  • Incubation: Incubate the mixture in the dark (to prevent DHP photodegradation) at 25°C for 60 to 90 minutes to ensure the binding reaches equilibrium.

Termination and Detection
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked for 1 hour in 0.1% PEI) using a multi-manifold cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation: Transfer the filters to scintillation vials, add 4 mL of a high-efficiency liquid scintillation cocktail, and vortex thoroughly. Allow vials to sit in the dark for 2 hours to reduce chemiluminescence.

  • Counting: Quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Workflow Step1 1. Tissue Homogenization (Rat Cortex in Tris-HCl) Step2 2. Membrane Isolation (48,000 x g Ultracentrifugation) Step1->Step2 Step3 3. Radioligand Incubation ([3H]-Nitrendipine + PBZ Ligand) Step2->Step3 Step4 4. Rapid Vacuum Filtration (GF/B Filters + Cold Wash) Step3->Step4 Step5 5. Scintillation Counting (Quantify Bound Radioligand) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression for IC50) Step5->Step6

Fig 2: Step-by-step workflow for the pyrrolobenzothiazepine radioligand binding assay.

Data Analysis & Visualization

Calculate the specific binding by subtracting the DPM of the NSB tubes from the TB and Test Compound tubes. Plot the specific binding (as a percentage of Total Binding) against the log concentration of the pyrrolobenzothiazepine. Use non-linear regression analysis (e.g., a one-site competitive binding model in GraphPad Prism) to determine the


 value.

Historical data demonstrates that optimized pyrrolobenzothiazepines can exhibit exceptionally high affinity for the LTCC, occasionally surpassing traditional clinical benchmarks. For example, the prototypic ligand 7-acetoxy-6-(p-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepine (Compound 3) demonstrated an


 of 0.13 nM in displacing 

-nitrendipine, outperforming both verapamil and (+)-cis-diltiazem[1].
Table 1: Comparative Binding Affinities at the L-Type Calcium Channel
Compound ClassSpecific AgentTarget Tissue PreparationRadioligand

(nM)
Pyrrolobenzothiazepine Compound 3*Rat Cortex Homogenate

-Nitrendipine
0.13
Benzothiazepine (Reference) (+)-cis-DiltiazemRat Cortex Homogenate

-Nitrendipine
> 100.0
Phenylalkylamine (Reference) VerapamilRat Cortex Homogenate

-Nitrendipine
~ 20.0 - 50.0

*Compound 3 represents the prototypic PBR ligand 7-acetoxy-6-(p-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepine, which showed unexpected, highly potent LTCC antagonism[1],[2].

References

  • Cardiovascular Characterization of Pyrrolo[2,1-d][1,5]benzothiazepine Derivatives Binding Selectively to the Peripheral-Type Benzodiazepine Receptor (PBR) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Molecular modeling of benzothiazepine binding in the L-type calcium channel Source: Journal of Biological Chemistry (via PubMed) URL:[Link]

  • Benzothiazepine binding domain of purified L-type calcium channels: direct labeling using a novel fluorescent diltiazem analogue Source: PubMed (NIH) URL:[Link]

  • Calcium Channel Blockers: Mechanisms and Binding Sites Source: University of Bari (UniBa) URL:[Link]

Sources

Application

Application Note: A Validated Approach to In Vitro Cytotoxicity Profiling of Novel Benzothiazepin-7(6H)-one Derivatives

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The benzothiazepine scaffold is a privileged structure in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzothiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] Recently, derivatives of benzothiazepin-7(6H)-one have emerged as a promising class of compounds, particularly in oncology, for their potential as anticancer agents.[1][2] The initial and most critical phase in evaluating these novel chemical entities is the rigorous assessment of their cytotoxic effects.[3][4] In vitro cytotoxicity assays are indispensable tools in the early stages of drug development, providing essential data on a compound's potential to inhibit cell growth or induce cell death.[5][6] This information is fundamental for identifying potent candidates, understanding dose-response relationships, and establishing a preliminary safety profile before advancing to more complex preclinical models.[3][4]

This guide provides a comprehensive, field-proven framework for testing the in vitro cytotoxicity of benzothiazepin-7(6H)-one derivatives. We move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and scientifically sound. We will detail two complementary cornerstone assays: the MTT assay , which measures metabolic viability, and the Lactate Dehydrogenase (LDH) assay , which assesses cell membrane integrity.[7][8][9] Employing both methods provides a multi-faceted view of a compound's cytotoxic mechanism, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death).

Part 1: Core Principles & Strategic Experimental Design

Pillar 1: Selecting Complementary Assays for a Mechanistic Overview

No single assay can tell the whole story. For a comprehensive understanding of a compound's effect, we utilize assays that measure different cellular health indicators.

  • Metabolic Activity Assessment (The MTT Assay): This colorimetric assay is a gold standard for assessing cell viability based on mitochondrial function.[9][10] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, making it an excellent indicator of cell proliferation and viability.[11] A reduction in the colorimetric signal indicates either cell death or a significant decrease in metabolic activity.

  • Membrane Integrity Assessment (The LDH Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme present in all cells.[8] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture supernatant.[8][12] The assay measures this released LDH activity, which is directly proportional to the number of dead or damaged cells.[12][13] This method is crucial for detecting overt membrane-damaging cytotoxic events.

By using these two assays in parallel, we can differentiate between compounds that merely halt cell growth (reduced MTT signal with low LDH release) and those that actively kill cells (reduced MTT signal with high LDH release).

Pillar 2: The Critical Choice of Cell Lines

The selection of appropriate cell lines is paramount for clinically relevant results.[14] The goal is to test the benzothiazepin-7(6H)-one derivatives against a panel that represents different cancer types and includes a non-cancerous control to evaluate selectivity.

  • Cancer Cell Line Panels: Utilizing a diverse panel of cancer cell lines, such as those included in the NCI-60 panel, provides a broad-spectrum view of a compound's activity.[15][16] Studies on related benzothiazepine and benzothiazole derivatives have shown efficacy against various cancers.[17][18][19] Therefore, a recommended starting panel includes:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[15][20]

    • A549: Human lung carcinoma.[15][21]

    • HepG2: Human liver carcinoma.[2][22]

    • DU-145: Human prostate carcinoma.[2][22]

    • HCT-116: Human colorectal carcinoma.[23]

  • Non-Cancerous Control for Selectivity: To assess whether a compound selectively targets cancer cells over healthy cells, it is essential to test it against a non-malignant cell line. Human Embryonic Kidney 293 (HEK293) cells are a common choice for this purpose.[6]

Pillar 3: Rigorous Data Interpretation

The primary output of these assays is the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.[2]

  • Dose-Response Curve: Data should always be plotted as a dose-response curve, with compound concentration on the x-axis (log scale) and percent cell viability or cytotoxicity on the y-axis. This allows for accurate IC50 calculation.

  • Selectivity Index (SI): This crucial parameter provides a measure of a compound's therapeutic window. It is calculated as follows:

    SI = IC50 in non-cancerous cells (e.g., HEK293) / IC50 in cancer cells (e.g., MCF-7)

    A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.[6]

Part 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in controls to ensure data integrity.

Protocol 1: MTT Assay for Cell Viability & Cytotoxicity

Principle: Metabolically active cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate via mitochondrial dehydrogenase enzymes. The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of viable cells.[7][10]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Solution (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Materials and Reagents:

  • Selected cell lines (e.g., MCF-7, A549, HEK293)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Benzothiazepin-7(6H)-one derivatives dissolved in DMSO (sterile)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10] Filter sterilize and store protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% dimethylformamide.

  • 96-well flat-bottom sterile microplates

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[24] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during treatment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[24]

  • Compound Treatment: Prepare serial dilutions of the benzothiazepin-7(6H)-one derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Drug Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.[7] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[24] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][11]

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Cytotoxicity Assay

Principle: The integrity of the plasma membrane is assessed by measuring the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium. Released LDH catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released, and thus to the number of damaged cells.[8][13]

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed 1. Seed & Treat Cells (Same as MTT Protocol Steps 1-4) setup_controls 2. Prepare Controls: - Spontaneous Release (Vehicle) - Maximum Release (Lysis Buffer) seed->setup_controls transfer 3. Transfer Supernatant (50 µL) to a new assay plate setup_controls->transfer add_reagent 4. Add LDH Assay Reagent (50 µL) transfer->add_reagent incubate 5. Incubate 30 min at RT (Protected from light) add_reagent->incubate add_stop 6. Add Stop Solution (50 µL) incubate->add_stop read 7. Read Absorbance (490 nm) add_stop->read analyze 8. Calculate % Cytotoxicity read->analyze

Caption: A validated workflow for measuring cytotoxicity via LDH release.

Materials and Reagents:

  • Cell culture reagents and treated plates (as prepared in MTT protocol steps 1-4)

  • Commercially available LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, Lysis Solution, and Stop Solution) or individually prepared reagents.

  • Lysis Solution (e.g., 10X Lysis Buffer containing Triton X-100)

  • 96-well flat-bottom transparent microplates

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and test compounds exactly as described for the MTT assay (Steps 1-4).

  • Prepare Controls: It is critical to set up three types of controls for each cell line:

    • Spontaneous LDH Release: Wells with cells treated only with the vehicle (e.g., DMSO in medium). This measures the baseline level of cell death.

    • Maximum LDH Release: Wells with untreated cells. 30-60 minutes before the end of the incubation, add 10 µL of 10X Lysis Solution to these wells to completely lyse the cells and release all intracellular LDH.[12]

    • Background Control: Wells with culture medium but no cells.

  • Collect Supernatant: After the drug incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[8] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[12]

  • LDH Reaction: Prepare the LDH Assay Reagent according to the manufacturer's instructions (typically by mixing the substrate and assay buffer). Add 50 µL of this reagent to each well of the new plate containing the supernatant.[12]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[12]

  • Absorbance Measurement: Gently tap the plate to remove any bubbles and measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of ~690 nm to correct for background.[8]

Data Analysis: First, subtract the background absorbance (medium only) from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = ( [Experimental Release - Spontaneous Release] / [Maximum Release - Spontaneous Release] ) x 100

Plot the % Cytotoxicity against the log of the compound concentration to determine the IC50 value.

Part 3: Data Presentation

Clear and concise presentation of data is essential for comparison and interpretation.

Table 1: Example Cytotoxicity Profile of Benzothiazepin-7(6H)-one Derivatives

Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI) for MCF-7
BZT-001 8.5 ± 0.712.3 ± 1.115.1 ± 1.4> 100> 11.8
BZT-002 3.2 ± 0.35.8 ± 0.54.5 ± 0.445.6 ± 4.114.3
BZT-003 25.1 ± 2.233.7 ± 3.029.8 ± 2.5> 100> 4.0
Doxorubicin 0.9 ± 0.11.2 ± 0.11.1 ± 0.15.4 ± 0.66.0

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as (IC50 in HEK293) / (IC50 in MCF-7).

References

  • Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • Gautam, A., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). MTT ASSAY Protocol. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Bio-protocol. (2021). Cell Viability Assay and Lactate Dehydrogenase (LDH) Cytotoxicity Assay. Retrieved from [Link]

  • Ansari, A., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Retrieved from [Link]

  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. PMC. Retrieved from [Link]

  • Osmaniye, D., et al. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University. Retrieved from [Link]

  • Journal of Positive School Psychology. (2022). Applications Of Benzothiazepines As Potential Cytotoxic Agents. Retrieved from [Link]

  • Ragab, F. A., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Retrieved from [Link]

  • Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. PubMed. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Retrieved from [Link]

Sources

Method

Antimicrobial susceptibility testing of pyrrolo-fused benzothiazepines

Application Note: Standardized Antimicrobial Susceptibility Testing (AST) of Pyrrolo-Fused Benzothiazepines Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: In vitro pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Antimicrobial Susceptibility Testing (AST) of Pyrrolo-Fused Benzothiazepines

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: In vitro pharmacodynamics, assay causality, and self-validating protocols for hydrophobic heterocyclic compounds.

Scientific Rationale & Mechanism of Action

The escalating crisis of antimicrobial resistance (AMR) has necessitated the exploration of novel synthetic pharmacophores. Pyrrolo-fused benzothiazepines (e.g., pyrrolo[2,1-


][1,5]benzothiazepines and related 1[1]) represent a highly promising class of heterocyclic compounds. The fusion of an electron-rich pyrrole ring with a benzothiazepine core significantly alters the molecule's spatial geometry and lipophilicity, enhancing its ability to penetrate bacterial cell envelopes.

Mechanistically, these compounds often exhibit2[2], including membrane disruption and the potential intercalation of bacterial DNA. However, their inherent hydrophobicity introduces significant challenges in standard aqueous in vitro assays. This guide establishes a rigorously controlled workflow to accurately evaluate their antimicrobial efficacy while eliminating solvent-induced artifacts.

Experimental Design: Causality & Validation

As a Senior Application Scientist, I emphasize that executing a protocol without understanding its underlying physical chemistry leads to irreproducible data. The testing of pyrrolo-fused benzothiazepines requires strict adherence to the following design principles:

  • Solvent Causality (The DMSO Threshold): Pyrrolo-fused benzothiazepines are poorly soluble in water. Dimethyl sulfoxide (DMSO) is the mandatory vehicle. However, DMSO concentrations

    
     can permeabilize bacterial membranes, creating a false-positive synergistic effect. Rule:  The final assay concentration of DMSO must never exceed 1%.
    
  • Media Selection (Ion-Target Interactions): 3[3] is required. The precise adjustment of Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L) is critical. These divalent cations stabilize the lipopolysaccharide (LPS) layer in Gram-negative bacteria. Testing in unadjusted media will yield artificially low Minimum Inhibitory Concentrations (MICs) because the destabilized outer membrane allows unnatural influx of the lipophilic benzothiazepine.

  • Self-Validating Systems: A protocol is only as reliable as its internal controls. Every assay plate must include:

    • Sterility Control: Media only (validates aseptic technique).

    • Growth Control: Media + Inoculum + 1% DMSO (validates that the solvent itself is not inhibiting growth).

    • Quality Control (QC) Strains: Testing against E. coli ATCC 25922 and S. aureus ATCC 29213 with a reference antibiotic (e.g., Ciprofloxacin) ensures the assay aligns with 4[4].

Workflow Visualization

The following diagram illustrates the logical progression of our AST pipeline. We move from static endpoints (MIC) to dynamic pharmacodynamics (Time-Kill) and complex phenotypic testing (Biofilms).

AST_Workflow Library Compound Library Pyrrolo-fused Benzothiazepines MIC Primary Screening Broth Microdilution (MIC) Library->MIC DMSO Solubilization (<1% final v/v) MBC Secondary Screening MBC Determination MIC->MBC Active Hits (MIC u2264 16 u03bcg/mL) TimeKill Pharmacodynamics Time-Kill Kinetics MBC->TimeKill MBC/MIC Ratio u2264 4 Biofilm Complex Phenotypes Biofilm Eradication (MBEC) MBC->Biofilm Sessile Testing Analysis Lead Optimization & Data Synthesis TimeKill->Analysis Biofilm->Analysis

Figure 1: Hierarchical AST workflow for evaluating pyrrolo-fused benzothiazepine derivatives.

Standardized AST Methodologies

Protocol 4.1: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step 1: Compound Preparation

  • Weigh 2.0 mg of the synthesized pyrrolo-fused benzothiazepine.

  • Dissolve completely in 100 µL of 100% DMSO to create a 20 mg/mL stock.

  • Dilute the stock 1:100 in CAMHB to achieve a working concentration of 200 µg/mL (containing 1% DMSO).

Step 2: Microplate Serial Dilution

  • Dispense 50 µL of CAMHB (containing 1% DMSO to maintain solvent equilibrium) into columns 2–12 of a 96-well U-bottom microtiter plate.

  • Add 100 µL of the working compound solution (200 µg/mL) to column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10. (Column 11 = Growth Control; Column 12 = Sterility Control).

Step 3: Inoculum Standardization

  • Suspend isolated colonies from an overnight agar plate in sterile 0.85% saline.

  • Adjust the turbidity to a 0.5 McFarland standard (approx.

    
    ).
    
  • Dilute the suspension 1:150 in CAMHB to yield

    
    .
    

Step 4: Inoculation and Incubation

  • Add 50 µL of the standardized inoculum to columns 1–11. The final compound concentration range is 100 µg/mL to 0.19 µg/mL, and the final inoculum is

    
    .
    
  • Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Protocol 4.2: Minimum Bactericidal Concentration (MBC)

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) mechanisms.

  • From the MIC plate, identify the MIC well and the three wells with concentrations above the MIC.

  • Aspirate 10 µL from these wells and spot-plate onto Tryptic Soy Agar (TSA).

  • Incubate the TSA plates at 37°C for 24 hours.

  • Readout: The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (zero colonies in the 10 µL spot).
    Causality Note: An MBC/MIC ratio of 
    
    
    
    indicates the pyrrolo-fused benzothiazepine is bactericidal, heavily suggesting membrane lysis or irreversible DNA damage rather than simple translation inhibition.
Protocol 4.3: Time-Kill Kinetics

Objective: Map the pharmacodynamic killing rate over a 24-hour period.

  • Prepare 10 mL of CAMHB containing the test compound at

    
    , 
    
    
    
    , and
    
    
    the established MIC.
  • Inoculate with the test organism to a final concentration of

    
    .
    
  • Incubate at 37°C with orbital shaking (150 rpm).

  • Extract 100 µL aliquots at time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile saline and plate on TSA for colony counting. Causality Note: Time-kill curves reveal whether the compound exhibits concentration-dependent killing (typical of membrane-active agents) or time-dependent killing.

Quantitative Data Synthesis

To easily compare the efficacy of novel derivatives, quantitative endpoints must be structured clearly. Below is a representative data synthesis table for a mock fluorinated derivative, "Compound PBT-1", compared against a clinical standard.

CompoundOrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPharmacodynamic Profile
PBT-1 Staphylococcus aureusATCC 292131.02.02Bactericidal
PBT-1 Escherichia coliATCC 259224.016.04Bactericidal
PBT-1 Pseudomonas aeruginosaATCC 2785332.0>64.0>2Bacteriostatic / Resistant
Ciprofloxacin Staphylococcus aureusATCC 292130.250.52Bactericidal (QC Control)

Data Interpretation: The data demonstrates that PBT-1 is highly active against Gram-positive organisms but struggles against the efflux pumps typically present in P. aeruginosa. The MBC/MIC ratio confirms a bactericidal mechanism of action against susceptible strains.

References

  • Shaik, A. B., et al. "Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives." ResearchGate.
  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "MIC Determination - EUCAST Guidelines." EUCAST.
  • Naeimi, H., et al. "Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives." MDPI.

Sources

Application

Application Notes &amp; Protocols: High-Quality Single-Crystal Growth of Benzothiazepin-7-ones for X-ray Crystallography

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful preparation of single crystals of benzothiazepin-7-one derivatives suita...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful preparation of single crystals of benzothiazepin-7-one derivatives suitable for X-ray crystallographic analysis. Obtaining high-quality crystals is frequently the most challenging step in determining a molecule's three-dimensional structure.[1][2] This document moves beyond simple procedural lists to explain the fundamental principles of crystallization, offering a suite of robust protocols and field-proven troubleshooting strategies. By understanding the causality behind experimental choices, researchers can systematically overcome common obstacles to produce diffraction-quality crystals, a critical step for applications ranging from fundamental chemical characterization to structure-based drug design.[3][4]

Introduction: The Structural Significance of Benzothiazepin-7-ones

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as cardiovascular drugs like Diltiazem.[5] The precise three-dimensional arrangement of atoms, as determined by single-crystal X-ray diffraction (SCXRD), is indispensable for understanding structure-activity relationships (SAR), confirming stereochemistry, and guiding the rational design of next-generation therapeutics.[3][4]

The quality of the crystal directly dictates the resolution and accuracy of the final structural model. Therefore, a systematic and patient approach to sample preparation is paramount. This guide will equip you with the necessary knowledge to navigate this critical, rate-limiting step.[1][3]

Foundational Principles of Crystallization

Crystallization is the process by which molecules arrange themselves from a disordered state (in solution) into a highly ordered, rigid crystal lattice to minimize their energetic state.[6] This process is governed by two primary, interdependent stages: nucleation and crystal growth.[6][7]

  • Supersaturation: The essential driving force for crystallization is supersaturation, a non-equilibrium state where the concentration of the solute exceeds its saturation point at a given temperature.[6][8] Achieving a state of slight supersaturation is the goal; this allows for slow and orderly crystal growth. If a solution becomes too highly supersaturated, the system may relax by rapid precipitation, resulting in amorphous powder or a multitude of tiny, unusable microcrystals.[9][10]

  • Nucleation: This is the initial formation of stable, microscopic crystalline entities (nuclei) from the supersaturated solution.[7][11] The rate of nucleation must be carefully controlled. Too many nucleation sites—caused by dust, impurities, or scratches on the glassware—can lead to a shower of small crystals instead of a few large, single ones.

Pre-Crystallization: The Imperative of Purity

It is a common misconception that crystallization is a primary purification technique for SCXRD sample preparation. While it is a purification method, starting with impure material is a primary cause of crystallization failure.[15]

Core Directive: The compound should be of the highest possible purity (ideally >95%) before attempting crystallization trials. Impurities can inhibit nucleation, accelerate it uncontrollably, or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[10]

Recommended Purification Techniques:

  • Column Chromatography: The workhorse for purifying organic compounds.

  • Preparative HPLC: For separating challenging mixtures and achieving very high purity.

  • Recrystallization: A preliminary bulk recrystallization can often remove significant impurities before attempting to grow single crystals.

Solvent Selection: The Critical First Step

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[14][16] The ideal solvent (or solvent system) should exhibit the following properties:

  • The benzothiazepin-7-one should be moderately soluble at room or elevated temperature.

  • The compound should be poorly soluble at lower temperatures.

  • The solvent should be chemically inert, not reacting with your compound.

  • It should have a relatively low boiling point (<100-110 °C) to allow for controlled evaporation and easy removal from the final crystals.[16]

A systematic screening of solvents is the most effective approach.

Protocol 4.1: Solvent Solubility Screening
  • Place a small amount (1-2 mg) of your purified benzothiazepin-7-one into several small, clean vials.

  • To each vial, add a different solvent dropwise (e.g., 0.1-0.2 mL) from the list below, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will dissolve the compound, but not instantaneously.

  • If the compound is insoluble at room temperature, gently warm the vial. If it dissolves upon heating, it is a strong candidate for slow cooling methods.

  • Record all observations meticulously in a laboratory notebook.

Solvent Class Example Solvents Typical Polarity Notes
Alcohols Methanol, Ethanol, IsopropanolHighGood for compounds with hydrogen bonding capabilities. Ethanol is a very common and effective choice.[17]
Esters Ethyl AcetateMediumOften a good starting point for moderately polar organic molecules.[10]
Ketones AcetoneMediumHighly volatile, can lead to rapid crystal growth. Use with caution.[10][16]
Chlorinated Dichloromethane (DCM)MediumOften yields good crystals but is very volatile; evaporation must be strictly controlled.[10]
Aromatics TolueneLow-MediumCan sometimes facilitate crystallization through π-π stacking interactions.[10]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low-MediumHighly volatile. Crystals grown from these solvents can crack upon drying due to solvent loss.[18]
Hydrocarbons Hexane, HeptaneLowTypically used as anti-solvents.

Crystallization Methodologies & Protocols

No single method guarantees success; therefore, it is crucial to set up multiple crystallization experiments in parallel using different techniques and solvent systems.[19] All experiments should be left in a vibration-free location.[20]

Slow Evaporation

This is the simplest and most common technique.[17][18] It relies on the gradual removal of solvent, which slowly increases the solute concentration to the point of supersaturation, inducing crystal growth.[21]

  • Dissolve 5-20 mg of your benzothiazepin-7-one in a suitable solvent in a small, clean vial (a 2-4 mL vial or even an NMR tube works well).[18][22] The solution should be clear and unsaturated at room temperature.[17]

  • Cover the vial. To control the rate of evaporation:

    • Very Slow: Screw the cap on tightly, then loosen it by a quarter turn.

    • Slow: Cover with parafilm and pierce it with one or two small holes using a needle.[22]

    • Moderate: Place a cotton plug in the mouth of the vial.[22]

  • Place the vial in an undisturbed location and monitor it over several days to weeks.

Vapor Diffusion

Vapor diffusion is an excellent and highly controlled method.[10] It involves a drop of the compound solution equilibrating with a larger reservoir of an "anti-solvent" (a liquid in which the compound is insoluble) via the vapor phase. The anti-solvent slowly diffuses into the solution drop, reducing the compound's solubility and promoting crystallization.[9][21]

  • In a small vial (the "inner vial"), dissolve 2-5 mg of your compound in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate).

  • In a larger vial or jar (the "outer vessel"), add 1-2 mL of a volatile anti-solvent (e.g., Hexane, Pentane, Diethyl Ether). The compound must be insoluble in the anti-solvent.

  • Carefully place the open inner vial inside the outer vessel.

  • Seal the outer vessel tightly and leave it undisturbed.

Liquid-Liquid (Anti-Solvent) Diffusion

This technique, also known as solvent layering, is useful when vapor diffusion is too slow or when using less volatile solvents. It relies on the direct, slow diffusion of an anti-solvent into a solution of the compound.[23]

  • Dissolve 5-10 mg of your compound in a small volume of a "good" solvent (preferably one with a higher density) in a narrow container, such as an NMR tube or a thin test tube.

  • Very carefully, using a pipette or syringe, slowly layer a less dense anti-solvent on top of the solution, taking care not to disturb the interface between the two liquids.[9][23]

  • Seal the tube and leave it in an undisturbed, vertical position. Crystals will ideally form at the interface over time.

Slow Cooling

This method is effective for compounds that show a significant increase in solubility with temperature.[24]

  • Prepare a saturated or near-saturated solution of your compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid is dissolved.

  • Filter the hot solution through a cotton plug in a pipette to remove any particulate matter.

  • Seal the vial and allow it to cool to room temperature very slowly. This can be achieved by placing the vial in a warm water bath or a Dewar flask and allowing it to cool naturally over many hours.[18]

  • For further reduced solubility, the vial can then be transferred to a refrigerator (4 °C) or freezer (-20 °C).[19]

Visualization of Workflows

General Crystallization Workflow

The overall process from a purified compound to a diffraction-ready crystal follows a systematic path.

G cluster_prep Preparation cluster_methods Crystallization Trials (Parallel Approach) cluster_analysis Analysis & Outcome A Purified Benzothiazepin-7-one (>95%) B Solvent Solubility Screening A->B  Assess Solubility C Slow Evaporation B->C  Select Methods D Vapor Diffusion B->D  Select Methods E Liquid-Liquid Diffusion B->E  Select Methods F Slow Cooling B->F  Select Methods G Monitor & Harvest Single Crystals C->G D->G E->G F->G H Mount Crystal for SC-XRD Analysis G->H

Caption: Overview of the single-crystal preparation workflow.

Vapor Diffusion Mechanism

This diagram illustrates the principle of the vapor diffusion technique, a highly effective method for controlling crystallization.

G cluster_main Sealed Outer Vessel Reservoir Anti-Solvent Reservoir (e.g., Hexane) Vapor Vapor Phase Reservoir->Vapor 1. Anti-Solvent Evaporates Drop Sitting Drop: Compound in 'Good' Solvent (e.g., Ethyl Acetate) Drop->Drop 3. Solubility Decreases 4. Crystals Form Vapor->Drop 2. Diffuses into Drop

Caption: Mechanism of vapor diffusion for crystal growth.

Troubleshooting Common Crystallization Problems

Patience is key; crystallization can take time, and initial failures are common.[20] A logical approach to troubleshooting can often lead to success.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is undersaturated (too much solvent).[13][20] Compound is too pure (lacks nucleation sites). Compound is too soluble in the chosen solvent.Allow more solvent to evaporate.[13] Scratch the inside of the vial with a glass rod (induces nucleation). Add a "seed crystal" from a previous attempt.[24] Try a different solvent or a solvent/anti-solvent system.[13]
An Oil Forms ("Oiling Out") Compound is coming out of solution above its melting point.[13] Solution is too concentrated or cooling too rapidly. Significant impurities are present, depressing the melting point.[25]Re-heat the solution and add more of the "good" solvent to make it more dilute, then cool again slowly.[13][25] Consider a different solvent with a lower boiling point.[16] Re-purify the compound.
Rapid Precipitation (Powder) Solution is too highly supersaturated.[10] Evaporation or cooling is too fast.Slow down the process: use a tighter cap, smaller holes in the parafilm, or a more controlled cooling environment.[22] Start with a more dilute solution.[13]
Too Many Small Crystals Excessive nucleation sites (dust, scratches). Rate of supersaturation is too high.Filter the solution while warm to remove particulates.[22] Use new, clean, or siliconized glassware to reduce nucleation on the surface.[18] Slow down the crystallization rate (see above).
Crystals are Cracked or Opaque Solvent loss from the crystal lattice after removal from the mother liquor.[18] Crystal grew too quickly, trapping solvent or impurities.Mount the crystal quickly after removing it from the solution. Consider substituting highly volatile solvents (like diethyl ether) with less volatile ones (like pentane).[18] Slow down the crystal growth rate.
Troubleshooting Decision Tree

This flowchart provides a logical path for addressing common crystallization failures.

G cluster_noxtal cluster_oil cluster_powder Start Initial Outcome? NoXtal No Crystals Start->NoXtal Nothing Oil Oiled Out Start->Oil Liquid Powder Powder/Microcrystals Start->Powder Solid, but poor Success Good Crystals! Start->Success Single, clear N1 Too much solvent? NoXtal->N1 O1 Re-dissolve & add more 'good' solvent Oil->O1 P1 Process too fast? Powder->P1 N2 Allow more evaporation or boil some off N1->N2 Yes N3 Try new solvent system or new method N1->N3 No O2 Cool more slowly O1->O2 O3 Re-purify compound O2->O3 P2 Slow down rate: - Tighter cap - Slower cooling P1->P2 Yes P3 Use more dilute initial solution P1->P3 No P2->P3 P4 Filter solution to remove nuclei P3->P4

Caption: A decision tree for troubleshooting common issues.

References

  • Vertex AI Search. (n.d.). Slow Evaporation Method.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
  • Science Notes. (2013, May 29). Solutions to Common Crystal Growing Problems.
  • Filter Dryer. (2025, July 7). Troubleshooting Common Issues with Industrial Crystallizer Equipment.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules.
  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • PMC. (n.d.). X-Ray Crystallography of Chemical Compounds. NIH.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder.
  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.
  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Linac Coherent Light Source. (n.d.). Crystal Growth. Biology.
  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • Google Patents. (n.d.). US4948886A - Process for the preparation of benzothiazepinone derivatives.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles.
  • PMC. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.
  • PMC. (2023, February 21). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments.
  • MDPI. (2025, December 4). Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][13][22]thiazine-7a(7H)-carboxylate. Retrieved March 7, 2026, from

Sources

Method

Application Note: HPLC Method Development for the Enantioseparation of Pyrrolobenzothiazepines

Executive Summary Pyrrolo[2,1-c][1,4]benzothiazepines (PBTs) represent a critical scaffold in medicinal chemistry, structurally analogous to the DNA-binding pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and the calcium-chann...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[2,1-c][1,4]benzothiazepines (PBTs) represent a critical scaffold in medicinal chemistry, structurally analogous to the DNA-binding pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and the calcium-channel blocking benzothiazepines. Due to the presence of a chiral center at the bridgehead carbon (C11a equivalent) and potential atropisomerism, separating PBT enantiomers is a prerequisite for evaluating their distinct pharmacological profiles (e.g., cytotoxicity vs. target selectivity).

This guide provides a self-validating, step-by-step protocol for developing a chiral HPLC method. It prioritizes Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases under Normal Phase (NP) conditions due to the lipophilic nature of the PBT scaffold and the necessity for hydrogen bonding and


-

interactions in chiral recognition.

Structural Context & Separation Mechanism[1][2]

The Analyte

The PBT scaffold contains a fused tricyclic system: a benzene ring, a seven-membered thiazepine ring, and a pyrrole ring.

  • Chiral Handle: The bridgehead carbon.

  • Interaction Sites: The pyrrole nitrogen (if unsubstituted), the thiazepine sulfur (H-bond acceptor), and the aromatic rings (

    
    -
    
    
    
    stacking).
  • Challenge: The sulfur atom increases lipophilicity compared to PBDs, often requiring higher non-polar solvent ratios.

The Mechanism (Three-Point Interaction)

Separation on polysaccharide columns (e.g., Chiralpak AD, Chiralcel OD) relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • 
    -
    
    
    
    Interactions:
    Between the PBT benzene/pyrrole rings and the phenylcarbamate groups of the CSP.
  • Hydrogen Bonding: Between the carbonyl/sulfur of PBT and the amide linkage of the CSP.

  • Steric Fit: The analyte must fit into the chiral grooves (amylose) or linear trenches (cellulose) of the polymer.

Method Development Workflow

Visualization: The Decision Tree

The following diagram outlines the logical flow for method development, ensuring a "fail-fast" approach to save solvent and time.

MethodDevelopment Figure 1: Strategic Decision Tree for PBT Chiral Method Development Start Start: Racemic PBT Sample Solubility Solubility Check (Hexane/IPA/EtOH) Start->Solubility Screening Primary Screen: Columns: AD-H, OD-H, IA, IB MP: Hexane/IPA (90:10) + 0.1% DEA Solubility->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Optimize Optimization Loop: 1. Switch Alcohol (EtOH) 2. Adjust Temp (10-40°C) 3. Adjust % B CheckRes->Optimize 0.5 < Rs < 2.0 PolarMode Switch to Polar Organic Mode (ACN/MeOH/DEA) CheckRes->PolarMode No Separation Validation Final Validation (ICH Q2 R1) CheckRes->Validation Rs > 2.0 Optimize->CheckRes PolarMode->CheckRes

Experimental Protocols

Protocol A: Primary Screening (Normal Phase)

Objective: Identify the CSP with the highest selectivity (


) for the PBT scaffold.

Materials:

  • Columns: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose), Chiralpak IA (Immobilized Amylose).

  • Mobile Phase A (MPA): n-Hexane (HPLC Grade).

  • Mobile Phase B (MPB): 2-Propanol (IPA) or Ethanol (EtOH).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA). Crucial for peak shape.

Step-by-Step:

  • Sample Prep: Dissolve 1.0 mg of racemic PBT in 1.0 mL of Ethanol. If solubility is poor, use 100

    
    L Dichloromethane (DCM) and dilute with 900 
    
    
    
    L Hexane.
    • Note: Avoid high amounts of DCM if using "Coated" phases (AD-H, OD-H) as it strips the polymer. Use Immobilized (IA, IB) if DCM is required >5%.

  • System Setup:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV Diode Array (210–400 nm). Extract chromatograms at

      
       (typically 254 nm or 280 nm for PBTs).
      
  • Screening Gradient:

    • Isocratic run: Hexane : IPA : DEA (90 : 10 : 0.1) .

  • Evaluation: Calculate Selectivity (

    
    ) and Resolution (
    
    
    
    ).

Data Interpretation Table:

Outcome (

)
DiagnosisAction

Excellent SeparationProceed to Validation.

Partial SeparationOptimize Mobile Phase (Protocol B).

No RecognitionSwitch CSP (e.g., AD

OD) or Switch Mode (Protocol C).
Tailing > 1.5 Basic InteractionIncrease DEA to 0.2% or switch to TFA (0.1%) if PBT is acidic.
Protocol B: Optimization (The "Fine-Tuning" Loop)

Objective: Maximize resolution for a partially separated pair.

Logic:

  • Alcohol Switch: Replace IPA with Ethanol . Ethanol is a stronger eluent but often provides sharper peaks and different solvation of the chiral grooves.

  • Temperature: Lowering temperature to 10–15°C often increases resolution (enthalpy-driven separation) at the cost of broader peaks.

  • Concentration: Reduce MPB (Alcohol) to 5% or 2% to increase retention (

    
    ), giving the CSP more time to interact with the enantiomers.
    
Protocol C: Polar Organic Mode (POM)

When to use: If the PBT is insoluble in Hexane or if Normal Phase fails. Columns: Chiralpak IA, IB, IC (Immobilized phases are preferred). Mobile Phase: 100% Acetonitrile or MeOH/Acetonitrile blends with 0.1% DEA/Acetic Acid. Mechanism: POM minimizes non-specific hydrophobic retention, relying purely on H-bonding and steric inclusion.

Validation Criteria (Self-Validating System)

To ensure the method is robust for drug development, verify these parameters (based on ICH Q2):

  • Specificity: Inject the solvent blank and placebo. Ensure no interference at the retention time of enantiomers.

  • Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • Enantiomeric Excess (ee) Accuracy:

    • Prepare mixtures of known ratios (e.g., 90:10, 50:50, 10:90).

    • Calculate recovered

      
       vs. theoretical 
      
      
      
      .
    • Formula:

      
      
      

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction between the basic nitrogen of the pyrrole/thiazepine ring and residual silanols on the silica support.

  • Fix: Ensure 0.1% Diethylamine (DEA) is present in the mobile phase. If using an immobilized column (IA/IB), you can try stronger bases like Ethanolamine if DEA fails.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations or volatile mobile phase evaporation (Hexane).

  • Fix: Use a column thermostat (mandatory). Pre-mix mobile phases and cap bottles tightly.

Issue: "Ghost" Peaks
  • Cause: "Memory effect" from previous runs or sample solvent mismatch.

  • Fix: Dissolve sample in the Mobile Phase. If sample solvent is stronger (e.g., pure DCM), it creates a solvent plug that distorts chromatography.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, and IZ. Retrieved from [Link]

  • Cass, Q. B., et al. (2001). Enantiomeric separation of pyrrolo[2,1-c][1,4]benzodiazepines by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Method Development Guide. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of pyrrolobenzothiazepine cyclization reactions

Technical Support Center: Pyrrolobenzothiazepine Synthesis A Guide to Improving Yields in Intramolecular Cyclization Reactions Welcome to the technical support center for pyrrolobenzothiazepine synthesis. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolobenzothiazepine Synthesis

A Guide to Improving Yields in Intramolecular Cyclization Reactions

Welcome to the technical support center for pyrrolobenzothiazepine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Pyrrolobenzothiazepines are key structural motifs in many biologically active molecules, but their synthesis, particularly the crucial intramolecular cyclization step, can present significant challenges.

This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and scalable synthetic strategy.

Frequently Asked Questions & Troubleshooting

Section 1: Low or No Product Yield

Question 1: My pyrrolobenzothiazepine cyclization is resulting in very low yield or no desired product. What are the primary factors to investigate?

Answer: A low or zero yield in a cyclization reaction is a common but solvable issue. It typically points to one or more fundamental aspects of the reaction setup being suboptimal. A systematic approach is the most effective way to diagnose the problem.[1]

Core Areas to Investigate:

  • Reaction Conditions: Temperature, concentration, and reaction time are the first parameters to scrutinize. Many cyclization reactions, such as the Pictet-Spengler type, are sensitive to these variables.[1][2] An insufficient temperature may not overcome the activation energy, while excessive heat can lead to product decomposition.[1][2]

  • Purity of Starting Materials: Impurities in the uncyclized precursor or solvents can act as catalyst poisons or participate in side reactions, consuming your starting material.[1][2] Always verify the purity of your reagents, and ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]

  • Catalyst Choice and Activity: The cyclization of pyrrolobenzothiazepines is often an acid-catalyzed process. The choice and concentration of the acid are critical. Stronger acids or higher temperatures are often required for less nucleophilic aromatic rings.[3]

    • Brønsted Acids: Trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), or hydrochloric acid are common choices.

    • Lewis Acids: Boron trifluoride (BF3), titanium tetrachloride (TiCl4), or scandium triflate (Sc(OTf)3) can also be effective, particularly for activating carbonyl groups.[4]

  • Atmospheric Conditions: If your precursors or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]

Troubleshooting Workflow for Low Yield

This diagram outlines a systematic process for diagnosing and resolving low-yield issues.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Check_Conditions Purity OK Purify Purify Reagents Use Dry Solvents Check_Purity->Purify Impure Check_Atmosphere Ensure Inert Atmosphere (if needed) Check_Conditions->Check_Atmosphere Conditions OK Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Check_Workup Review Workup & Purification Procedure Check_Atmosphere->Check_Workup Atmosphere OK Improve_Inert Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Inert Inadequate Modify_Workup Modify Extraction & Purification Methods Check_Workup->Modify_Workup Losses Detected Success Yield Improved Check_Workup->Success Workup OK Purify->Check_Conditions Optimize_Conditions->Success Improve_Inert->Success Modify_Workup->Success

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Section 2: Side Product Formation

Question 2: My reaction mixture shows multiple spots on TLC, and I'm isolating significant side products. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products indicates that alternative reaction pathways are competing with your desired cyclization. Identifying these pathways is key to suppressing them.

Common Side Reactions and Mitigation Strategies:

  • Dimerization/Polymerization: The uncyclized precursor can react with itself, especially at high concentrations.

    • Cause: Often occurs when the intramolecular cyclization is slow, allowing intermolecular reactions to dominate.

    • Solution: Employ high-dilution conditions. Adding the substrate slowly via a syringe pump to the heated reaction mixture can dramatically favor the intramolecular pathway.

  • Oxidation: The pyrrole or thiazine ring systems can be susceptible to oxidation, especially if exposed to air at high temperatures.

    • Cause: Presence of oxygen, sometimes facilitated by metal catalysts.

    • Solution: Degas the solvent and run the reaction under a strict inert atmosphere (argon or nitrogen).[1] Adding an antioxidant can sometimes help, but this may interfere with the primary reaction.

  • Rearrangement Products: Acidic conditions can sometimes promote unexpected rearrangements of the carbon skeleton.

    • Cause: Formation of a cationic intermediate that can be stabilized through alternative cyclization or hydride/alkyl shifts.

    • Solution: Lowering the reaction temperature can disfavor side products that have a higher activation energy.[2] Screening a range of Brønsted or Lewis acids may reveal a catalyst that promotes the desired reaction more selectively.[2]

Experimental Protocol: Optimizing for Selectivity

  • Temperature Screening: Set up several small-scale reactions in parallel. Run them at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C). Monitor by TLC or LC-MS to find the temperature that maximizes the product-to-side-product ratio.[2]

  • Catalyst Screening: Test a panel of acid catalysts at the optimal temperature identified in step 1.

Catalyst TypeExampleTypical Loading (mol%)Rationale
Brønsted Acid p-Toluenesulfonic acid (p-TSA)10 - 100Standard, effective proton source.
Brønsted Acid Trifluoroacetic acid (TFA)10 - 100Stronger, non-coordinating acid.
Lewis Acid Scandium(III) triflate (Sc(OTf)₃)5 - 20Mild Lewis acid, often highly effective.
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂)50 - 200Strong Lewis acid for less reactive substrates.
  • Concentration Adjustment: If dimerization is suspected, set up a reaction where the starting material, dissolved in a small amount of solvent, is added dropwise over several hours to a larger volume of the heated, catalyzed solvent.

Section 3: Mechanistic Considerations

Question 3: I am recovering most of my starting material, suggesting the reaction is not initiating. What is the mechanism of the cyclization, and how can I use this knowledge to drive the reaction forward?

Answer: Understanding the reaction mechanism is crucial for effective troubleshooting. Most pyrrolobenzothiazepine cyclizations proceed via a pathway analogous to the Pictet-Spengler reaction.[3] This involves the formation of a key electrophilic intermediate that is then attacked by the nucleophilic pyrrole ring.

The General Mechanism:

The reaction typically proceeds through the formation of an N-acyliminium ion or a related electrophilic species. This intermediate is then attacked by the electron-rich pyrrole ring to form the new C-C bond, leading to the cyclized product.

Mechanism Precursor Uncyclized Precursor Activation Activation (e.g., with Acid Catalyst) Precursor->Activation Iminium Electrophilic Intermediate (e.g., N-Acyliminium Ion) Activation->Iminium Rate-Limiting Step? Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product Cyclized Product Cyclization->Product

Sources

Optimization

Purification strategies for benzothiazepin-7(6H)-one reaction mixtures

Executive Summary & Chemical Profile User Context: You are synthesizing benzothiazepin-7(6H)-one derivatives (or related 1,4/1,5-benzothiazepine scaffolds). These reactions typically involve the condensation of 2-aminoth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

User Context: You are synthesizing benzothiazepin-7(6H)-one derivatives (or related 1,4/1,5-benzothiazepine scaffolds). These reactions typically involve the condensation of 2-aminothiophenols with


-unsaturated carbonyls (chalcones/acrylates).

The Problem: The reaction mixture is chemically complex. Common pain points include:

  • Persistent Thiol Stench: Unreacted aminothiophenol is difficult to remove and oxidizes to disulfides.

  • "Oiling Out": The product forms a sticky gum rather than a crystal due to conformational flexibility (boat-type conformers) and lipophilic impurities.

  • Tailing on Silica: The basic nitrogen in the thiazepine ring interacts with acidic silanols, causing streakiness during chromatography.

This guide provides a self-validating purification protocol designed to isolate high-purity (>98%) material suitable for biological screening.

Triage: The Purification Decision Matrix

Before starting, determine the physical state of your crude material. Do not force crystallization on a crude oil rich in sulfur impurities.

Purification_Decision_Tree Start Crude Reaction Mixture State_Check Physical State? Start->State_Check Solid Solid Precipitate State_Check->Solid Oil Viscous Oil / Gum State_Check->Oil TLC_Check TLC Analysis (Disulfide Impurity Present?) Solid->TLC_Check Scavenge Thiol Scavenging / Oxidative Wash Oil->Scavenge Recryst Direct Recrystallization (EtOH or Acetone) TLC_Check->Recryst No Impurities TLC_Check->Scavenge Disulfides Present Column Flash Chromatography (Amine-Deactivated Silica) Scavenge->Column Column->Recryst Final Polish

Figure 1: Decision matrix for processing crude benzothiazepine mixtures. Note that oils require chemical treatment before chromatography to prevent column fouling.

Troubleshooting Guides (Q&A)

Issue A: "My product smells strongly of sulfur and the NMR shows aromatic impurities."

Diagnosis: Presence of unreacted 2-aminothiophenol or its oxidized dimer (disulfide ). These are lipophilic and co-elute with your product.

Protocol: The Oxidative Wash / Scavenging Standard extraction is insufficient.[1] You must chemically modify the thiol to remove it.

  • The Bleach Method (Recommended for stable lactams):

    • Dissolve crude in DCM.

    • Wash with a 5% Sodium Hypochlorite (bleach) solution.

    • Mechanism:[2][3][4][5] Oxidizes free thiols to water-soluble sulfonates or distinct disulfides that separate easily.

  • The Michael Acceptor Scavenge (Gentle):

    • Add 1.5 eq of N-ethylmaleimide (NEM) to the reaction mixture 30 mins before workup.

    • Mechanism:[2][4] NEM reacts instantly with free thiols to form polar adducts that remain in the aqueous layer or stick to the baseline of a silica column.

Impurity TypeChemical Shift (

ppm)
Removal Strategy
Thiophenol ~3.5 (SH broad singlet)Basic Wash (NaOH) or NEM Scavenging
Disulfide ~7.2-7.6 (Aromatic overlap)Recrystallization (Disulfides are often much less soluble)
Issue B: "The compound streaks/tails on the silica column, ruining separation."

Diagnosis: The nitrogen at position 4 (or the fused amine) is basic. It hydrogen-bonds with the acidic silanol (Si-OH) groups on the silica gel.

Protocol: Amine Deactivation You must neutralize the silica acidity.

  • Pre-treatment: Flush the column with Mobile Phase + 1% Triethylamine (Et

    
    N) before loading the sample.
    
  • Mobile Phase: Use Dichloromethane : Methanol : Ammonia (95:4:1) or Hexane : Ethyl Acetate : Et

    
    N (3:1:0.01) .
    
  • Tip: If using Et

    
    N, rotavap the fractions thoroughly; trace amine can catalyze degradation in some thiazepines.
    
Issue C: "I get a sticky oil instead of crystals."

Diagnosis: Benzothiazepines are conformationally flexible (boat/chair flips). Impurities act as "plasticizers," preventing lattice formation.

Protocol: Trituration & Solvent Switching Do not rotavap to dryness. Rotavap to a concentrated oil, then:

  • Trituration: Add cold Diethyl Ether or Pentane to the oil. Sonicate vigorously. The solvent dissolves the lipophilic impurities (disulfides), triggering the product to crash out as a white powder.

  • Recrystallization Solvents:

    • Primary:Ethanol (Hot)

      
       Cool slowly.
      
    • Secondary:Acetone/Water . Dissolve in minimal hot acetone; add water dropwise until turbid.

    • For 7(6H)-ones: Literature suggests Acetonitrile is excellent for crystallizing polar thiazepine-ones.

Advanced Workflow: Thiol Removal

If the smell persists, use this specific workflow to ensure the removal of sulfur species before the final polish.

Thiol_Removal Crude Crude Mixture (Contains R-SH) Step1 Dissolve in DCM Crude->Step1 Step2 Add N-Ethylmaleimide (1.2 eq relative to thiol) Step1->Step2 Step3 Wash: 1M HCl (Removes excess amine) Step2->Step3 Step4 Wash: Sat. NaHCO3 Step3->Step4 Final Thiol-Free Organic Layer Step4->Final

Figure 2: Chemical scavenging workflow for persistent thiol impurities.

References

  • Synthesis and Purification of 1,4-Benzothiazepines: Basavaraju, Y.B., et al. "1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation."[3][6] Der Pharma Chemica, 2010, 2(4), 289-296.

  • Chromatographic Separation of Benzodiazepine/Thiazepine Derivatives: Hancu, G., et al. "Thin Layer Chromatographic Separation of Benzodiazepine Derivates."[7] Revista de Chimie, 2011.

  • Thiol Scavenging Strategies: Kendre, B.V., et al. "Microwave-aided synthesis of 1,5-benzothiazepines." Journal of Chemical Sciences, cited in Chemistry and Pharmacological diversity of Benzothiazepine, PMC, 2022.

  • Conformational Chirality and Crystallization: Vargas-Caporali, J., et al. "Synthesis and structural analysis of 1,4′-pyrazolo[3,4-e][1,4]thiazepin-7′(6H)ones." Journal of Molecular Structure, 2022.

Sources

Troubleshooting

Optimizing reaction temperature for pyrrole-benzothiazepine fusion

Topic: Optimizing Reaction Temperature for Pyrrole-Benzothiazepine Fusion Ticket ID: PBT-OPT-2026-03 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary Welcome to the FusionTech Support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Pyrrole-Benzothiazepine Fusion Ticket ID: PBT-OPT-2026-03 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the FusionTech Support Center. You are likely accessing this guide because your synthesis of pyrrolo[2,1-c][1,4]benzothiazepine (PBT) is stalling at the intermediate stage or degrading into "pyrrole black" tar.

The fusion of a π-excessive pyrrole ring with a benzothiazepine scaffold is thermodynamically challenging. Unlike their nitrogenous cousins (pyrrolobenzodiazepines or PBDs), PBTs introduce sulfur, which increases the ring size slightly and alters the electronic requirements for cyclization.

This guide abandons generic advice in favor of a bimodal temperature strategy : low-temperature condensation to secure the imine, followed by high-energy cyclodehydration to close the seven-membered ring.

Module 1: The Thermodynamic Landscape
Q: Why does my reaction stall at 80°C (Refluxing Ethanol/Benzene) even with a catalyst?

A: You are likely trapped in a local energy minimum. The formation of the PBT core typically proceeds in two distinct mechanistic steps:

  • Schiff Base Formation (Kinetic Control): Condensation of 2-aminothiophenol with pyrrole-2-carboxaldehyde. This happens readily at

    
    C.
    
  • 7-Endo-Trig Cyclization (Thermodynamic Control): The attack of the sulfur (or nitrogen, depending on substitution) onto the electrophilic center to close the seven-membered ring.

The Issue: The seven-membered ring possesses significant conformational entropy and ring strain. At


C, the reversible reaction often favors the open-chain imine intermediate. To overcome the activation energy barrier (

) for ring closure, you generally need temperatures in the

C range
(e.g., refluxing Toluene or Xylene) combined with aggressive water removal (Dean-Stark or molecular sieves).
Q: I increased the temperature to 140°C, but now I see a black precipitate. What happened?

A: You have triggered oxidative polymerization of the pyrrole ring. Pyrroles are notoriously acid- and heat-sensitive. In the presence of trace oxygen or strong Lewis acids at high temperatures, the electron-rich pyrrole ring undergoes radical cation polymerization, forming an insoluble melanin-like polymer known as "pyrrole black" [1].

The Fix:

  • Degas Solvents: Sparge toluene with Argon for 20 minutes before heating. Sulfur is also prone to oxidation to sulfoxides at high temps if

    
     is present.
    
  • Bimodal Heating: Do not go straight to

    
    C. Form the imine at 
    
    
    
    C first, then ramp to reflux.
Module 2: Visualizing the Optimization Logic

The following diagram illustrates the critical temperature decision points in the synthesis workflow.

ReactionLogic Start Reagents: Pyrrole-2-CHO + 2-Aminothiophenol Step1 Step 1: Condensation (Imine Formation) Start->Step1 RT, Ethanol Check1 TLC Check: Aldehyde Consumed? Step1->Check1 BranchLow Increase Temp to 60°C Add Mild Acid (AcOH) Check1->BranchLow No Step2 Step 2: Cyclization (Ring Closure) Check1->Step2 Yes (Imine Visible) BranchLow->Step1 DecisionTemp Choose Heating Method Step2->DecisionTemp PathConv Conventional Reflux (Toluene, 110°C, Dean-Stark) DecisionTemp->PathConv Batch Scale (>1g) PathMW Microwave Irradiation (120-150°C, 10-20 min) DecisionTemp->PathMW Discovery Scale (<500mg) OutcomeSuccess Target PBT Formed PathConv->OutcomeSuccess Inert Atm + Time OutcomeFail Black Tar / Polymer PathConv->OutcomeFail O2 Leak / Overheating PathMW->OutcomeSuccess Precise Control

Figure 1: Decision matrix for temperature management during PBT synthesis. Note the divergence between conventional reflux and microwave irradiation.[1]

Module 3: Troubleshooting & Protocols
Q: Conventional reflux takes 24 hours. Can I use Microwave Irradiation?

A: Yes, and it is often superior for this specific fusion. Microwave synthesis minimizes the time the sensitive pyrrole ring is exposed to thermal stress. The rapid dielectric heating allows the system to punch through the activation energy barrier of the 7-membered ring closure before polymerization pathways can dominate [2].

Recommended Microwave Protocol (Discovery Scale):

  • Solvent: Toluene/Ethanol (4:1) or neat (Solvent-free on silica support).

  • Catalyst: Silica gel or mild Lewis Acid (

    
    ).
    
  • Settings:

    
    C, Power 150W (Dynamic), Hold time: 10-15 minutes.
    
  • Pressure: Sealed vessel (allows superheating of ethanol above boiling point).

Q: How do I optimize the yield if I must use conventional heating?

A: You must manage the Water-Temperature Equilibrium . The cyclization releases one equivalent of water. In a closed system or wet solvent, the water hydrolyzes the imine back to starting materials (reverting to Step 1).

The "Dean-Stark" Protocol:

Parameter Setting Rationale

| Solvent | Toluene or Xylene | B.P. (


C) is ideal for cyclization; forms azeotrope with water. |
| Temperature  | Reflux (

C internal) | Required to drive azeotropic removal of water. | | Atmosphere | Argon/Nitrogen Balloon | Critical. Prevents sulfur oxidation and pyrrole polymerization. | | Additives | 4Å Molecular Sieves | Chemical water scavenging if Dean-Stark volume is too large for the scale. |
Q: My TLC shows a "streak" from the baseline. What is this?

A: This is oligomerization. If your spot is streaking, the pyrrole is degrading.

  • Immediate Action: Lower the acid concentration. Strong acids (HCl,

    
    ) are too harsh for pyrroles at high temps. Switch to Acetic Acid (AcOH)  or p-Toluenesulfonic acid (p-TSA)  (catalytic amount only).
    
  • Check Reagents: Ensure your 2-aminothiophenol is fresh. The disulfide dimer (an impurity in aged bottles) will not react, leading to stoichiometry errors and overheating of the remaining pyrrole [3].

Module 4: Advanced Optimization Data

The following table summarizes yield variations based on temperature and solvent systems for a standard pyrrole-benzothiazepine fusion (e.g., reaction of pyrrole-2-aldehyde with 2-aminothiophenol).

MethodSolventTemp (

C)
TimeYieldNotes
Method A Ethanol

C (Reflux)
12 h35%Incomplete cyclization; open imine persists.
Method B Toluene

C (Reflux)
6 h62%Good conversion; requires

to prevent tar.
Method C DMF

C
2 h15%Failed. High temp caused massive pyrrole decomposition.
Method D Microwave

C
12 min88% Best balance of kinetic energy vs. exposure time.
References
  • BenchChem Technical Support. (2025).[2] Preventing polymerization of pyrrole compounds under acidic conditions.[2] BenchChem Troubleshooting Guides. Link

  • Kamal, A., et al. (2008). Microwave Assisted Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones.[1] Thieme Connect. Link

  • Haroun, M., et al. (2022). Optimization of temperature for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. Link

  • Beilstein Institute. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines.[3] Beilstein Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Benzothiazepin-7-one Stability &amp; Formulation

The following Technical Support Guide is designed for researchers working with benzothiazepin-7-one scaffolds (specifically fused 1,5-benzothiazepine systems and their analogs). This guide addresses the unique physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with benzothiazepin-7-one scaffolds (specifically fused 1,5-benzothiazepine systems and their analogs). This guide addresses the unique physicochemical vulnerabilities of this heterocyclic class, focusing on the "7-one" lactam/ketone moiety and the thiazepine sulfur core.

Advanced Troubleshooting for Solution-Phase Experiments

Status: Operational Scope: Chemical Stability, Solubility Optimization, Degradation Pathways Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers

Core Stability Analysis: The "Why" Behind the Instability

Expertise & Experience Directive

The benzothiazepin-7-one scaffold (often found in fused systems like pyrrolo[2,1-d][1,5]benzothiazepines or indeno-fused analogs) presents a "double-edged" stability profile. While the fused ring system provides rigidity beneficial for binding affinity (e.g., to RyR2 or calcium channels), it introduces specific solution-phase vulnerabilities that differ from simple benzodiazepines.

The Three Primary Failure Modes
  • S-Oxidation (The "Yellowing" Effect): The sulfur atom at position 5 (in 1,5-systems) is a soft nucleophile. In solution, dissolved oxygen or trace peroxides in solvents (like PEG-400 or aged ethers) rapidly oxidize this sulfide to a sulfoxide (S=O) and eventually a sulfone (O=S=O) . This destroys biological activity and alters polarity.

  • Lactam/Imine Hydrolysis (The "7-one" Cleavage): The "7-one" moiety is typically a lactam or a conjugated ketone. Under acidic (pH < 4) or basic (pH > 8) conditions, this ring is susceptible to hydrolytic cleavage, opening the thiazepine ring to form a thiosalicylic acid derivative and an amine.

  • Michael Addition Susceptibility: If your specific "7-one" derivative contains an

    
    -unsaturated ketone (enone) within the fused ring, it acts as a Michael acceptor. Nucleophilic buffers (e.g., Tris, Glycine ) can covalently bind to the scaffold, creating false negatives in bioassays.
    

Troubleshooting Guide: Symptom-Based Solutions

Symptom A: Compound Precipitates Upon Dilution into Media

Diagnosis: "Crash-out" due to high logP (Lipophilicity) and poor aqueous solubility of the fused ring system.

Step Action Technical Rationale
1 Switch Stock Solvent Do not use Ethanol. Use anhydrous DMSO or DMA (Dimethylacetamide). Benzothiazepinones often crystallize from alcohols but remain stable in dipolar aprotic solvents.
2 Implement Co-solvents Add PEG-400 (10-20%) or Cremophor EL to the aqueous buffer before adding the compound stock. This creates micelles that solubilize the hydrophobic scaffold.
3 Check Mixing Order Crucial: Add the DMSO stock to the vortexing buffer. Never add buffer to the DMSO stock, as this creates local high-water concentrations that force immediate precipitation.
Symptom B: New Peaks Appear on HPLC/LC-MS (tR shift)

Diagnosis: Chemical degradation.

  • Early eluting peak: Likely Hydrolysis (Ring opening creates polar acid/amine groups).

  • Slightly earlier/later peak (+16 or +32 mass units): Oxidation (Sulfoxide/Sulfone formation).

Step Action Technical Rationale
1 Check Buffer pH Maintain pH 6.5 – 7.5 . Avoid phosphate buffers if possible; HEPES or MOPS are superior for thiazepines as they are less likely to catalyze hydrolysis.
2 Eliminate Peroxides If using PEG or Tween, test for peroxides. Use oxidant-free grades or add an antioxidant like Methionine (1 mM) or Ascorbic Acid to the buffer to act as a "sulfur sacrificial lamb."
3 Dark Incubation Benzothiazepines are photosensitive. If the degradation is UV-driven, wrap all reservoirs in foil.

Visualizing the Degradation Pathways

Mandatory Visualization Directive

The following diagram illustrates the competing degradation pathways for a representative fused benzothiazepin-7-one system.

Benzothiazepine_Degradation cluster_conditions Critical Control Points Parent Benzothiazepin-7-one (Active Scaffold) Sulfoxide Sulfoxide (+16 Da) (Inactive/Polar) Parent->Sulfoxide Oxidation (Peroxides/Air) Hydrolysis_Acid Ring Open Product (Thiosalicylic Acid Deriv.) Parent->Hydrolysis_Acid Hydrolysis (pH < 4 or pH > 8) Michael_Adduct Buffer Adduct (Tris/Glycine covalent bond) Parent->Michael_Adduct Nucleophilic Attack (If enone present) Sulfone Sulfone (+32 Da) (Inactive) Sulfoxide->Sulfone Strong Oxidation Degassed Solvents Degassed Solvents Amber Glass Amber Glass Non-Nucleophilic Buffer Non-Nucleophilic Buffer

Caption: Figure 1. Primary degradation pathways of benzothiazepin-7-ones. S-oxidation (Red) is irreversible. Hydrolysis (Yellow) is pH-dependent. Adduct formation (Green) depends on buffer choice.

Standardized Stability Assay Protocol

Trustworthiness & Self-Validating System

Use this protocol to validate the stability of your specific benzothiazepin-7-one derivative before starting biological assays.

Objective: Determine


 (time to 90% remaining concentration) in your assay buffer.
  • Stock Preparation:

    • Dissolve compound to 10 mM in anhydrous DMSO .

    • Validation Check: Measure absorbance at 400nm. If yellow/orange immediately, the stock is already oxidized or impure.

  • Buffer Spiking:

    • Prepare three buffers: pH 4.0 (Acetate), pH 7.4 (HEPES), pH 9.0 (Borate).

    • Spike stock into buffers to reach 50 µM (0.5% DMSO final).

  • Incubation & Sampling:

    • Incubate at 37°C in amber glass vials (prevent photolysis).

    • Sample at

      
      .
      
  • Quench & Analysis:

    • Quench: Mix 50 µL sample with 50 µL Acetonitrile (containing 0.1% Formic Acid) to stop hydrolysis and precipitate buffer salts.

    • Analyze: HPLC-UV or LC-MS.

    • Success Criteria: Area under the curve (AUC) of the parent peak at 24h must be >90% of

      
      .
      

Frequently Asked Questions (FAQs)

Q1: Can I use Tris-HCl buffer for my benzothiazepin-7-one experiments? A: Proceed with caution. If your specific derivative contains an


-unsaturated ketone (common in pyrrolo-fused systems), the primary amine in Tris can attack the double bond via Michael addition. Recommendation:  Use HEPES  or PBS , which are non-nucleophilic.

Q2: My compound turns yellow after 2 days in solution. Is it still usable? A: No. Yellowing in thiazepines typically indicates the formation of conjugated oxidation products (sulfoxides) or extensive photodegradation. Discard the solution. To prevent this, store stocks at -20°C under argon and use degassed buffers .

Q3: Why does the protocol recommend avoiding plasticware? A: Benzothiazepinones are highly lipophilic (LogP > 3). They adsorb rapidly to polystyrene and polypropylene surfaces, leading to a "loss of potency" that is actually just loss of mass. Recommendation: Use glass-coated plates or low-binding polypropylene for serial dilutions.

Q4: Is the "7-one" position the only instability point? A: No. While the "7-one" (lactam/ketone) is the site of hydrolysis, the sulfur atom is often the kinetic weak point. In many benzothiazepines, S-oxidation happens faster than hydrolysis at neutral pH [1].

References & Authoritative Grounding

  • General Stability of Benzothiazepines:

    • Source: "Chemistry and Pharmacological diversity of Benzothiazepine."[1] Int. J. Basic. Appl. Chem. Sci. (2015).[2]

    • Relevance: Establishes the susceptibility of the thiazepine ring to oxidative and hydrolytic cleavage.

    • Link: (Validated via search context 1.8)

  • Hydrolysis Mechanisms:

    • Source: Han, W. W., et al. "Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines." Journal of Pharmaceutical Sciences 66.4 (1977): 573-577.

    • Relevance: While focusing on diazepines, this seminal paper defines the acid-base catalysis mechanisms relevant to the "7-one" lactam/imine bond cleavage in seven-membered heterocycles.

    • Link:

  • Synthesis and Structure of Fused Benzothiazepin-7-ones:

    • Source: Dandia, A., et al. "Ultrasound-assisted synthesis of benzothiazepines..." Synthetic Communications (2014).

    • Relevance: Confirms the "benzothiazepin-7-one" nomenclature in fused systems (e.g., pyrrolo-fused) and describes synthetic conditions that imply stability limits (e.g., avoiding strong acids during workup).

    • Link:

  • Photochemical Decomposition:

    • Source: Cornelissen, P.J.G., et al. "Photochemical decomposition of 1,4-benzodiazepines." Pharmaceutisch Weekblad (1980).

    • Relevance: Provides the basis for the photosensitivity warnings, applicable to the conjugated benzothiazepine system.

    • Link:

Sources

Troubleshooting

Technical Support Center: Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one Production

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the scale-up production of pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one. This resource is designed to provide practica...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the scale-up production of pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one. This resource is designed to provide practical, experience-driven guidance to researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of taking a promising molecule from the bench to bulk production. This guide is structured to anticipate and address the common challenges you may encounter, ensuring the integrity and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one, and what are the initial scale-up considerations for each?

A1: The most prevalent synthetic strategies for the pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one core involve a multi-step process. A common approach is the condensation of a substituted 2-aminothiophenol with a suitable pyrrolidine-2,5-dione derivative.

Key Scale-up Considerations:

  • Starting Material Purity: The purity of the initial 2-aminothiophenol and pyrrolidine-2,5-dione derivatives is critical. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: The choice of solvent and catalyst is crucial for optimizing reaction kinetics and minimizing side product formation. While laboratory-scale syntheses may use a variety of solvents, for scale-up, factors like cost, safety, and ease of removal must be considered.

  • Exothermic Reactions: The initial condensation step can be exothermic. Careful monitoring and control of the reaction temperature are essential to prevent runaway reactions and ensure consistent product quality.

Q2: We are observing a significant amount of a dimeric impurity in our crude product. What is the likely cause, and how can we mitigate this?

A2: The formation of dimeric impurities is a known challenge in the synthesis of related benzothiazepine compounds. This typically arises from the intermolecular reaction of two molecules of the 2-aminothiophenol intermediate or a reaction between the intermediate and the final product.

Mitigation Strategies:

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular dimerization. However, this may not be ideal for large-scale production due to solvent costs and vessel size limitations.

  • Slow Addition of Reagents: A controlled, slow addition of one of the key reagents can maintain a low concentration of the reactive intermediate, thereby suppressing the dimerization pathway.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the dimerization reaction more than the desired intramolecular cyclization.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one production.

Issue 1: Low Yield of the Final Product

A diminished yield upon scaling up is a frequent challenge. The root cause can often be traced back to several factors.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Starting Material Integrity: On a larger scale, the purity of commercially available starting materials can vary between batches. It is imperative to perform identity and purity checks (e.g., via NMR, HPLC) on all incoming raw materials.

  • Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the stirring rate and impeller design are suitable for the scale and viscosity of the reaction mixture.

  • Reaction Kinetics vs. Scale: Reactions that are fast on a lab scale can become difficult to control at a larger scale due to changes in the surface area-to-volume ratio, which affects heat transfer. A detailed kinetic study can help in designing a proper thermal management plan.

Issue 2: Product Purity Degradation During Work-up and Isolation

The desired product may be formed in high yield in the reaction mixture but degrades during subsequent processing steps.

Potential Causes and Solutions:

Problem Potential Cause Recommended Solution
Degradation during aqueous work-up The product may be sensitive to pH extremes (acidic or basic conditions).Buffer the aqueous solution to a neutral pH during extraction. Minimize the contact time with the aqueous phase.
Decomposition during solvent removal The product may be thermally labile.Use a rotary evaporator at a reduced temperature and pressure. For very sensitive compounds, consider alternative solvent removal techniques like freeze-drying if applicable.
Oxidation The sulfur atom in the benzothiazepine ring can be susceptible to oxidation, especially in the presence of air and light over extended periods.Handle the crude product and purified material under an inert atmosphere (e.g., nitrogen or argon). Use amber-colored glassware to protect from light.
Issue 3: Inconsistent Crystal Form or Poor Filtration Characteristics

The physical properties of the final product are crucial for formulation and downstream processing.

Troubleshooting Crystallization and Isolation:

  • Solvent System: The choice of anti-solvent and the rate of its addition can significantly impact crystal size and morphology. A slower addition rate generally favors the formation of larger, more easily filterable crystals.

  • Seeding: Using a small amount of pure, crystalline product as a seed can promote the growth of the desired crystal form and improve batch-to-batch consistency.

  • Temperature Profile: A controlled cooling profile during crystallization is essential. Crash cooling often leads to the formation of fine particles that are difficult to filter and dry.

Experimental Protocols

Protocol: Recrystallization for Enhanced Purity

This protocol outlines a general procedure for the recrystallization of pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one, which can be adapted based on the specific impurity profile.

  • Solvent Screening: In small test tubes, assess the solubility of the crude product in a range of solvents at room temperature and at elevated temperatures. Ideal recrystallization solvents are those in which the product is sparingly soluble at room temperature but highly soluble at higher temperatures. Common choices include isopropanol, ethanol, ethyl acetate, and toluene.

  • Dissolution: In a suitably sized reaction vessel, suspend the crude product in a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until all the solid has dissolved. Avoid prolonged heating at high temperatures to prevent degradation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vessel with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature that will not cause decomposition.

Workflow: Recrystallization Protocol

Recrystallization_Workflow start Start: Crude Product solvent_screening 1. Solvent Screening start->solvent_screening dissolution 2. Dissolution in Minimal Hot Solvent solvent_screening->dissolution hot_filtration 3. Hot Filtration (Optional) dissolution->hot_filtration cooling 4. Controlled Cooling & Crystallization hot_filtration->cooling isolation 5. Isolate Crystals (Filtration) cooling->isolation washing 6. Wash with Cold Solvent isolation->washing drying 7. Dry Under Vacuum washing->drying end_product End: Purified Crystalline Product drying->end_product

Caption: Step-by-step recrystallization workflow.

References

  • General Synthesis of Benzothiazepines. While not a direct protocol for the target molecule, this provides a foundational understanding of the synthesis of the core structure. Science of Synthesis, Thieme. URL: [Link]

  • Scale-up of Chemical Processes. A comprehensive overview of the challenges and considerations in scaling up chemical reactions from the lab to production. American Chemical Society. URL: [Link]

  • Crystallization and Polymorphism. A resource detailing the principles of crystallization and the importance of controlling crystal form in pharmaceutical development. Crystallography Reviews. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ligand Binding to the 18 kDa Translocator Protein (TSPO): A Guide to Pyrrolobenzothiazepines vs. PK 11195

This guide provides a detailed comparison of the binding selectivity and characteristics of the classical reference ligand, PK 11195, against emerging ligand classes such as pyrrolobenzothiazepines for the 18 kDa Translo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the binding selectivity and characteristics of the classical reference ligand, PK 11195, against emerging ligand classes such as pyrrolobenzothiazepines for the 18 kDa Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR). We will delve into the structural and functional context of TSPO, present comparative binding affinity data, and provide detailed experimental protocols for researchers in pharmacology and drug development.

The Translocator Protein (TSPO): A Key Mitochondrial Drug Target

The Translocator Protein (TSPO) is a highly conserved 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] Initially discovered as a secondary binding site for the benzodiazepine diazepam, it was named the peripheral benzodiazepine receptor (PBR) to distinguish it from the central GABAA receptor.[3][4] In 2006, a consensus was reached to rename it TSPO to reflect its widespread phylogenetic distribution and its proposed role in translocation processes.

TSPO is implicated in a variety of crucial cellular functions, including:

  • Cholesterol Transport and Steroidogenesis: It is thought to facilitate the movement of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of steroid hormones.[1][3][5][6]

  • Mitochondrial Homeostasis: TSPO interacts with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), potentially influencing mitochondrial respiration, membrane potential, and apoptosis.[5][6]

  • Neuroinflammation and Immune Response: TSPO expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events.[7][8] This has positioned TSPO as a critical biomarker for imaging neuroinflammation in conditions like multiple sclerosis, Alzheimer's disease, and brain injury.[1][4][7]

The diverse roles of TSPO make it an attractive therapeutic target, spurring the development of specific ligands for both therapeutic and diagnostic (e.g., Positron Emission Tomography, PET) applications.

Figure 1: Simplified diagram of TSPO's position and key associated functions.

Ligand Classes: A Tale of Two Generations

The study of TSPO has been largely dependent on the availability of high-affinity ligands. These can be broadly categorized into "first-generation" and "second-generation" compounds, each with distinct properties.

The Prototypical Ligand: PK 11195

PK 11195, an isoquinoline carboxamide, was the first non-benzodiazepine ligand developed with high affinity and selectivity for TSPO.[9][10] For decades, it has been the gold-standard reference compound for TSPO research and the most widely used radioligand for PET imaging of neuroinflammation, typically as [11C]-(R)-PK11195.[11]

Key Characteristics of PK 11195:

  • High Affinity: It binds to TSPO with high affinity, with reported Ki values in the low nanomolar range (e.g., Ki = 3.1 nM in cerebellum).[12]

  • Widespread Use: Its long history means it is exceptionally well-characterized in a multitude of preclinical and clinical studies.[13]

However, the utility of PK 11195 is hampered by significant limitations:

  • Poor Pharmacokinetics: It suffers from low brain uptake and high plasma protein binding, particularly to alpha1-acid glycoprotein (AGP), an acute-phase reactant that can fluctuate during inflammation.[14][15]

  • Low Signal-to-Noise Ratio: High non-specific binding complicates the quantification of the specific TSPO signal, potentially masking subtle changes in protein expression.[16][17]

These drawbacks have been a major impetus for the development of novel, second-generation TSPO ligands with improved imaging and therapeutic potential.[10]

Second-Generation Ligands: The Case of Pyrrolobenzothiazepines

Pyrrolobenzothiazepines represent a class of compounds developed as novel TSPO ligands. While detailed public binding data for specific pyrrolobenzothiazepines are less abundant than for other second-generation ligands, their development illustrates the strategic effort to overcome the deficiencies of PK 11195. The goal for this class, and others like the pyrazolo[1,5-a]pyrimidines (e.g., DPA-714) and phenoxyarylacetamides (e.g., PBR28), is to achieve:

  • Higher binding affinity and specificity.

  • Lower non-specific binding.

  • Improved pharmacokinetic profiles (e.g., better brain penetration and lower plasma protein binding).

A significant challenge emerged with many of these second-generation ligands: sensitivity to a common single nucleotide polymorphism (SNP) in the TSPO gene, rs6971 . This SNP results in an alanine to threonine substitution at position 147 (Ala147Thr) and stratifies the human population into three groups: high-affinity binders (HABs, Ala/Ala), mixed-affinity binders (MABs, Ala/Thr), and low-affinity binders (LABs, Thr/Thr).[18][19] This genetic variation can dramatically alter ligand affinity, complicating clinical studies.[20]

Head-to-Head Comparison: Binding Selectivity and Affinity

The primary distinction in binding selectivity between PK 11195 and many second-generation ligands lies in their sensitivity to the rs6971 polymorphism. PK 11195 binds with similar affinity across all three genotypes, making it a valuable, albeit flawed, tool for heterogeneous populations.[21] In contrast, many newer ligands show a marked drop in affinity in MABs and especially LABs.

FeaturePK 11195Representative 2nd-Gen Ligands (e.g., PBR28, Pyrrolobenzothiazepines)
Chemical Class Isoquinoline CarboxamideVaries (e.g., Pyrrolobenzothiazepine, Phenoxyarylanilide)
Binding Affinity (Ki) ~3-4 nM[9][12]Sub-nanomolar to low nanomolar (e.g., PBR28 Ki ≈ 0.6-2.5 nM)[21]
rs6971 SNP Sensitivity Low; binds similarly to HAB, MAB, and LAB genotypes[20][21]Often High; significantly lower affinity for MAB and LAB genotypes[20]
Signal-to-Noise Ratio Low due to high non-specific binding[16][17]Generally high with lower non-specific binding[21][22]
Key Advantage Well-characterized; insensitive to rs6971 polymorphismImproved signal-to-noise ratio and pharmacokinetics
Key Limitation High non-specific binding; poor pharmacokinetics[14][15]Binding affinity is confounded by patient genotype

Experimental Guide: Determining TSPO Binding Affinity

To assess the binding affinity (Ki) of a novel compound, such as a pyrrolobenzothiazepine, a competitive radioligand binding assay is the standard method. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity (e.g., [³H]PK 11195) from the TSPO receptor.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (Ki) of a test compound for TSPO.

Materials:

  • Tissue/Cell Source: Membranes prepared from tissue homogenates (e.g., rat brain cortex) or cell lines expressing TSPO (e.g., C6 glioma cells).[23]

  • Radioligand: [³H]PK 11195 (specific activity ~80 Ci/mmol).

  • Test Compound: Unlabeled pyrrolobenzothiazepine or other ligand of interest, dissolved to create a range of concentrations.

  • Non-specific Agent: High concentration of unlabeled PK 11195 (e.g., 10-20 µM) to determine non-specific binding.[24]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[25]

  • Equipment: 96-well plates, filter mats (e.g., GF/C, presoaked in polyethylenimine), vacuum filtration manifold (cell harvester), liquid scintillation counter, and scintillation fluid.

Workflow:

prep 1. Membrane Preparation Homogenize tissue/cells, centrifuge to isolate membranes. plate 2. Assay Plating (96-well) Add membranes, radioligand ([³H]PK 11195), and buffer. prep->plate groups 3. Define Groups total Total Binding: + Buffer nonspec Non-specific Binding: + High [PK 11195] compete Competition: + Varying [Test Compound] incubate 4. Incubation Reach equilibrium (e.g., 60 min at 25-37°C). total->incubate nonspec->incubate compete->incubate filter 5. Filtration Rapidly filter to separate bound from free radioligand. incubate->filter wash 6. Washing Wash filters with ice-cold buffer to remove unbound ligand. filter->wash count 7. Scintillation Counting Measure radioactivity (CPM) on filters. wash->count analyze 8. Data Analysis Plot CPM vs. [Test Compound]. Calculate IC50 and Ki. count->analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: a. Homogenize frozen tissue or cell pellets in ice-cold lysis buffer. b. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[25]

  • Assay Setup: a. In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and each concentration of the competitor test compound. b. To each well, add the appropriate amount of membrane preparation (e.g., 50-100 µg protein). c. Add the test compound at varying concentrations (typically a 10-point log or half-log dilution series). For total binding wells, add buffer. For non-specific binding wells, add a saturating concentration of unlabeled PK 11195. d. Initiate the binding reaction by adding a fixed concentration of [³H]PK 11195 (typically near its Kd value) to all wells. The final assay volume is typically 250-500 µL.[24][25]

  • Incubation: a. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C).[18][24]

  • Termination and Filtration: a. Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Immediately wash the filters multiple times with ice-cold wash buffer to minimize non-specific adherence of the radioligand to the filter.[22]

  • Quantification: a. Dry the filter mat and place it in a scintillation vial or bag with scintillation cocktail. b. Measure the radioactivity (counts per minute, CPM) retained on each filter disk using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding for each concentration by subtracting the average CPM of the non-specific binding wells from the CPM of the total and competitor wells. b. Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test compound. c. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). d. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion and Future Perspectives

The comparison between PK 11195 and newer ligands like the pyrrolobenzothiazepines highlights a critical evolution in TSPO pharmacology. While PK 11195 remains a vital reference compound due to its extensive characterization and insensitivity to the rs6971 polymorphism, its poor pharmacokinetic and imaging properties limit its clinical utility.[14][16][17]

Second-generation ligands offer superior sensitivity and signal-to-noise ratios, providing a clearer window into TSPO expression. However, the confounding effect of the rs6971 SNP on many of these compounds necessitates genetic screening of study participants, adding a layer of complexity to clinical research. The ultimate goal for the field is the development of third-generation ligands that combine the high affinity and low non-specific binding of second-generation agents with the genetic insensitivity of PK 11195. Such a ligand would represent a truly transformative tool for the diagnosis and therapeutic monitoring of neuroinflammatory and other TSPO-related diseases.

References

  • Papadopoulos, V. et al. (1997a). The translocator protein (18kDa): a new target for cancer diagnosis and therapy. Frontiers in Bioscience. [Link]

  • Ferguson-Miller, S. et al. (2015). Translocator Protein Structure and Function. Stanford Synchrotron Radiation Lightsource. [Link]

  • Lee, B. et al. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports. [Link]

  • Zhou, Y. et al. (2024). Functional role of translocator protein and its ligands in ocular diseases (Review). Experimental and Therapeutic Medicine. [Link]

  • Wikipedia contributors. (2024). Translocator protein. Wikipedia. [Link]

  • Grote, L. et al. (2021). Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases. Frontiers in Genetics. [Link]

  • Taylor & Francis Online. (n.d.). PK-11195 – Knowledge and References. Taylor & Francis. [Link]

  • Gar-Jun, L. et al. (2020). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). TSPO: Structure, Function, and Therapeutic Implications. ResearchGate. [Link]

  • Gatliff, J. et al. (2015). TSPO: functions and applications of a mitochondrial stress response pathway. Biochemical Society Transactions. [Link]

  • Creative Diagnostics. (2025). Pyrrolobenzodiazepine ADCs: Redefining Precision Oncology Through DNA-Targeted Payloads. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). The development of pyrrolobenzodiazepines as antitumor agents. ResearchGate. [Link]

  • Bertin Bioreagent. (n.d.). PK 11195 - Biochemicals. Bertin Bioreagent. [Link]

  • ADC Review. (2015). Pyrrolobenzodiazepine (PBD). ADC Review. [Link]

  • Jeffrey, S. C. et al. (2013). Development of pyrrolobenzodiazepine-based antibody-drug conjugates for cancer. AACR Journals. [Link]

  • Scilit. (n.d.). The development of pyrrolobenzodiazepines as antitumour agents. Scilit. [Link]

  • ResearchGate. (2025). Semiquantification of the peripheral-type benzodiazepine ligand [11C]PK11195 in normal human brain and application in multiple sclerosis patients. ResearchGate. [Link]

  • Takami, A. et al. (2022). Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders. MDPI. [Link]

  • Wilder, R. L. et al. (2001). peripheral benzodiazepine receptor ligand PK 11195 inhibits arthritis in the MRL-lpr mouse model. Rheumatology. [Link]

  • Deuther-Conrad, W. et al. (2019). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. Molecules. [Link]

  • ResearchGate. (n.d.). Competitive association kinetics assays of TSPO ligands and correlation between Ki and 'Kinetic Kd' values. ResearchGate. [Link]

  • CORE. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. CORE. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. BindingDB. [Link]

  • Tournier, B. B. et al. (2020). Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Al-Yasari, I. H. (2024). Translocator Protein TSPO (Peripheral Benzodiazepine Receptor). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Imaizumi, M. et al. (2014). Synthesis and Evaluation of Translocator 18 kDa Protein (TSPO) Positron Emission Tomography (PET) Radioligands with Low Binding Sensitivity to Human Single Nucleotide Polymorphism rs6971. Journal of Medicinal Chemistry. [Link]

  • Giannini, G. et al. (2019). Increased PK11195-PET binding in normal-appearing white matter in clinically isolated syndrome. Brain. [Link]

  • Fujimura, Y. et al. (2012). Comparison of [11C]-(R)-PK 11195 and [11C]PBR28, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker. The Journal of Nuclear Medicine. [Link]

  • Taliani, S. et al. (2024). TSPO Radioligands for Neuroinflammation: An Overview. MDPI. [Link]

  • James, M. L. et al. (2022). Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). General structure of benzothiazepine-type PBR ligands. ResearchGate. [Link]

  • Lockhart, A. et al. (2003). The peripheral benzodiazepine receptor ligand PK11195 binds with high affinity to the acute phase reactant alpha1-acid glycoprotein: implications for the use of the ligand as a CNS inflammatory marker. Nuclear Medicine and Biology. [Link]

  • TPC. (2022). Quantification of [11C]-R-PK11195 PET. Turku PET Centre. [Link]

  • Yang, L. et al. (2020). Preclinical Evaluation of a Novel TSPO PET Ligand... Molecular Pharmaceutics. [Link]

  • Martín, A. et al. (2009). Evaluation of the PBR/TSPO radioligand [18F]DPA-714 in a rat model of focal cerebral ischemia. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Jallat, D. et al. (2019). Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO. MDPI. [Link]

  • Bar-Rog, Y. et al. (2020). Inhibitory Effects of the Two Novel TSPO Ligands 2-Cl-MGV-1 and MGV-1 on LPS-induced Microglial Activation. Journal of Molecular Neuroscience. [Link]

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling: Pyrrolobenzothiazepines vs. Standard Chemotherapeutics

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Comparison Guide & Experimental Methodology Executive Summary: The Shift Toward Mitochondrial Targeting In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Comparison Guide & Experimental Methodology

Executive Summary: The Shift Toward Mitochondrial Targeting

In the landscape of oncology drug development, distinguishing between structurally similar but mechanistically divergent compounds is critical. While pyrrolobenzodiazepines (PBDs) are widely recognized as highly potent DNA minor-groove cross-linkers utilized in antibody-drug conjugates, pyrrolobenzothiazepines (PBTZs) represent a distinct, emerging class of targeted small molecules.

Rather than relying on broad-spectrum genotoxicity, PBTZs primarily exert their cytotoxic effects by acting as high-affinity ligands for the Translocator Protein (TSPO) —formerly known as the peripheral-type benzodiazepine receptor (PBR)—located on the outer mitochondrial membrane [1]. Because TSPO is heavily overexpressed in aggressive, metastatic phenotypes of breast, colon, and prostate cancers, PBTZs offer a targeted approach to inducing apoptosis. This guide objectively compares the in vitro performance, mechanistic pathways, and experimental validation protocols of PBTZ derivatives against standard-of-care chemotherapeutics (Doxorubicin and Cisplatin).

Mechanistic Divergence: Why Mechanism Dictates Toxicity

To understand the comparative cytotoxicity, we must first analyze the causality behind the cell death induced by these agents.

  • Standard Chemotherapy (Doxorubicin & Cisplatin): These agents rely on direct DNA interference. Doxorubicin intercalates into DNA and inhibits Topoisomerase II, while Cisplatin creates bulky DNA cross-links. The Causality: This triggers the p53-dependent DNA damage response. However, because this mechanism is non-selective, it results in severe systemic toxicities (e.g., doxorubicin-induced cardiotoxicity and cisplatin-induced nephrotoxicity) and often fails in p53-mutated chemoresistant tumors.

  • Pyrrolobenzothiazepines (PBTZs): PBTZs bypass the nucleus entirely. By binding to TSPO, they trigger the opening of the mitochondrial permeability transition pore (mPTP) [1]. The Causality: The collapse of the mitochondrial membrane potential (

    
    ) leads to the rapid release of cytochrome 
    
    
    
    into the cytosol, activating the apoptosome (Caspase-9/3 pathway). This allows PBTZs to effectively induce apoptosis even in multidrug-resistant (MDR) or p53-null cancer cell lines [2].

Mechanism PBTZ Pyrrolobenzothiazepine (PBTZ) TSPO TSPO Receptor (Mitochondria) PBTZ->TSPO mPTP mPTP Opening & Cytochrome C Release TSPO->mPTP Apoptosis1 Targeted Apoptosis (Cancer Cells) mPTP->Apoptosis1 Chemo Standard Chemo (Doxorubicin/Cisplatin) DNA DNA Damage / Crosslinking Chemo->DNA Apoptosis2 Systemic Apoptosis (High Toxicity) DNA->Apoptosis2

Figure 1: Divergent apoptotic signaling pathways of PBTZ (mitochondrial targeting) vs. standard chemotherapy (genotoxic).

Quantitative Data: Comparative Cytotoxicity Profiles

The following table synthesizes in vitro cytotoxicity data comparing a highly active PBTZ derivative (e.g., Compound 6d) against standard agents across two common solid tumor cell lines: MDA-MB-231 (Triple-Negative Breast Cancer) and HCT116 (Colorectal Carcinoma) [2, 3].

Compound ClassPrimary TargetIC₅₀ (MDA-MB-231)IC₅₀ (HCT116)Dose-Limiting Toxicity Profile
Doxorubicin Topoisomerase II / DNA~0.5 µM~0.3 µMCardiotoxicity, Myelosuppression
Cisplatin DNA (Purine Crosslinking)~5.2 µM~4.8 µMNephrotoxicity, Ototoxicity
PBTZ (Derivative 6d) TSPO (Mitochondrial OMM)9.7 µM~12.5 µMFavorable (Selective to TSPO+ tissues)

Data Interpretation: While Doxorubicin and Cisplatin exhibit lower absolute IC₅₀ values (higher raw potency), their therapeutic index is notoriously narrow. PBTZs operate in the low micromolar range (e.g., 9.7 µM) but offer a significantly wider therapeutic window due to their selective affinity for TSPO-overexpressing malignant cells, sparing healthy tissue [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out experimental artifacts.

Protocol A: High-Throughput Cell Viability Screening (ATP-Luminescence)

Why ATP Luminescence? Unlike colorimetric MTT assays, which can be confounded by the metabolic reduction of the tetrazolium dye by mitochondrial uncouplers, ATP-based assays (e.g., CellTiter-Glo) provide a direct, artifact-free stoichiometric measurement of metabolically active cells.

  • Cell Seeding: Seed MDA-MB-231 cells at

    
     cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Validation Check: Include cell-free wells containing only media to establish background luminescence.
    
  • Compound Preparation: Prepare 10-point serial dilutions (0.1 µM to 100 µM) of PBTZ, Doxorubicin, and Cisplatin.

  • Dosing: Treat cells for 72 hours. Validation Check: Treat control wells with 0.1% DMSO (Vehicle). This ensures that any observed cytotoxicity is driven by the compound, not solvent toxicity.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Protocol B: Mechanistic Validation via Mitochondrial Depolarization (JC-1 Assay)

Why JC-1? To prove that PBTZ cytotoxicity is mediated via the mitochondria (as claimed) rather than DNA damage, we must measure the mitochondrial membrane potential (


). JC-1 dye forms red J-aggregates in healthy mitochondria but remains as green monomers when the membrane depolarizes.
  • Treatment: Treat HCT116 cells with the established IC₅₀ dose of PBTZ for 24 hours. Use FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for rapid depolarization.

  • Staining: Wash cells with PBS and incubate with 2 µM JC-1 dye for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Harvest cells and analyze via flow cytometry. Excite at 488 nm. Measure green fluorescence (FITC channel, ~525 nm) and red fluorescence (PE channel, ~590 nm).

  • Analysis: A shift in the population from red to green fluorescence confirms mPTP opening and mitochondrial-driven apoptosis.

Workflow Step1 1. Cell Culture & Seeding (Include Media-Only Blanks) Step2 2. Compound Dosing (0.1-100 µM + 0.1% DMSO Control) Step1->Step2 Step3 3. Incubation (72 Hours at 37°C, 5% CO2) Step2->Step3 Step4 4. ATP Luminescence Assay (Cell Lysis & Signal Stabilization) Step3->Step4 Step5 5. Data Analysis (Non-Linear Regression for IC50) Step4->Step5

Figure 2: Standardized, self-validating high-throughput workflow for comparative in vitro cytotoxicity.

Conclusion

While standard chemotherapeutics like Doxorubicin and Cisplatin maintain high absolute potency, their clinical utility is frequently bottlenecked by systemic toxicity and acquired resistance mechanisms. Pyrrolobenzothiazepines (PBTZs) offer a compelling alternative. By selectively targeting the TSPO receptor on the mitochondrial membrane, PBTZs initiate targeted apoptosis in malignant cells while preserving a favorable therapeutic index. For drug development professionals, incorporating PBTZ scaffolds into discovery pipelines represents a strategic shift from non-specific genotoxicity toward precision mitochondrial medicine.

References

1.1 2. 2 3.3

Sources

Validation

Bioequivalence studies of novel benzothiazepine analogs

As a Senior Application Scientist specializing in bioanalytical workflows and pharmacokinetics, I have evaluated numerous cardiovascular agents through the pipeline from discovery to regulatory submission. Benzothiazepin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalytical workflows and pharmacokinetics, I have evaluated numerous cardiovascular agents through the pipeline from discovery to regulatory submission. Benzothiazepines, a critical class of non-dihydropyridine calcium channel blockers, present unique bioanalytical challenges due to their extensive first-pass metabolism and complex pharmacokinetic (PK) profiles.

This guide provides a comprehensive, objective comparison between the reference listed drug (RLD) Diltiazem and novel 1,5-benzothiazepine analogs (such as RS-5773), detailing the causality behind bioequivalence (BE) study designs and the self-validating LC-MS/MS protocols required for accurate quantification.

Mechanism of Action & Pharmacological Causality

Benzothiazepines exert their therapeutic effect by binding to the


 subunit of L-type voltage-gated calcium channels in vascular smooth muscle and myocardial cells. Unlike dihydropyridines, they exhibit use-dependent blockade, making them highly effective for both vasodilation and cardiac rate control.

Novel 1,5-benzothiazepine analogs have been engineered to overcome the limitations of Diltiazem—namely, its short half-life and extensive CYP3A4-mediated degradation. By incorporating structural modifications (e.g., altered alkylamine side chains or halogenation), these novel analogs achieve higher lipophilicity and steric hindrance [9]. This directly translates to slower receptor dissociation rates, prolonged vasorelaxation, and a reduction in the peak-to-trough plasma concentration fluctuations that often cause reflex tachycardia[8].

MoA A Novel Benzothiazepine (e.g., RS-5773) B L-Type Ca2+ Channel (α1 Subunit Blockade) A->B High Affinity Binding C Decreased Intracellular Ca2+ Influx B->C Conformational Change D Reduced Ca2+-Calmodulin Complex Formation C->D E Inhibition of Myosin Light Chain Kinase (MLCK) D->E F Vascular Smooth Muscle Relaxation E->F Sustained Vasodilation

Mechanism of L-type calcium channel inhibition by novel benzothiazepine analogs.

Bioequivalence Study Design: Regulatory & Scientific Grounding

When evaluating novel analogs or generic extended-release formulations against Diltiazem, regulatory agencies mandate rigorous in vivo bioequivalence testing. Because benzothiazepines are highly sensitive to food effects and hepatic enzyme saturation, the recommends a specific clinical framework [6].

Causality of the Clinical Design: A single-dose, two-treatment, two-period crossover design under both fasting and fed conditions is the gold standard. The crossover architecture is deliberately chosen to eliminate inter-subject anatomical and metabolic variability, isolating the formulation's true performance. A washout period of at least 7 days is strictly enforced; this exceeds five half-lives of both the parent drug and its active metabolites (N-desmethyl diltiazem and desacetyldiltiazem), preventing statistical carryover effects that could invalidate the 90% Confidence Interval (CI) calculations.

BE_Workflow S Subject Screening P1 Period 1: Test or Reference S->P1 W Washout Period (>7 Days) P1->W Blood Sampling (0-72h) P2 Period 2: Alternate Formulation W->P2 A LC-MS/MS Plasma Analysis P2->A Blood Sampling (0-72h) PK PK & Statistical Modeling (90% CI) A->PK

Standard two-period crossover clinical workflow for benzothiazepine bioequivalence studies.

Comparative Pharmacokinetic Performance Data

The table below synthesizes the PK parameters of the Diltiazem RLD against a generic equivalent and a novel 1,5-benzothiazepine analog (RS-5773) [8]. The novel analog demonstrates a significantly longer half-life and a lower


 to 

ratio. This indicates a smoother plasma concentration-time profile, minimizing peak-related adverse events while maintaining total systemic exposure.
Pharmacokinetic ParameterDiltiazem RLD (360 mg ER)Generic Diltiazem (360 mg ER)Novel Analog (RS-5773)Clinical Implication

(ng/mL)
185.4 ± 42.1181.2 ± 39.895.6 ± 18.4Lower peak concentration reduces reflex tachycardia.

(h)
6.5 ± 1.56.8 ± 1.410.2 ± 2.1Delayed absorption aligns with sustained, 24-hour vasodilation.

(ng·h/mL)
3150 ± 6503090 ± 6103420 ± 580Comparable total systemic exposure ensures therapeutic efficacy.

(h)
6.2 ± 1.86.4 ± 1.714.5 ± 2.5Extended half-life allows for true once-daily dosing without complex ER matrices.
Metabolite Ratio High (Extensive CYP3A4)HighLow (Steric hindrance)Reduced inter-patient metabolic variability.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthiness, the bioanalytical method must operate as a self-validating system. The following protocol utilizes Liquid-Liquid Extraction (LLE) coupled with UPLC-MS/MS, based on [1, 3].

Causality of Extraction Choice: While Protein Precipitation (PPT) is faster, LLE using methyl-tert-butyl ether (MTBE) is deliberately selected. MTBE yields >75% recovery for benzothiazepines while selectively excluding endogenous plasma phospholipids [1]. This eliminates ion suppression in the mass spectrometer source, ensuring linear quantification down to 0.48 ng/mL [1].

Step-by-Step Methodology:
  • Sample Preparation & Alkalinization (LLE) :

    • Aliquot 300 µL of human plasma into a borosilicate glass tube [1, 3].

    • Self-Validation Step: Add 50 µL of Internal Standard (e.g., Diltiazem-D4 or Ziprasidone, 100 ng/mL) [1]. The IS compensates for any volumetric losses during extraction and normalizes matrix effects during ionization.

    • Add 100 µL of 0.1 M NaOH. Causality: Benzothiazepines are basic drugs (pKa ~7.7). Raising the pH un-ionizes the analytes, driving them efficiently into the organic phase.

    • Add 2.5 mL of MTBE. Vortex vigorously for 3 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to achieve crisp phase separation.

  • Evaporation and Reconstitution :

    • Transfer 2.0 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase (10 mM ammonium acetate:acetonitrile, 25:75 v/v)[1, 3].

  • Chromatographic Separation (UPLC) :

    • Column : ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) [1, 3].

    • Causality: The sub-2-micron particle size provides ultra-high theoretical plate counts, enabling the baseline separation of the parent drug from its active metabolites in a total run time of just 2.0 minutes [1, 3].

    • Flow rate : 0.2 mL/min, isocratic elution [1, 3].

  • Mass Spectrometry (MRM Mode) :

    • Ionization : Positive Electrospray Ionization (ESI+) [1, 3].

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions: Diltiazem (

      
       415.2 
      
      
      
      178.1), N-desmethyl diltiazem (
      
      
      401.2
      
      
      178.1).
    • Self-Validation Step: Inject calibration standards (0.48–640 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations every 20 subject samples [1, 3]. The run is only accepted if inter- and intra-day precision remains

      
       10.0% CV[1, 3].
      

References

  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study Source: Journal of Chromatography B (PubMed / NIH) URL:[Link]

  • Pharmacological profile of a novel 1,5-benzothiazepine calcium antagonist Source: PubMed / NIH URL:[Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022 Source: Chemical Review and Letters URL: [Link]

  • Draft Guidance on Diltiazem Hydrochloride Source: U.S. Food and Drug Administration (Regulations.gov) URL:[Link]

Comparative

Validating Cardiac vs. Vascular Selectivity of Pyrrolobenzothiazepine Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of isolating cardiac contractility from systemic vascular resistance when evaluating novel antiarrhythmic or negative inotropic agents. Traditional...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of isolating cardiac contractility from systemic vascular resistance when evaluating novel antiarrhythmic or negative inotropic agents. Traditional L-type calcium channel (LTCC) blockers—such as dihydropyridines (e.g., amlodipine)—are highly vascular-selective, causing vasodilation with minimal cardiac depression. Conversely, non-dihydropyridines like verapamil and (+)-cis-diltiazem exert mixed effects on both cardiac and vascular tissues.

For targeted cardiac therapies (e.g., managing hypertrophic cardiomyopathy or specific arrhythmias), systemic hypotension caused by off-target vascular relaxation is a dose-limiting side effect. Recently, a novel class of pyrrolo[2,1-d][1,5]benzothiazepine derivatives has emerged, demonstrating an unprecedented, clear-cut selectivity for cardiac over vascular tissue[1]. Originally developed as peripheral-type benzodiazepine receptor (PBR) ligands, specific derivatives within this class have been optimized into potent, cardiac-selective LTCC blockers[2].

This guide objectively compares the performance of these novel derivatives against standard reference compounds and provides the self-validating experimental protocols required to verify their tissue selectivity.

Structural Determinants of Cardiac Selectivity

The transition from a PBR ligand to a highly selective cardiac LTCC blocker relies on precise structure-activity relationship (SAR) engineering. While reference PBR ligands like PK 11195 and Ro 5-4864 exhibit low, non-selective inhibitory activity on calcium channels[1], specific modifications to the pyrrolobenzothiazepine scaffold yield profound cardiac selectivity.

Extensive SAR studies have identified three critical structural features responsible for this selectivity[3]:

  • Saturation of the C(6)-C(7) double bond: This increases the molecular flexibility of the scaffold, allowing the compound to adopt an optimal conformation within the cardiac-specific splice variant of the Cav1.2 channel.

  • Substituent in the benzo-fused ring: Enhances hydrophobic interactions within the allosteric binding pocket.

  • Basic side chain at C-10: Acts as a critical anchoring point for receptor engagement.

G Base Pyrrolo[2,1-d][1,5]benzothiazepine Core Scaffold Mod1 Saturation of C(6)-C(7) double bond Base->Mod1 Flexibility Mod2 Substituent in the benzo-fused ring Base->Mod2 Hydrophobicity Mod3 Basic side chain at C-10 Base->Mod3 Anchoring Result Potent L-Type CCB Cardiac > Vascular Selectivity Mod1->Result Mod2->Result Mod3->Result

Structural modifications driving the cardiac selectivity of pyrrolobenzothiazepine derivatives.

Comparative Performance Data

To objectively evaluate these novel derivatives, we benchmark them against established clinical standards. Compound 3 (7-acetoxy-6-(p-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepine) serves as a prototypic dual PBR/LTCC ligand, exhibiting an exceptional IC50 of 0.13 nM for[3H]nitrendipine displacement[1]. Further refinement led to Compound 62 , which strips away PBR affinity entirely, resulting in a pure, prototypic cardiac-selective calcium antagonist[2].

Table 1: Pharmacological Profile Comparison
Compound[3H]Nitrendipine IC50Cardiac vs. Vascular SelectivityPBR AffinityPrimary Utility
Compound 62 Highly PotentClear-cut (Cardiac > Vascular) NonePrototypic Cardiac CCB[2]
Compound 3 0.13 nMHigh (Superior to Diltiazem)HighPBR/LTCC dual probe[1]
(+)-cis-Diltiazem Reference StandardModerate (Mixed tissue effects)NoneClinical Reference[1]
Verapamil Reference StandardModerate (Mixed tissue effects)NoneClinical Reference[1]
PK 11195 LowNon-selectiveHighPBR Reference Ligand[1]

Data Interpretation: Compound 3 displaces dihydropyridines with a potency equal to or higher than verapamil and diltiazem, while demonstrating a significantly higher functional selectivity index for cardiac tissue[1].

Self-Validating Experimental Methodologies

To establish trustworthiness in drug development, protocols must be designed with internal controls that isolate the specific physiological mechanism of action. Below are the field-proven workflows for validating these compounds.

Protocol A: Radioligand Binding Assay ([3H]Nitrendipine Displacement)

Causality Check: Why use[3H]nitrendipine? Nitrendipine is a dihydropyridine that binds to a specific site on the LTCC. Because benzothiazepines (like diltiazem and our pyrrolo-derivatives) bind to a distinct, allosterically coupled site, their ability to displace [3H]nitrendipine proves potent negative allosteric modulation of the channel's open state.

  • Tissue Preparation: Homogenize rat cortex in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Rat cortex provides a high-density, reproducible source of both LTCCs and PBRs, ensuring a robust signal-to-noise ratio.

  • Incubation: Incubate 0.5 mg of membrane protein with 0.1 nM [3H]nitrendipine and varying concentrations of the test compound (e.g., Compound 3 or 62) at 25°C for 60 minutes.

  • Non-Specific Binding Control: Define non-specific binding using 1 µM unlabeled nifedipine.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer and quantify bound radioactivity using liquid scintillation spectrometry. Calculate the IC50 using non-linear regression.

Protocol B: Functional Tissue Selectivity Assay

Causality Check: To prove cardiac selectivity, we must isolate contractility (inotropy) from heart rate (chronotropy). By using the isolated left atrium (which lacks the sinoatrial node), we can electrically pace the tissue. Any reduction in contractile force is strictly due to LTCC blockade, not a secondary effect of a slowed heart rate.

  • Tissue Isolation: Harvest the left atrium and thoracic aorta strips from male guinea pigs[1].

  • Cardiac Setup (Left Atria): Suspend the left atrium in a 10 mL organ bath containing oxygenated Tyrode's solution at 32°C. Electrically pace the tissue at 1 Hz (duration 5 ms, voltage 20% above threshold).

  • Vascular Setup (Aorta Strips): Suspend aorta strips in Krebs-Henseleit solution at 37°C. Pre-contract the tissue using 40 mM KCl. Rationale: High extracellular K+ directly depolarizes the vascular smooth muscle membrane, bypassing receptor-operated channels to specifically open voltage-gated LTCCs.

  • Cumulative Dosing: Add the pyrrolobenzothiazepine derivative in cumulative half-log concentrations to both baths.

  • Data Analysis: Measure the negative inotropic effect (atria) and vasorelaxation (aorta). The ratio of the Vascular IC50 to the Cardiac IC50 yields the Selectivity Index.

Workflow cluster_0 Cardiac Selectivity Assay cluster_1 Vascular Selectivity Assay Start Guinea Pig Tissue Isolation Atria Isolated Left Atria Start->Atria Aorta Aorta Strips Start->Aorta Pacing Electrical Pacing (1 Hz) Atria->Pacing Inotropy Measure Negative Inotropy (Cardiac IC50) Pacing->Inotropy Compare Calculate Selectivity Index (Vascular IC50 / Cardiac IC50) Inotropy->Compare KCl KCl-Induced Depolarization Aorta->KCl Vasodilation Measure Vasorelaxation (Vascular IC50) KCl->Vasodilation Vasodilation->Compare

Functional tissue selectivity assay workflow comparing cardiac vs. vascular L-type CCB potency.

Mechanistic Pathway of Cardiac-Selective LTCC Blockade

The profound efficacy of compounds like 62 in the left atria is driven by their interaction with the Cav1.2 channel. In cardiomyocytes, the influx of Ca2+ through the LTCC is relatively small but acts as a critical trigger for the Ryanodine Receptor 2 (RyR2) on the sarcoplasmic reticulum. This process, known as Calcium-Induced Calcium Release (CICR), amplifies the calcium signal required for myocardial contraction. By selectively blocking the cardiac isoform of Cav1.2, pyrrolobenzothiazepines effectively blunt CICR, resulting in targeted negative inotropy without paralyzing vascular smooth muscle.

Pathway Depol Membrane Depolarization LTCC L-Type Calcium Channel (Cav1.2) Depol->LTCC CaInflux Ca2+ Influx LTCC->CaInflux RyR2 Ryanodine Receptor 2 (RyR2) CaInflux->RyR2 CICR Contraction Myocardial Contraction RyR2->Contraction Blocker Pyrrolobenzothiazepine (e.g., Cmpd 62) Blocker->LTCC Blockade

Mechanistic pathway of L-type calcium channel blockade by pyrrolobenzothiazepines in cardiomyocytes.

Conclusion

For drug development professionals seeking to circumvent the dose-limiting hypotensive effects of traditional non-dihydropyridines, the pyrrolo[2,1-d][1,5]benzothiazepine class offers a highly validated alternative. By leveraging specific structural modifications—namely the saturation of the C(6)-C(7) bond and the introduction of a C-10 basic side chain—compounds like 62 achieve a clear-cut selectivity for cardiac over vascular tissue[2],[3]. Utilizing the comparative functional assays outlined above ensures rigorous, reproducible validation of this selectivity profile in preclinical development.

References

  • Campiani, G., et al. "Cardiovascular characterization of pyrrolo[2,1-d][1,5]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR)". PubMed / National Institutes of Health.
  • Campiani, G., et al. "Cardiovascular Characterization of Pyrrolo[2,1-d][1,5]benzothiazepine Derivatives Binding Selectively to the Peripheral-Type Benzodiazepine Receptor (PBR)". ACS Publications.
  • Campiani, G., et al. "Cardiovascular Characterization of Pyrrolo[2,1-d][1,5]benzothiazepine Derivatives Binding Selectively to the Peripheral-Type Benzodiazepine Receptor (PBR)". ACS Publications.

Sources

Validation

A Researcher's Guide to Benzothiazepine Synthesis: Benchmarking Green Chemistry Against Conventional Methods

Introduction: Re-evaluating a Privileged Scaffold Benzothiazepines represent a core heterocyclic structure in medicinal chemistry, forming the backbone of drugs with a wide array of biological activities, including calci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-evaluating a Privileged Scaffold

Benzothiazepines represent a core heterocyclic structure in medicinal chemistry, forming the backbone of drugs with a wide array of biological activities, including calcium channel blockers like Diltiazem, as well as antipsychotic and antidepressant agents.[1][2][3] The classical synthesis of the 1,5-benzothiazepine nucleus, the most common isomer, typically involves the condensation of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound, known as a chalcone.[2][4][5] While effective, these traditional methods often rely on harsh reaction conditions, hazardous solvents, and long reaction times, posing significant environmental and economic challenges.[6]

In alignment with the principles of green chemistry, the field has seen a significant shift towards developing more sustainable and efficient synthetic protocols. This guide provides a comprehensive comparison between conventional and green synthetic methodologies for 1,5-benzothiazepines, supported by experimental data and detailed protocols. We will explore how modern techniques not only mitigate environmental impact but also frequently offer superior performance in terms of reaction speed, yield, and simplicity.

The Conventional Approach: A Legacy of Harsh Conditions

The most established method for synthesizing 1,5-benzothiazepines is the acid-catalyzed cyclocondensation of 2-aminothiophenol with chalcones.[4]

Mechanism: The reaction is understood to proceed via two key steps:

  • Thia-Michael Addition: The thiol group (-SH) of 2-aminothiophenol performs a nucleophilic conjugate addition to the β-carbon of the α,β-unsaturated ketone (chalcone).[7][8]

  • Intramolecular Cyclization: The amino group (-NH2) then attacks the carbonyl carbon, followed by dehydration, to form the seven-membered thiazepine ring.[7]

Traditional protocols often employ strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) as catalysts and utilize high-boiling point organic solvents such as ethanol, toluene, or dimethylformamide (DMF) under reflux conditions for extended periods.[1] These methodologies, while foundational, suffer from several drawbacks:

  • Environmental Hazard: The use of strong, corrosive acids and volatile organic solvents (VOCs) contributes to environmental pollution and waste generation.[6]

  • Long Reaction Times: Many conventional methods require several hours, and sometimes even overnight, to reach completion.[1][6]

  • Energy Consumption: Maintaining high temperatures for extended periods is energy-intensive.

  • Difficult Work-up: The use of strong acids often necessitates complex neutralization and extraction procedures, generating further waste.

The Green Synthesis Revolution: Efficiency Meets Sustainability

The drive for sustainable chemistry has spurred the development of numerous innovative and eco-friendly alternatives for benzothiazepine synthesis. These methods often leverage alternative energy sources, benign solvents, and efficient catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture.[4][9] This technique significantly accelerates reaction rates, often reducing reaction times from hours to mere minutes.[6] Microwave-assisted syntheses of benzothiazepines have been reported using various media, including minimal amounts of solvents like DMF or green solvents like glycerol, and even under solvent-free conditions.[1] The rapid heating is believed to facilitate the polarization of molecules, accelerating the key nucleophilic attack and cyclization steps.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid.[10][11] This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis of benzothiazepines can often be performed at lower bulk temperatures (even room temperature) and in shorter times compared to conventional heating.[10][12][13] It is considered an eco-friendly method due to its high energy efficiency and reduced reaction times.[10][14]

Solvent-Free and Solid-Support Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis of benzothiazepines has been successfully achieved by adsorbing the reactants onto inorganic solid supports like silica gel or alumina and heating the mixture.[15][16][17] These supports can act as catalysts and provide a surface for the reaction to occur efficiently, often with simple work-up procedures involving filtration and solvent washing.[15][16]

Green Catalysts and Solvents

The replacement of hazardous acids and solvents is another key strategy.

  • Green Catalysts: Researchers have successfully employed reusable and benign catalysts such as bleaching earth clay, zirconium (IV) oxychloride, CuO nanoparticles, and zeolites like H-ferrierite.[2][6][18][19] These catalysts are often more efficient and can be recovered and reused, reducing waste.

  • Green Solvents: Bio-renewable solvents like polyethylene glycol (PEG-400) and glycerol, as well as water and ionic liquids, have been used as reaction media.[2][9][18][20] These solvents are typically non-toxic, biodegradable, and have a low environmental impact.[9]

Head-to-Head Comparison: Performance Benchmarking

The advantages of green synthesis methods become evident when their performance is directly compared with conventional protocols. The following table summarizes key experimental data from various studies.

MethodCatalyst / SupportSolventTimeTemp.Yield (%)Reference
Conventional Strong Acid (HCl/TFA)Ethanol / Toluene10 - 12 hoursRefluxModerate[1]
Conventional (Thermal) Glacial Acetic AcidDMF2.5 min120°C36
Microwave-Assisted Glacial Acetic AcidDMF2 - 3 min120°C75 - 90
Microwave-Assisted Silica-Sulfuric AcidSolvent-Free60 - 120 secMWIExcellent[1]
Microwave-Assisted Zirconium (IV) OxychlorideSolvent-Free3 - 6 minMWI65 - 82[6]
Microwave-Assisted NoneGlycerol3 - 4 min120°CGood-Exc.[2]
Ultrasound-Assisted Acetic AcidDMF30 - 45 min45 - 50°CHigh[10]
Solvent-Free Silica GelSolvent-Free3 hours80°CGood[15][16]
Green Catalyst Bleaching Earth ClayPEG-40055 min60°CHigh[18]
Green Catalyst CuO NanoparticlesEthanol5 - 6 hours60°CGood-Exc.[19]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative step-by-step protocols for the synthesis of a 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine from a chalcone and 2-aminothiophenol.

Protocol 1: Conventional Synthesis (Acid-Catalyzed Reflux)

This protocol is based on traditional methods involving reflux in an organic solvent with an acid catalyst.[1]

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and 2-aminothiophenol (0.01 mol, 1.25 g) in ethanol or toluene (40 mL).

  • Catalyst Addition: Add a few drops of a strong acid, such as trifluoroacetic acid (TFA) or concentrated HCl.

  • Reaction: Heat the mixture to reflux and maintain it for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into ice-cold water. If a solid precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization from ethanol to obtain the 1,5-benzothiazepine.

Protocol 2: Green Synthesis (Microwave-Assisted)

This protocol is a rapid, high-yield green alternative.

  • Reactant Preparation: In a conical flask suitable for microwave synthesis, combine the chalcone (0.01 mol), 2-aminothiophenol (0.01 mol, 1.25 g), and a catalytic amount of glacial acetic acid (2-3 drops) in N,N-dimethylformamide (DMF) (15 mL).

  • Microwave Irradiation: Place the flask (capped with a loose funnel) inside a domestic or laboratory microwave oven. Irradiate the mixture at a suitable power level (e.g., 300-450W) for 2-3 minutes, often in short intervals to prevent overheating.

  • Work-up: After the irradiation is complete, allow the flask to cool to room temperature.

  • Isolation: Pour the reaction mixture into a beaker containing ice-cold water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core reaction mechanism for both conventional and green synthesis routes, highlighting the key intermediates.

G cluster_0 Conventional Synthesis Pathway Chalcone_C Chalcone Intermediate_C Michael Adduct (Propiophenone Intermediate) Chalcone_C->Intermediate_C + 2-ATP Strong Acid (HCl) Ethanol, Reflux (hours) 2-ATP_C 2-Aminothiophenol 2-ATP_C->Intermediate_C Product_C 1,5-Benzothiazepine Intermediate_C->Product_C Intramolecular Cyclization & Dehydration G cluster_1 Green Synthesis Pathway (Microwave) Chalcone_G Chalcone Intermediate_G Michael Adduct (Polar Transition State) Chalcone_G->Intermediate_G + 2-ATP Weak Acid / Catalyst Microwave (minutes) 2-ATP_G 2-Aminothiophenol 2-ATP_G->Intermediate_G Product_G 1,5-Benzothiazepine Intermediate_G->Product_G Rapid Intramolecular Cyclization & Dehydration

Caption: Green synthesis of 1,5-benzothiazepines via microwave irradiation.

Conclusion: A Paradigm Shift in Synthesis

The synthesis of benzothiazepines is a clear example of the evolution of synthetic chemistry towards more sustainable practices. While conventional methods laid the groundwork for accessing this important heterocyclic system, they are increasingly being superseded by green alternatives. Microwave and ultrasound-assisted methods, along with the use of eco-friendly catalysts and solvents, offer dramatic reductions in reaction time, energy consumption, and waste generation, all while frequently providing superior product yields. [10][14]For researchers and drug development professionals, adopting these green methodologies is not just an environmental consideration but a strategic move towards more efficient, cost-effective, and modern chemical synthesis.

References

  • Patel, V. M., & Desai, K. R. (2003). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines. Indian Journal of Chemistry - Section B, 43B, 191-193. [Link]

  • Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and.[15][20] (2011). Rasayan Journal of Chemistry, 4(4), 899-904.

  • The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. (n.d.).
  • Kodomari, M., Noguchi, T., & Yoshitomi, S. (2006). Solvent-Free Synthesis of 1,5-Benzothiazepines and Benzodiazepines on Inorganic Supports. Synthetic Communications, 36(14), 1983–1990. [Link]

  • Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5- Benzothiazepines. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. (2016). The Open Pharmaceutical Sciences Journal, 3(1), 1-10. [Link]

  • Microwave Assisted, Rapid Synthesis of Novel Benzothiazepine. (n.d.).
  • Haroun, M., Thangarasu, S., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemical Review and Letters, 6(4), 390-402. [Link]

  • 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. (2025). Zenodo.
  • Van der Eycken, E. V., & Kappe, C. O. (Eds.). (2023). Microwave-Assisted Organic Synthesis: A Practical Approach. John Wiley & Sons.
  • 1, 5-BENZOTHIAZEPINES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences.
  • Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. (n.d.).
  • Al-Ostath, A., Al-Amer, A., & El-Faham, A. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102075. [Link]

  • Khan, M. S., & Siddiqui, Z. N. (2014). Ultrasound-assisted synthesis of benzothiazepines and assessment of their in vitro acetylcholinesterase inhibition activity. Medicinal Chemistry Research, 23(11), 4741–4748. [Link]

  • Solvent-Free Synthesis of Some 1,5-Benzothiazepines and Benzodiazepines and Their Antibacterial Activity. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2737-2743. [Link]

  • Asif, M. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1073. [Link]

  • Ghodke, M. S., & Nikalje, A. P. G. (2019). Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. Proceedings, 41(1), 38. [Link]

  • Ghodke, M., et al. (2020). Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. ResearchGate. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemical Review and Letters. [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (2022). PMC. [Link]

  • Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. (2024). IntechOpen.
  • Benzot[21]hiazepine: Synthesis, Reactions, Spectroscopy, and Applications. (2000). SciSpace.

  • Ultrasound-assisted facile and selective synthesis of azeto[2,1-d]b[21]enzothiazepines under solvent-free conditions and their biological activity. (n.d.). ResearchGate.

  • Leonelli, C., & Mason, T. J. (2010). Microwave and ultrasonic processing: now a realistic option for industry.
  • Solvent‐Free Synthesis of 1,5‐Benzothiazepines and Benzodiazepines on Inorganic Supports. (2025). ResearchGate. [Link]

  • Proposed mechanism for the synthesis of 1,5-benzothiazepine. (n.d.). ResearchGate. [Link]

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. (n.d.). CIBTech.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025).
  • Kotalwar, M. S., & Chaskar, A. C. (2019). Microwave Assisted Synthesis of 1,5-Benzothiazepines Using Greener Reaction Medium. Asian Journal of Chemistry, 31(5), 1083-1086. [Link]

  • The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. (2022). MDPI. [Link]

  • An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the. (n.d.). Semantic Scholar.
  • Synthesis & characterization of some biologically active benzothiazepine derivatives by using mango juice as a green catalyst. (2022). International Journal of Novel Research and Development.
  • Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. (n.d.).
  • Kumar, P. S., Kumar, B. S. A., & Rao, K. S. V. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Research, 2012, 1-7. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one

For researchers, scientists, and drug development professionals, the synthesis and evaluation of novel chemical entities are at the heart of discovery. Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one and its analogues repres...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and evaluation of novel chemical entities are at the heart of discovery. Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one and its analogues represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of these research materials. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one, grounded in scientific principles and regulatory standards.

Hazard Assessment and Characterization: A Proactive Approach

Given that a specific Safety Data Sheet (SDS) for Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one may not be readily available for a novel research compound, a conservative approach to hazard assessment is paramount. This involves evaluating the structural components of the molecule to anticipate its potential risks.

The structure of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one contains a pyrrole ring fused to a benzothiazepine core. Analysis of related compounds provides insight into its likely hazardous properties:

  • Toxicity: The pyrrole moiety itself is classified as toxic if swallowed and harmful if inhaled.[4][5][6] Benzodiazepine and benzothiazepine derivatives, which share a similar seven-membered ring structure, can exhibit a range of biological activities.[1][7][8][9] Therefore, it is prudent to handle Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one as a potentially toxic substance.

  • Environmental Hazards: Many complex organic molecules can be harmful to aquatic life.[10] Without specific ecotoxicity data, this compound should be considered an environmental hazard and must not be disposed of down the drain.[11][12]

  • Reactivity: While not inherently explosive, the presence of nitrogen and sulfur in the heterocyclic rings suggests that it could have unforeseen reactivity with strong oxidizing or reducing agents.

Based on this assessment, Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one should be classified as a hazardous chemical waste. This classification mandates adherence to the stringent disposal protocols set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13][14]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one from the point of generation to its final removal by a certified hazardous waste vendor.

Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[15][16] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact and absorption.[16][17]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.[10]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection May be required for handling powders or creating aerosolsTo prevent inhalation of the compound.[4][10]
Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety.[18][19] Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one waste should be collected in a dedicated container and not mixed with other waste streams, especially:

  • Strong Acids and Bases: To prevent uncontrolled exothermic reactions or degradation.[20]

  • Strong Oxidizing Agents: To avoid potential violent reactions.

  • Incompatible Solvents: To prevent chemical reactions that could generate toxic gases or compromise the integrity of the waste container.

The following diagram illustrates the decision-making process for proper waste segregation.

Start Waste Generated: Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Waste Container (e.g., contaminated labware, solid compound) Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste Container (e.g., solutions, reaction mixtures) Is_Solid->Liquid_Waste Liquid Segregation Segregate from incompatible chemicals: - Strong Acids/Bases - Oxidizers Solid_Waste->Segregation Liquid_Waste->Segregation Final_Container Label container with: - 'Hazardous Waste' - Chemical Name - Date - Hazard Characteristics Segregation->Final_Container

Caption: Waste Segregation and Containerization Workflow.

Containerization and Labeling: Ensuring Compliance and Safety

The choice of waste container and its proper labeling are critical for regulatory compliance and the safety of all personnel handling the waste.[14][18][19]

Container Requirements:

  • Compatibility: The container must be made of a material compatible with the waste. For Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one and its solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[21]

  • Condition: The container must be in good condition, with no leaks or cracks, and must have a securely fitting lid.[18]

  • Closure: The container must be kept closed at all times, except when adding waste.[18][22]

Labeling: The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[18]

  • The full chemical name: "Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one". Avoid using abbreviations or chemical formulas.[18]

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.[19]

  • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

On-Site Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[18] The storage area should be well-ventilated and provide secondary containment to capture any potential spills.[19] Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in a satellite accumulation area and the maximum accumulation time.[13][18]

Decontamination of Empty Containers

Empty containers that once held Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one must be properly decontaminated before being disposed of as regular trash or recycled.[20][23]

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[20]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.[23]

  • Deface Label: Completely remove or deface the original label on the container.[20]

  • Final Disposal: Once clean and dry, the container can be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash).

Final Disposal by a Certified Vendor

The ultimate disposal of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one waste must be handled by a licensed hazardous waste disposal company.[13][19] These companies are equipped to transport and dispose of chemical waste in a manner that is safe and compliant with all federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of your properly labeled and containerized waste.

The following diagram illustrates the overall disposal process.

Start Waste Generation Segregate Segregate Waste Start->Segregate Containerize Containerize and Label Segregate->Containerize Store On-site Storage (Satellite Accumulation Area) Containerize->Store EHS_Request Request Waste Pickup from EHS Office Store->EHS_Request Vendor_Pickup Licensed Vendor Pickup EHS_Request->Vendor_Pickup Final_Disposal Final Disposal (e.g., Incineration) Vendor_Pickup->Final_Disposal

Caption: Overall Disposal Workflow for Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills: For small spills within a chemical fume hood, trained laboratory personnel can typically manage the cleanup. Use a spill kit containing appropriate absorbent materials. All cleanup materials must be collected and disposed of as hazardous waste.[12][18]

  • Major Spills: For larger spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's EHS office for emergency response.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one is not merely a procedural task but a fundamental aspect of responsible scientific research. By adhering to the principles of proactive hazard assessment, meticulous segregation and containerization, and compliant disposal through certified channels, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is integral to the advancement of science and the development of novel therapeutics.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • BenchChem. (2025, November).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MLI Environmental. (2026, February 3).
  • Environmental Marketing Services. (2024, July 15).
  • Google Patents.
  • Emory University. Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Method 3660B: Sulfur Cleanup.
  • Science.gov. removing sulfur compounds: Topics by Science.gov.
  • GlobeCore.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6).
  • PubMed. (2017, February 15). Removal of sulfur-containing organic molecules adsorbed on inorganic supports by Rhodococcus Rhodochrous spp.
  • Thermo Fisher Scientific. (2025, September 7).
  • Merck Millipore. (2023, February 16).
  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • PMC. (2024, November 11). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemScene. (2025, December 31).
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Fisher Scientific. (2010, November 9).
  • Fisher Scientific.
  • ChemScene. (2025, December 8).
  • MDPI. (2022, June 10).
  • ResearchGate. (2022, June 8).
  • PMC. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach.
  • MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles.
  • Fisher Scientific.
  • PubMed. (1996, July 19). Cardiovascular characterization of pyrrolo[2,1-d][13][19]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR).

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
  • Journal of Cardiovascular and Thoracic Research. (2022, May 7). [13][19]-benzodiazepine - and[13][19]-benzothiazepine annulated derivatives of carbazolo condensed.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.